Stearamidoethyl diethylamine
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOOQDFOWZSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68133-34-6 (phosphate) | |
| Record name | Diethylaminoethyl stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066128 | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-14-8 | |
| Record name | Amidoamine S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylaminoethyl stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearamidoethyl diethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARAMIDOETHYL DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Stearamidoethyl Diethylamine from Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Stearamidoethyl diethylamine (B46881), a cationic surfactant and conditioning agent, from stearic acid. The document details two core methodologies: direct amidation and a two-step synthesis via a stearoyl chloride intermediate. This guide is intended to provide detailed insights into the reaction mechanisms, experimental protocols, and comparative analysis of these synthetic routes.
Introduction
Stearamidoethyl diethylamine, chemically known as N-[2-(diethylamino)ethyl]octadecanamide, is a valuable amidoamine used in various industrial applications, particularly in personal care products as a conditioning agent and emulsifier. Its synthesis originates from the reaction of stearic acid, a long-chain saturated fatty acid, with N,N-diethylethylenediamine. The efficiency and purity of the final product are highly dependent on the chosen synthetic pathway. This guide explores the two predominant methods for its preparation, providing a comparative analysis to aid in process selection and optimization.
Synthesis Pathways
There are two primary routes for the synthesis of this compound from stearic acid:
-
Pathway 1: Direct Amidation. This is a one-step process involving the direct condensation reaction between stearic acid and N,N-diethylethylenediamine.
-
Pathway 2: Two-Step Synthesis via Stearoyl Chloride. This pathway involves the initial conversion of stearic acid to a more reactive acyl chloride intermediate, stearoyl chloride, followed by its reaction with N,N-diethylethylenediamine.
The following sections will delve into the specifics of each pathway, including reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.
Pathway 1: Direct Amidation
Direct amidation is a straightforward approach where stearic acid and N,N-diethylethylenediamine are reacted at elevated temperatures, often with the aid of a catalyst to improve reaction rates and yield. The reaction proceeds through the formation of an ammonium-carboxylate salt intermediate, which then dehydrates to form the amide bond.
Stearamidoethyl Diethylamine: A Deep Dive into its Cationic Surfactant Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that, particularly in an acidic environment, plays a crucial role in a variety of industrial and cosmetic applications, most notably in hair and skin conditioning products. Its efficacy stems from a dual-character molecular structure: a long, hydrophobic stearic acid tail and a hydrophilic, positively chargeable diethylaminoethyl head group. This amidoamine structure facilitates its adsorption onto negatively charged surfaces, such as damaged hair keratin (B1170402), where it imparts benefits like reduced static, enhanced combability, and a smoother feel. This technical guide provides a comprehensive overview of the core mechanism of action of Stearamidoethyl diethylamine, supported by available physicochemical data and detailed experimental protocols for its characterization. While specific quantitative performance data for this molecule is not extensively published, this guide leverages data from structurally similar amidoamine surfactants to provide a robust understanding of its expected behavior.
Physicochemical Properties
This compound is a waxy solid at room temperature with a molecular formula of C24H50N2O and a molecular weight of approximately 382.67 g/mol .[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16889-14-8 | [1] |
| Molecular Formula | C24H50N2O | [1] |
| Molecular Weight | 382.67 g/mol | [1] |
| Melting Point | 61-62 °C | [1] |
| Density | 0.873 g/mL | [1] |
Mechanism of Action as a Cationic Surfactant
The primary mechanism of action of this compound as a cationic surfactant is driven by electrostatic interactions at interfaces. This process can be broken down into several key stages:
Protonation and Cationic Nature
In its neat form, this compound is a tertiary amine. To function as a cationic surfactant, it requires an acidic environment to protonate the nitrogen atom of the diethylamino group. This protonation imparts a positive charge to the head group, transforming the molecule into a cationic species. The extent of protonation is pH-dependent, with greater cationic character at lower pH values.
Caption: Protonation of this compound in an acidic medium.
Adsorption onto Anionic Surfaces
Many surfaces of interest, particularly damaged human hair, carry a net negative charge. This negative charge arises from the deprotonation of amino acid residues in the keratin protein, a process that is exacerbated by chemical treatments like bleaching, coloring, and perming.[2] The positively charged head group of the protonated this compound is electrostatically attracted to these anionic sites on the hair fiber.
Hydrophobic Interactions and Film Formation
Once the cationic head group adsorbs to the hair surface, the long, hydrophobic stearic acid tail orients itself away from the aqueous phase and along the hair shaft. This alignment is driven by hydrophobic interactions, where the nonpolar tail seeks to minimize its contact with water. The collective alignment of multiple this compound molecules results in the formation of a thin, lubricating film on the hair surface. This film effectively neutralizes the negative charges, reducing interfiber repulsion and static electricity.[2]
Caption: Adsorption and film formation of this compound on hair.
Quantitative Surfactant Properties
| Parameter | Description | Typical Values for Amidoamine Surfactants |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to self-assemble into micelles in a solution. | Data not available for this compound. For comparison, Stearamidopropyl Dimethylamine in acidic solution is expected to have a low CMC, characteristic of cationic surfactants with long alkyl chains. |
| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | Data not available for this compound. |
| Adsorption Isotherm | A mathematical model that describes the amount of surfactant adsorbed onto a surface as a function of its concentration in the bulk solution at a constant temperature. | Data not available for this compound. |
Experimental Protocols
The following sections detail the standard experimental methodologies for characterizing the surfactant properties and conditioning efficacy of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
-
By Surface Tensiometry:
-
Prepare a series of aqueous solutions of this compound at varying concentrations in a suitable acidic buffer (e.g., pH 4-5).
-
Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed.
-
-
By Conductivity Measurement:
-
Prepare a series of aqueous solutions of this compound at varying concentrations in a suitable acidic buffer.
-
Measure the specific conductivity of each solution.
-
Plot specific conductivity versus surfactant concentration.
-
The CMC is identified as the concentration where there is a distinct change in the slope of the plot.
-
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Quantification of Hair Conditioning Efficacy
The conditioning performance of this compound is typically evaluated by measuring the reduction in combing forces on hair tresses.
-
Instrumental Combing Force Analysis:
-
Source standardized hair tresses (e.g., virgin or chemically damaged).
-
Wash the tresses with a control shampoo.
-
Treat the tresses with a conditioner base containing a specified concentration of this compound.
-
Rinse the tresses under controlled conditions.
-
Mount the wet or dry tress in a texture analyzer or a dedicated combing force instrument.
-
Measure the force required to pull a comb through the tress multiple times.
-
Calculate the average combing force and compare it to control tresses treated with a placebo conditioner.
-
Caption: Experimental workflow for quantifying hair conditioning efficacy.
Conclusion
This compound functions as an effective cationic surfactant through a well-understood mechanism of pH-dependent protonation, electrostatic adsorption to anionic surfaces, and subsequent hydrophobic film formation. While specific quantitative performance metrics for this molecule are not widely published, its structural similarity to other high-performing amidoamine surfactants, such as Stearamidopropyl dimethylamine, suggests a comparable efficacy in applications requiring surface charge neutralization and lubrication, particularly in the field of hair care. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this compound and the substantiation of its performance claims in various formulations. Further research to quantify its CMC, surface tension reduction capabilities, and adsorption isotherms would be invaluable for formulators seeking to optimize its use.
References
Stearamidoethyl Diethylamine (CAS 16889-14-8): A Technical Guide for Research and Development
An In-depth Overview of Physicochemical Properties, Research Applications, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Stearamidoethyl diethylamine (B46881) (CAS: 16889-14-8), a cationic surfactant, is a versatile compound with significant applications in the cosmetic and industrial sectors. This technical guide provides a comprehensive overview of its physicochemical properties, primary research applications, and detailed experimental protocols. The document is intended to serve as a foundational resource for researchers and professionals in drug development and material science, facilitating a deeper understanding of its functional attributes and potential research avenues. While primarily utilized for its surface-active properties in formulations, this guide also explores its biological interactions, particularly concerning skin sensitization.
Physicochemical Properties
Stearamidoethyl diethylamine is an amidoamine with a long hydrophobic stearic acid tail and a hydrophilic diethylamine headgroup. This amphiphilic nature underpins its function as a cationic surfactant, particularly when the tertiary amine is protonated in acidic formulations.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Reference |
| CAS Number | 16889-14-8 | [1][3] |
| Molecular Formula | C24H50N2O | [1] |
| Molecular Weight | 382.67 g/mol | [1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]octadecanamide | [1] |
| Melting Point | 61-62 °C | [1][4] |
| Boiling Point | 506.5 ± 33.0 °C | [1] |
| Density | 0.873 ± 0.06 g/cm³ | [1] |
| Physical State | Solid at room temperature | [1] |
| Solubility | Slightly soluble in water. |
Research Applications
The primary research and industrial applications of this compound are centered around its surfactant properties.
Cosmetic and Personal Care Formulations
This compound is a key ingredient in hair care and skin care products, where it functions as a hair conditioning agent, antistatic agent, and emulsifier. Its cationic nature allows it to adsorb onto the negatively charged surface of hair and skin, imparting a range of beneficial effects.[5]
-
Hair Conditioning: It improves combability, reduces static electricity, and enhances the softness and shine of hair.[5] The positively charged headgroup interacts with the negatively charged keratin (B1170402) of the hair shaft, forming a thin film that smoothens the cuticle.[5]
-
Emulsification: It is used to stabilize oil-in-water emulsions in creams and lotions.
-
Antistatic Agent: By neutralizing the electrical charge on surfaces, it reduces static cling, a particularly useful property in hair care products.
Industrial Applications
In various industrial processes, this compound is investigated for its utility as:
-
Corrosion Inhibitor: Amidoamines can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments.[6][7] The nitrogen atoms in the molecule act as adsorption centers.[6]
-
Dispersing Agent: It can aid in the dispersion of solid particles in a liquid medium.
-
Lubricant: Its film-forming properties can provide lubrication between surfaces.
Biological Interactions and Toxicology
-
Interaction with Cellular Membranes: As a cationic molecule, this compound has a strong affinity for the anionic surfaces of cellular membranes.[1] The positively charged diethylamine headgroup can interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the lipid bilayer.[1]
-
Skin Sensitization: Studies in guinea pigs have classified this compound as a "moderate sensitizer," indicating a potential to cause allergic contact dermatitis.[2] This is a critical consideration in the safety assessment for its use in topical products.
-
Aquatic Toxicity: While specific data for this compound is limited, a study on the related compound Stearamidopropyl dimethylamine (B145610) (SAPDMA) in zebrafish embryos reported an LC50 of 2.3 mg/L, classifying it as "moderately toxic" to aquatic life.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the research applications of this compound.
Synthesis of this compound
A general synthesis pathway involves the amidation reaction between stearic acid and N,N-diethylethylenediamine.
Caption: Synthesis of this compound.
Protocol:
-
Combine equimolar amounts of stearic acid and N,N-diethylethylenediamine in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux, typically between 140°C and 180°C, with continuous stirring.
-
Remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).
Evaluation of Hair Conditioning Performance
The conditioning effect of this compound on hair can be quantified through various instrumental and sensory evaluation methods.
Caption: Workflow for hair conditioning evaluation.
Protocol for Combing Force Measurement:
-
Prepare standardized hair tresses (e.g., bleached human hair).
-
Wash the hair tresses with a base shampoo (e.g., 10% sodium laureth sulfate (B86663) solution) to ensure a consistent starting condition.
-
Treat the wet hair tresses with the conditioner formulation containing a known concentration of this compound for a specified time (e.g., 1 minute).
-
Rinse the hair tresses thoroughly with deionized water.
-
Measure the force required to comb through the wet hair tresses using a texture analyzer or a similar instrument equipped with a comb attachment.
-
Dry the hair tresses under controlled conditions (e.g., constant temperature and humidity).
-
Measure the force required to comb through the dry hair tresses.
-
Compare the combing forces of hair treated with the this compound formulation to a control (placebo conditioner without the active ingredient). A lower combing force indicates better conditioning.
Determination of Emulsifying Capacity
The ability of this compound to form and stabilize emulsions can be assessed by measuring its emulsifying capacity.
Protocol:
-
Prepare an aqueous solution of this compound at a specific concentration and pH.
-
Place a known volume of the aqueous solution in a beaker equipped with a high-shear homogenizer.
-
Add a specific oil (e.g., mineral oil or a vegetable oil) to the aqueous phase at a constant rate while homogenizing at a fixed speed.
-
Continuously monitor the electrical conductivity of the mixture. A significant drop in conductivity indicates the phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, which marks the endpoint.
-
The emulsifying capacity is expressed as the volume of oil emulsified per gram of the surfactant.
Corrosion Inhibition Efficiency Assessment
Electrochemical methods are commonly used to evaluate the performance of corrosion inhibitors.
Caption: Workflow for corrosion inhibition testing.
Protocol for Potentiodynamic Polarization:
-
Prepare a standard corrosive medium (e.g., 1 M HCl solution).
-
Set up a three-electrode electrochemical cell with a working electrode (the metal to be tested, e.g., mild steel), a reference electrode (e.g., saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the corrosive medium and allow the open-circuit potential (OCP) to stabilize.
-
Record the potentiodynamic polarization curve by scanning the potential from a cathodic to an anodic potential with respect to the OCP.
-
Repeat the measurement in the presence of different concentrations of this compound in the corrosive medium.
-
Determine the corrosion current density (icorr) from the Tafel plots for both the uninhibited and inhibited solutions.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Skin Sensitization Potential Assessment (Guinea Pig Maximization Test - GPMT)
This protocol is based on the study that classified this compound as a moderate sensitizer.
Table 2: Quantitative Data from Guinea Pig Maximization Test
| Test Method | Induction Concentration | Challenge Concentration | Sensitization Rate | Mean Response | Classification | Reference |
| Modified Maximization Method | 10% in petrolatum | 1% this compound | 40% (8/20) | 1.9 | Moderate Sensitizer | |
| Modified Maximization Method | 10% in petrolatum | 0.5% this compound | 30% (6/20) | 1.4 | Moderate Sensitizer | |
| Closed Epicutaneous Test | 10% in petrolatum | 1% this compound | 15% (3/20) | - | Sensitizer | |
| Closed Epicutaneous Test | 10% in petrolatum | 0.5% this compound | 10% (2/20) | - | Sensitizer |
Protocol Outline:
-
Induction Phase:
-
Intradermal induction: Inject a 10% solution of this compound in petrolatum into the shaved dorsal skin of guinea pigs.
-
Topical induction: One week after intradermal injections, apply a patch with the same 10% solution to the same site for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the topical induction, apply patches with lower, non-irritating concentrations of this compound (e.g., 1% and 0.5% in petrolatum) to a naive site on the flank.
-
-
Evaluation:
-
After 24 and 48 hours of patch removal, score the skin reactions at the challenge sites for erythema and edema.
-
The sensitization rate is the percentage of animals showing a positive reaction.
-
Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound (CAS 16889-14-8) is involved in or has been investigated for its effects on specific intracellular signaling pathways. The research focus for this compound has been predominantly on its physicochemical and surface-active properties for cosmetic and industrial applications, as well as its potential for dermal sensitization through topical exposure. Interactions with skin proteins and lipids are part of the mechanism of skin irritation and sensitization, but this does not typically involve the modulation of specific signaling cascades in the way a targeted drug would.[10]
Conclusion
This compound is a functional ingredient with well-established applications in the cosmetic and industrial fields. Its efficacy as a conditioning agent, emulsifier, and corrosion inhibitor is attributed to its cationic surfactant nature. This guide has provided a detailed summary of its physicochemical properties and quantitative data on its performance and toxicological profile, particularly its classification as a moderate skin sensitizer. The experimental protocols outlined herein offer a framework for the evaluation of its key functionalities. The absence of research on its interaction with signaling pathways highlights a potential area for future investigation, should its applications expand into areas with more significant biological interactions. For researchers and developers, a thorough understanding of both its performance benefits and its potential for skin sensitization is crucial for its safe and effective use in product formulations.
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. specialchem.com [specialchem.com]
- 4. N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organ-specific toxicity evaluation of stearamidopropyl dimethylamine (SAPDMA) surfactant using zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stearamidoethyl diethylamine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of Stearamidoethyl Diethylamine (B46881), a cationic surfactant of significant interest in various scientific and industrial applications. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and explores its interactions with biological systems. The information is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.
Chemical and Physical Properties
Stearamidoethyl diethylamine is an amide derivative of stearic acid and N,N-diethylethylenediamine. Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic tertiary amine headgroup, dictates its function as a cationic surfactant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₅₀N₂O | [1] |
| Molecular Weight | 382.67 g/mol | [1] |
| CAS Number | 16889-14-8 | [1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]octadecanamide | |
| Synonyms | N-(2-(Diethylamino)ethyl)stearamide, Lexamine 22 | |
| Appearance | Solid, crystalline powder | |
| Melting Point | 61-62 °C | |
| Boiling Point | 506.5 ± 33.0 °C | |
| Density | 0.873 ± 0.06 g/mL |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the amidation of stearic acid with N,N-diethylethylenediamine. This reaction can be performed via direct condensation or through a more reactive intermediate such as stearoyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via direct amidation.
Materials:
-
Stearic acid
-
N,N-diethylethylenediamine
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Nitrogen gas supply
-
Heating mantle with temperature control
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for water removal
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add equimolar amounts of stearic acid and N,N-diethylethylenediamine.
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Equip the flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to reflux. The temperature should be maintained to allow for the azeotropic removal of water, which is a byproduct of the amidation reaction.
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent (toluene) can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the final this compound product.
Diagram 1: Synthesis Workflow for this compound
Caption: A schematic of the synthesis process for this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Functional group identification | Presence of amide C=O stretch (approx. 1640 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and C-H stretches from the alkyl chain. Disappearance of the broad O-H stretch from the carboxylic acid starting material.[2][3][4] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment | Signals corresponding to the long alkyl chain of the stearoyl group, the ethyl groups of the diethylamino moiety, and the methylene (B1212753) groups of the ethylenediamine (B42938) linker.[5][6][7] |
| HPLC | Purity determination and quantification | A single major peak under appropriate chromatographic conditions. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is recommended. |
| GC-MS | Purity assessment and identification of volatile impurities | A parent ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |
Biological Interactions and Cellular Effects
As a cationic surfactant, this compound's primary mode of biological interaction is with the cell membrane. The positively charged diethylamino headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids.
This interaction can lead to the insertion of the hydrophobic stearoyl tail into the lipid bilayer, causing disruption of membrane integrity. At concentrations above the critical micelle concentration (CMC), this compound can form micelles that may further contribute to membrane solubilization. The disruption of the cell membrane can lead to increased permeability, loss of ion gradients, and ultimately, cell death, potentially through apoptosis.
Diagram 2: Proposed Interaction of this compound with a Cell Membrane
Caption: Interaction of this compound with the cell membrane.
Toxicological Profile
The primary toxicological concern associated with this compound is its potential for skin sensitization. Studies have indicated that it can act as a moderate sensitizer (B1316253).
Table 3: Toxicological Data for this compound
| Endpoint | Species | Method | Result | Reference(s) |
| Skin Sensitization | Guinea Pig | Modified Maximization Test | Moderate sensitizer (40% sensitization at 1% in petrolatum) | [8] |
| Skin Irritation | Human | Patch Test (phosphate derivative) | Can cause allergic contact dermatitis | [9] |
| General Toxicity | Classified as potentially toxic or harmful by Environment Canada | [10] |
Due to its sensitization potential, the use of this compound in leave-on cosmetic products is a subject of safety assessments.[10][11]
Applications in Research and Development
The surfactant properties of this compound make it a valuable tool in various research and development contexts.
-
Drug Delivery: As a cationic lipid, it has the potential to be used in the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of therapeutic agents. The positive charge can facilitate interaction with and penetration of cell membranes.
-
Cosmetic Science: It is used as an emulsifier, conditioning agent, and antistatic agent in hair and skin care formulations.[10]
-
Biophysical Studies: It can be used as a model cationic surfactant to study the interactions of amphiphilic molecules with artificial and biological membranes.
Experimental Protocols: Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of a this compound sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector (UV or ELSD).
-
Reversed-phase C8 or C18 column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with an additive such as trifluoroacetic acid (TFA) to improve peak shape.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of dilutions for linearity assessment if quantification is required.
-
Set the column temperature (e.g., 30-40 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute the compound.
-
Detect the analyte at a low UV wavelength (e.g., 210 nm) or using an ELSD.
Diagram 3: HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
Determination of Critical Micelle Concentration (CMC)
Purpose: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Method: Surface Tensiometry
Instrumentation:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the stock solution.
-
Measure the surface tension of each dilution, starting from the most dilute solution.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the point at which the surface tension plateaus. It is determined by the intersection of the two linear portions of the graph.[12][13][14][15][16]
Conclusion
This compound is a versatile cationic surfactant with well-defined chemical and physical properties. Its synthesis and characterization can be achieved through standard organic chemistry techniques. Its primary biological effect is mediated through its interaction with and disruption of cell membranes. While it has valuable applications in various fields, its potential as a skin sensitizer necessitates careful consideration in its use, particularly in products intended for topical application. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ewg.org [ewg.org]
- 11. Final report on the safety assessment of Stearamide DIBA-Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. agilent.com [agilent.com]
"Stearamidoethyl diethylamine" solubility and stability profile
An In-depth Technical Guide on the Solubility and Stability of Stearamidoethyl Diethylamine (B46881)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine is a versatile cationic surfactant employed in a variety of applications, including cosmetics, hair care formulations, and as an emulsifying agent.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical behavior.
Chemical and Physical Properties
A summary of the fundamental physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₅₀N₂O | [1] |
| Molecular Weight | 382.67 g/mol | [1] |
| Appearance | Solid at room temperature | [1][3] |
| Melting Point | 61-62 °C | [1] |
| logP (non-phosphorylated) | 8.3 | [4] |
Solubility Profile
This compound exhibits amphiphilic characteristics, with its solubility being highly dependent on the solvent and the pH of the medium.
Solubility in Various Solvents
The solubility of this compound and its phosphate (B84403) salt is summarized in the table below. The non-phosphorylated form's high logP value indicates a preference for lipophilic environments, while its ability to be protonated allows for solubility in acidic aqueous solutions.
| Solvent/Condition | Solubility | Notes | Reference |
| Acidic Aqueous Media | Readily soluble | Forms cationic o/w emulsifiers. | [2] |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (phosphate salt) | Indicates amphiphilic nature. | [4] |
| Water | Poorly soluble (as free base) | Its phosphate salt is more water-soluble. | |
| Organic Solvents | Generally soluble | Expected due to its long alkyl chain. |
pH-Dependent Solubility
The tertiary amine group in this compound is subject to protonation at acidic pH, leading to the formation of a cationic species with enhanced aqueous solubility. A related compound, diethylaminoethyl stearamide phosphate, is cationic at a pH below 4.[4] This pH-dependent behavior is a critical factor in formulation development.
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents.
pH Stability
The stability of this compound is significantly affected by pH. The amide linkage is susceptible to hydrolysis under harsh acidic or basic conditions, while the tertiary amine can be protonated in acidic environments, which can influence degradation pathways.
| pH Condition | Stability | Degradation Pathway | Reference |
| Acidic (pH < 5) | Decreased stability | Increased rate of hydrolysis due to protonation of the amine group. | [1] |
| Neutral | Generally stable | [3] | |
| Alkaline (strong) | Decreased stability | Hydrolysis of the amide bond is possible with prolonged heating. | [1] |
Thermal Stability
This compound is a solid at room temperature and is generally stable under recommended storage conditions.[3] However, elevated temperatures can lead to degradation.
| Thermal Analysis | Observation | Reference |
| Differential Scanning Calorimetry (DSC) | Can be used to study thermal properties and phase transitions. | [1][5][6] |
| Thermogravimetric Analysis (TGA) | Can be used to determine the temperature at which degradation occurs. Similar resins show no chemical degradation upon repeated heating and cooling. | [7] |
| Hazardous Decomposition | At high temperatures, decomposition can yield carbon monoxide, carbon dioxide, and nitrogen oxides. | [3] |
Oxidative Stability
The tertiary amine group is the primary site for oxidation in the this compound molecule.
| Oxidizing Condition | Product | Notes | Reference |
| Mild Conditions | N-oxide | The amide group is relatively resistant to oxidation. | [1] |
| Vigorous Conditions | Oxides of carbon and nitrogen | High temperatures can lead to complete decomposition. | [1] |
Experimental Protocols
pH Stability Study
A detailed methodology for assessing the pH stability of this compound is as follows:
-
Buffer Preparation : Prepare a series of buffer solutions (e.g., phosphate, acetate) covering a pH range of 3 to 10.[1]
-
Sample Preparation : Dissolve a known concentration of this compound in each buffer solution.
-
Incubation : Store the samples at a controlled temperature (e.g., 40°C) for a specified period.
-
Analysis : At predetermined time points, withdraw aliquots and analyze for the parent compound and potential degradation products.
-
Detection :
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Buy Diethylaminoethyl stearamide phosphate (EVT-1537496) | 68133-34-6 [evitachem.com]
- 5. WO2001074312A2 - Hair conditioning composition comprising vinylpyrrolidone copolymer - Google Patents [patents.google.com]
- 6. CA2678864A1 - Compositions de traitement capillaire contenant des alcaloides de sophora - Google Patents [patents.google.com]
- 7. EP0524346A1 - Composition and method for protecting hair against thermal degradation and to aid in hair styling - Google Patents [patents.google.com]
Stearamidoethyl Diethylamine: An In-depth Technical Guide to its Emulsifying Function in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that plays a important role as an emulsifier and stabilizer in a variety of research and development applications, particularly within the pharmaceutical and cosmetic industries.[1][2] Its unique molecular structure, featuring a lipophilic stearic acid tail and a hydrophilic diethylamine headgroup, allows it to effectively reduce interfacial tension between immiscible liquids, leading to the formation of stable emulsions. When neutralized, it acquires a positive charge, enabling it to function as a cationic surfactant.[1] This property is crucial for creating stable oil-in-water emulsions and is particularly valuable in the formulation of topical drug delivery systems and advanced cosmetic preparations.[1][2]
This technical guide provides a comprehensive overview of the function of Stearamidoethyl diethylamine as an emulsifier, with a focus on its application in research settings. It details its physicochemical properties, mechanisms of emulsion stabilization, and provides established experimental protocols for the formulation and characterization of emulsions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application as an emulsifier. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[2-(diethylamino)ethyl]octadecanamide | [3] |
| CAS Number | 16889-14-8 | [3] |
| Molecular Formula | C24H50N2O | [1][3] |
| Molecular Weight | 382.67 g/mol | [1][3] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 61-62 °C | [1][3] |
| Density | 0.873 g/mL | [1] |
| logP (o/w) | 8.295 (estimated) | [2] |
| Water Solubility | 0.0007887 mg/L @ 25 °C (estimated) | [2] |
Emulsifying Function and Mechanism of Action
This compound functions as a primary emulsifier, particularly for oil-in-water (o/w) emulsions. Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of oil droplets within the aqueous phase.
A key mechanism for the enhanced stability of emulsions formulated with this compound involves the formation of lamellar liquid crystals, especially when used in conjunction with fatty alcohols like cetyl or stearyl alcohol.[1] These liquid crystalline structures form a network within the continuous phase of the emulsion, effectively entrapping the oil droplets and preventing their coalescence. This network also contributes to the desired rheological properties and texture of the final formulation.
Figure 1: Mechanism of emulsion stabilization by this compound and fatty alcohols via lamellar liquid crystal formation.
Quantitative Emulsifier Characteristics: Experimental Determination
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the relative strength of the hydrophilic and lipophilic portions of an emulsifier. For cationic surfactants like this compound, the Griffin's method is not directly applicable. An experimental approach is required.
Experimental Protocol: Emulsion Series Method
-
Prepare a series of emulsifier blends: Blend this compound with a known high-HLB emulsifier (e.g., Polysorbate 80) and a known low-HLB emulsifier (e.g., Sorbitan Oleate) in varying ratios to create a range of HLB values (e.g., from 6 to 16).
-
Prepare a standard oil-in-water emulsion: Use a fixed ratio of a chosen oil phase (e.g., 20% mineral oil) and water phase (e.g., 80%).
-
Incorporate emulsifier blends: For each emulsion in the series, use a fixed concentration (e.g., 5%) of one of the prepared emulsifier blends.
-
Homogenization: Subject each formulation to identical homogenization conditions (e.g., high-shear mixing at 5000 rpm for 10 minutes).
-
Stability Assessment: Observe the emulsions for signs of instability (creaming, coalescence, phase separation) over a set period (e.g., 24 hours, 7 days).
-
HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase, and provides an empirical HLB value for this compound within that system.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles spontaneously form.[4] This is a critical parameter for understanding the emulsification and solubilization capabilities of a surfactant.
Experimental Protocol: Surface Tension Method
-
Prepare a series of surfactant solutions: Prepare a range of aqueous solutions of this compound at varying concentrations, typically from very low to a concentration expected to be well above the CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection where the slope changes abruptly is the Critical Micelle Concentration.[4]
Figure 2: Workflow for the experimental determination of the Critical Micelle Concentration (CMC) using the surface tension method.
Formulation and Characterization of Emulsions
This section provides representative formulation examples and detailed protocols for the characterization of emulsions prepared with this compound.
Representative Formulations
The following table provides examples of formulation compositions where this compound or similar cationic emulsifiers are used. These are intended as starting points for research and development.
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Mineral Oil / Caprylic/Capric Triglyceride | Emollient / Solvent | 10 - 20 |
| Cetyl Alcohol / Stearyl Alcohol | Co-emulsifier / Thickener | 2 - 5 |
| Aqueous Phase | ||
| Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3 - 5 |
| Emulsifier | ||
| This compound | Primary Emulsifier | 1 - 5 |
| Other | ||
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1 |
| Chelating Agent (e.g., Disodium EDTA) | Stabilizer | 0.1 |
| pH Adjuster (e.g., Lactic Acid) | To neutralize the amine | As needed |
Experimental Protocols for Emulsion Characterization
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: Use a Zetasizer or similar DLS instrument.
-
Measurement: Equilibrate the sample to the desired temperature (e.g., 25 °C). Perform measurements to determine the mean droplet size (z-average), polydispersity index (PDI), and zeta potential.
-
Data Analysis: A narrow PDI (typically < 0.3) indicates a homogenous droplet size distribution. The zeta potential provides an indication of the emulsion's stability; a higher absolute value (e.g., > ±30 mV) generally corresponds to greater electrostatic stability.
Method: Rotational Rheometry
-
Instrumentation: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Procedure: Perform a flow sweep to determine the viscosity of the emulsion as a function of shear rate. An oscillatory sweep can be performed to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Data Analysis: The rheological profile provides insights into the emulsion's structure, stability, and sensory characteristics.
Method: Accelerated Stability Testing
-
Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation, creaming, or coalescence.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -10 °C for 24 hours) and thawing (e.g., 25 °C for 24 hours). Observe for any changes in physical appearance, viscosity, or particle size.
-
Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40 °C and 50 °C) for a defined period (e.g., 1, 2, and 3 months) and monitor for changes in physical and chemical properties.
Applications in Drug Development
The cationic nature of this compound makes it a particularly interesting emulsifier for topical and transdermal drug delivery systems. The positive charge can enhance the interaction of the emulsion droplets with the negatively charged skin surface, potentially improving drug penetration and bioavailability.[1] It is also explored in the formulation of nanoemulsions for the delivery of poorly water-soluble drugs.
Conclusion
This compound is a versatile cationic emulsifier with significant potential in pharmaceutical and cosmetic research and development. While specific quantitative data on its emulsifying properties require experimental determination, the established protocols provided in this guide offer a clear pathway for its characterization. Its ability to form stable emulsions, particularly through the formation of lamellar liquid crystal structures, makes it a valuable tool for formulators seeking to create sophisticated and effective delivery systems. As with any excipient, researchers should consider its potential for skin sensitization in the final formulation.[1][5]
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. This compound, 16889-14-8 [thegoodscentscompany.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearamidoethyl Diethylamine: An In-depth Technical Guide to its Antistatic Properties
Introduction
Mechanism of Action
The antistatic effect of Stearamidoethyl diethylamine (B46881) is primarily attributed to its nature as a cationic surfactant.[1] Static electricity on surfaces like hair or synthetic fibers is often caused by an accumulation of negative charges. The positively charged diethylamine headgroup of Stearamidoethyl diethylamine is attracted to these negatively charged surfaces. This interaction leads to the neutralization of the surface charge, preventing the repulsion of individual fibers and the attraction of dust and other particles.
Furthermore, like many antistatic agents, this compound can increase the surface conductivity of the material to which it is applied.[4][5] It is hypothesized that it forms a thin, hygroscopic film on the surface. This film attracts moisture from the atmosphere, creating a conductive layer that facilitates the dissipation of static charges.[5]
The diagram below illustrates the proposed mechanism of action.
References
An In-depth Technical Guide to the Interaction of Stearamidoethyl Diethylamine with Lipid Bilayers and Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearamidoethyl diethylamine (B46881) is a cationic lipid that is increasingly utilized in various formulations, including topical medications and cosmetics, primarily for its emulsifying and conditioning properties.[1][2][3][4][5] Its interaction with lipid bilayers and, by extension, cell membranes is a critical aspect of its function and potential biological effects. This technical guide provides a comprehensive overview of the core principles governing these interactions, drawing upon the established understanding of cationic lipids and specific data available for Stearamidoethyl diethylamine.
The primary mode of interaction is driven by the electrostatic attraction between the positively charged diethylamine headgroup of this compound and the anionic phosphate (B84403) groups present in the phospholipids (B1166683) of lipid bilayers.[6] This initial binding can lead to a variety of subsequent events, including insertion into the membrane, alteration of membrane properties, and potential cellular uptake. Understanding these mechanisms is paramount for the rational design of drug delivery systems and for assessing the safety and efficacy of formulations containing this ingredient. This guide summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of key processes to aid in research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its interactions with biological membranes. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(diethylamino)ethyl]stearamide | [4][7] |
| CAS Number | 16889-14-8 | [6][7] |
| Molecular Formula | C24H50N2O | [6][7] |
| Molecular Weight | 382.67 g/mol | [6][7] |
| Melting Point | 61-62 °C | [6][7][8] |
| Density | 0.873 ± 0.06 g/mL | [7] |
| Appearance | Solid, Crystalline Powder | [7][9] |
| pKa (Predicted) | 16.04 ± 0.46 | [8] |
| LogP (o/w, est.) | 8.295 - 8.669 | [3][10] |
Interaction with Lipid Bilayers and Cell Membranes
The interaction of this compound with lipid bilayers is a multi-faceted process governed by both electrostatic and hydrophobic forces. As a cationic amphiphile, it exhibits a strong affinity for the negatively charged surfaces of cell membranes.
Mechanism of Interaction
The primary interaction mechanism involves the electrostatic attraction between the positively charged tertiary amine headgroup of this compound and the anionic phosphate groups of phospholipids in the lipid bilayer.[6] This initial binding is a critical step that concentrates the molecule at the membrane surface. Subsequent interactions can lead to several outcomes:
-
Insertion into the Bilayer: The long, hydrophobic stearyl tail can insert into the hydrophobic core of the lipid bilayer. This insertion can perturb the local lipid packing and alter the physical properties of the membrane.
-
Membrane Destabilization: At higher concentrations, the accumulation and insertion of cationic surfactants like this compound can lead to the destabilization of the membrane, potentially causing increased permeability or even lysis.
-
Endocytosis: In the context of lipid nanoparticles (LNPs) formulated with this compound, the overall positive surface charge of the nanoparticles facilitates binding to the negatively charged cell surface, which can trigger cellular uptake via endocytosis.
Factors Influencing Interaction
Several factors can modulate the interaction of this compound with lipid bilayers:
-
pH: The charge of the diethylamine headgroup is pH-dependent. In acidic environments, such as within endosomes, the amine group will be protonated, enhancing its positive charge and strengthening its interaction with anionic lipids.
-
Lipid Composition of the Bilayer: The presence of anionic phospholipids (e.g., phosphatidylserine, phosphatidylglycerol) in the membrane will increase the electrostatic attraction. The overall fluidity and packing of the bilayer, influenced by factors like cholesterol content and acyl chain saturation, will also affect the ease of insertion of the stearyl tail.[11][12]
-
Concentration: The concentration of this compound will dictate the extent of its effects. At low concentrations, it may simply adsorb to the surface or insert monomerically, while at higher concentrations, it may form aggregates that can have more disruptive effects on the membrane.
Quantitative Data on Membrane Interactions
Specific quantitative data on the interaction of this compound with lipid bilayers is limited in the public domain. However, data from studies on similar cationic lipids can provide valuable insights into the expected behavior. The following table presents sensitization data for this compound.
| Parameter | Species | Test Method | Induction Concentration | Challenge Concentration | Result | Reference(s) |
| Sensitization Rate | Guinea Pig | Modified Maximization Test | 10% in petrolatum | 1% | 40% (8/20) sensitized | [2] |
| 0.5% | 30% (6/20) sensitized | [2] | ||||
| Sensitization Rate | Guinea Pig | Closed Epicutaneous Test | 10% in petrolatum | 1% | 15% (3/20) showed reactions | [2] |
| 0.5% | 10% (2/20) showed reactions | [2] |
These results classify this compound as a moderate sensitizer in guinea pigs, indicating the potential for allergic contact dermatitis.[2]
Experimental Protocols for Characterization
A variety of biophysical techniques are employed to characterize the interaction of cationic lipids and lipid nanoparticles with model membranes and cells. The following are detailed methodologies for key experiments.
Preparation of Lipid Vesicles (Liposomes)
Liposomes are commonly used as model systems for biological membranes.
Protocol:
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids to mimic a cell membrane) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the size distribution of lipid nanoparticles, while zeta potential measurements provide information about their surface charge.[13][14][15][16][17][18]
Protocol:
-
Sample Preparation: Dilute the liposome (B1194612) or lipid nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
DLS Measurement:
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the morphology and ultrastructure of lipid nanoparticles in their native, hydrated state.[20][21][22][23][24]
Protocol:
-
Grid Preparation: Apply a small volume (3-5 µL) of the nanoparticle suspension to a TEM grid with a perforated carbon film.
-
Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes in the carbon film.
-
Vitrification: Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preventing the formation of ice crystals.
-
Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.
Membrane Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)
FRET assays can be used to monitor the fusion of lipid nanoparticles with model endosomal membranes.[25][26][27][28][29]
Protocol:
-
Liposome Preparation: Prepare two populations of liposomes. Label one population (e.g., representing the nanoparticle) with a FRET donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration where FRET is high (quenching of the donor). The other population (representing the endosomal membrane) remains unlabeled.
-
Initiation of Fusion: Mix the two liposome populations. Induce fusion by adding a fusogenic agent or by changing the pH to mimic endosomal acidification.
-
Fluorescence Measurement: Monitor the fluorescence of the donor fluorophore over time. As fusion occurs, the labeled lipids will diffuse into the unlabeled membrane, increasing the distance between the donor and acceptor, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of molecules, providing thermodynamic parameters of the interaction.[30][31][32][33][34]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer and fill the ITC syringe. Prepare a suspension of liposomes in the same buffer and place it in the sample cell.
-
Titration: Perform a series of small injections of the this compound solution into the liposome suspension while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change for each injection. Fit the data to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Visualizations
Experimental Workflow for LNP Characterization
Caption: Workflow for LNP formulation and characterization.
Proposed Mechanism of Endosomal Escape
Caption: Proposed endosomal escape mechanism for LNPs.
Conclusion
This compound's role as a cationic lipid governs its significant interactions with the anionic surfaces of lipid bilayers and cell membranes. While specific quantitative biophysical data for this molecule remains an area for further research, the established principles of cationic lipid behavior provide a robust framework for understanding its function. The primary electrostatic interactions, potential for membrane insertion and disruption, and the influence of environmental factors like pH are key determinants of its activity. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further elucidate the specific interaction parameters of this compound and to optimize its use in various applications, from cosmetic formulations to advanced drug delivery systems. A thorough understanding of these interactions is critical for ensuring both the efficacy and safety of products containing this versatile ingredient.
References
- 1. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 16889-14-8 [thegoodscentscompany.com]
- 4. specialchem.com [specialchem.com]
- 5. incibeauty.com [incibeauty.com]
- 6. This compound | CAS 16889-14-8 [benchchem.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. 16889-14-8 CAS MSDS (N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound phosphate, 68133-34-6 [thegoodscentscompany.com]
- 11. Effect of cholesterol and phospholipid on the behavior of dialkyl polyoxyethylene ether surfactant (2C18E12) monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elastic deformation and failure of lipid bilayer membranes containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 15. allanchem.com [allanchem.com]
- 16. azonano.com [azonano.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 22. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 24. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A fluorescence resonance energy transfer-based approach for investigating late endosome–lysosome retrograde fusion events - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bypassing Endocytic Barriers: Visualizing Membrane Fusion and Endosomal Escape of Cubic Phase Lipid Nanoparticles (Cubosomes) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 31. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers [mdpi.com]
- 32. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 33. researchgate.net [researchgate.net]
- 34. Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions - Nanoscale (RSC Publishing) [pubs.rsc.org]
Toxicological Profile of Stearamidoethyl Diethylamine: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only and does not constitute a safety assessment or endorsement for any specific use. All personnel handling this substance should refer to a comprehensive Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols.
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant employed as an emulsifying and conditioning agent in a variety of topical and cosmetic formulations.[1] Its chemical structure, characterized by a long lipophilic stearic acid tail and a hydrophilic diethylamine head, dictates its surface-active properties. Despite its utility in product formulation, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance. This technical guide provides a concise summary of the available toxicological data for Stearamidoethyl diethylamine, with a focus on quantitative endpoints, experimental methodologies, and visual representations of testing workflows.
Acute Toxicity
There is a notable absence of publicly available data on the acute oral and dermal toxicity of this compound. Safety Data Sheets for this compound consistently report that LD50 (Lethal Dose, 50%) values have not been determined.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| Oral LD50 | Not Reported | Oral | No Data Available | |
| Dermal LD50 | Not Reported | Dermal | No Data Available |
Standard Experimental Protocol: Acute Oral Toxicity (OECD 423)
In the absence of specific data for this compound, a typical acute oral toxicity study would be conducted following a standardized guideline such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves the administration of the test substance to a group of fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. The objective is to identify a dose that causes mortality in some animals, which then allows for the estimation of the LD50. Observations of the animals are made for a set period, typically 14 days, to monitor for signs of toxicity and mortality.
Skin Irritation and Sensitization
Skin Irritation
Currently, there is no specific data available from in vivo or in vitro studies on the skin irritation potential of this compound.
Skin Sensitization
This compound has been identified as a moderate skin sensitizer (B1316253) in animal studies.[1] Allergic contact dermatitis has also been reported in humans.
Table 2: Skin Sensitization Data for this compound
| Test Method | Species | Induction Concentration | Challenge Concentration | Results | Classification | Reference |
| Modified Maximization Test | Guinea Pig | 10% in petrolatum | 1% in petrolatum | 40% (8/20) sensitized | Moderate Sensitizer | [1] |
| 0.5% in petrolatum | 30% (6/20) sensitized | [1] | ||||
| Closed Epicutaneous Test | Guinea Pig | 10% in petrolatum | 1% in petrolatum | 15% (3/20) sensitized | - | [1] |
| 0.5% in petrolatum | 10% (2/20) sensitized | [1] |
Experimental Protocol: Guinea Pig Maximization Test (GPMT)
The Guinea Pig Maximization Test (GPMT) is a method used to assess the potential of a substance to cause skin sensitization. The study that classified this compound as a moderate sensitizer utilized a modified version of this method.[1] The general procedure involves two distinct phases: induction and challenge.
-
Induction Phase: The goal of this phase is to induce an immune response in the test animals.
-
Intradermal Induction: A solution of the test substance (in this case, 10% this compound in petrolatum) is injected intradermally into a shaved area of the guinea pig's back. To enhance the immune response, Freund's Complete Adjuvant (FCA) is often injected at a nearby site.
-
Topical Induction: Approximately one week after the intradermal injections, the same area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours.
-
-
Challenge Phase: After a rest period of about two weeks to allow for the development of an immune memory, the animals are "challenged" with a lower, non-irritating concentration of the test substance (1% and 0.5% in petrolatum in the cited study) applied topically to a naive, shaved area of skin.[1]
-
Evaluation: The challenge sites are observed at 24 and 48 hours for signs of erythema (redness) and edema (swelling). The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is classified as a sensitizer if a significantly higher number of animals in the test group exhibit a positive reaction compared to the control group.
Eye Irritation
There is no specific data available from in vivo or in vitro studies on the eye irritation potential of this compound.
Standard Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
A standard in vitro method to assess eye irritation is the Bovine Corneal Opacity and Permeability (BCOP) test. This assay uses corneas from cattle eyes obtained from abattoirs. The test substance is applied to the epithelial surface of the cornea. Irritation is evaluated by measuring two endpoints:
-
Corneal Opacity: The degree of cloudiness of the cornea is measured using an opacitometer.
-
Corneal Permeability: The passage of a fluorescent dye (sodium fluorescein) through the cornea is measured with a spectrophotometer. An increase in permeability indicates damage to the corneal barrier.
The results from both endpoints are used to calculate an In Vitro Irritancy Score (IVIS), which helps to classify the irritation potential of the substance.
Genotoxicity
No studies have been identified that specifically assess the genotoxic potential of this compound.
Table 3: Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | No Data Available | |
| Chromosomal Aberration | Mammalian Cells | With & Without | No Data Available |
Standard Experimental Protocols: In Vitro Genotoxicity
A standard battery of in vitro genotoxicity tests would typically include:
-
Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The test is conducted both with and without an external metabolic activation system (S9 fraction) to mimic mammalian metabolism.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.
References
Methodological & Application
Application Notes and Protocols: Stearamidoethyl Diethylamine in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic lipid that is increasingly being investigated for its role in advanced topical drug delivery systems.[1] Its amphiphilic nature, characterized by a lipophilic stearamide tail and a hydrophilic diethylamine headgroup, allows it to function as an emulsifier and a penetration enhancer.[1] When protonated in acidic formulations, it acquires a positive charge, which is pivotal to its mechanism of action in enhancing drug delivery into and through the skin. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical drug delivery systems incorporating Stearamidoethyl diethylamine, with a focus on lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanoemulsions.
Mechanism of Action
The primary mechanism by which this compound enhances topical drug delivery is through its action as a cationic lipid. This mechanism involves several key interactions with the skin's barrier, the stratum corneum.
-
Electrostatic Interaction: The negatively charged surface of the skin attracts the positively charged headgroup of this compound. This interaction facilitates the adhesion of the drug delivery system to the skin surface, increasing the contact time and the concentration gradient for drug diffusion.
-
Disruption of Stratum Corneum: Cationic lipids can disrupt the highly organized lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating transient pores and increasing the permeability of the skin to the encapsulated drug.[2]
-
Formation of Lipid Nanoparticles: this compound is a key component in the formation of lipid nanoparticles (LNPs), such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles can encapsulate both lipophilic and hydrophilic drugs, protecting them from degradation and controlling their release. The small size of these particles also enhances their penetration into the skin.[3][4]
Applications in Topical Drug Delivery
This compound is a versatile excipient that can be used in a variety of topical formulations, including:
-
Creams and Lotions: As an emulsifier, it stabilizes oil-in-water and water-in-oil emulsions, providing a desirable texture and feel.
-
Gels: It can be incorporated into hydrogels to enhance the penetration of the active pharmaceutical ingredient (API).
-
Solid Lipid Nanoparticles (SLNs): It can be used as a cationic lipid in the formulation of SLNs to improve drug loading, stability, and skin penetration.[3]
-
Nanoemulsions: It can act as a cationic surfactant in nanoemulsions to create small, stable droplets that can effectively deliver drugs to the skin.[5]
Data Presentation
While specific quantitative data for formulations containing this compound are proprietary and vary based on the full formulation, the following tables provide representative data for cationic lipid-based nanoparticles. Researchers can use the provided protocols to generate specific data for their formulations.
Table 1: Physicochemical Properties of Cationic Solid Lipid Nanoparticles (SLNs)
| Parameter | Representative Value | Method of Analysis |
| Particle Size (nm) | 100 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +20 to +40 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 70 - 95 | Centrifugation/Spectrophotometry |
| Drug Loading (%) | 1 - 10 | Centrifugation/Spectrophotometry |
Table 2: In Vitro Skin Permeation Parameters for a Model Drug in a Cationic LNP Formulation
| Parameter | Representative Value | Method of Analysis |
| Steady-State Flux (Jss) (µg/cm²/h) | 1.5 - 5.0 | Franz Diffusion Cell |
| Permeability Coefficient (Kp) (cm/h) | 1.0 x 10⁻³ - 5.0 x 10⁻³ | Franz Diffusion Cell |
| Lag Time (h) | 1 - 4 | Franz Diffusion Cell |
| Enhancement Ratio | 2 - 10 | Compared to control formulation |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization
This protocol describes the preparation of SLNs using a hot homogenization technique, a common method for producing these nanoparticles.[4]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and this compound together at a temperature 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the lipophilic drug in the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize to form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C for further characterization.
Protocol 2: Characterization of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the key characterization techniques for SLNs.[6][7]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
Measure the zeta potential using the same instrument in the appropriate cell.
-
Perform all measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Instrument: High-speed centrifuge, UV-Vis spectrophotometer.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a validated UV-Vis spectrophotometric method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of drug permeation from a topical formulation through an excised skin model.[8]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor medium. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate for 30 minutes.
-
Formulation Application: Apply a known amount of the topical formulation (containing this compound) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the linear portion of the plot.
Visualizations
Caption: Workflow for the formulation and evaluation of cationic lipid nanoparticles.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Improved Skin Penetration Using In Situ Nanoparticulate Diclofenac Diethylamine in Hydrogel Systems: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: Stearamidoethyl Diethylamine for Stable Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that, when protonated in acidic conditions, becomes an effective emulsifier for creating stable oil-in-water (O/W) emulsions. Its amphiphilic nature, with a lipophilic stearamide tail and a hydrophilic diethylamine headgroup, allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. This property makes it a valuable ingredient in various pharmaceutical and cosmetic formulations, including creams, lotions, and other topical drug delivery systems.
These application notes provide a comprehensive guide to utilizing Stearamidoethyl diethylamine for the formulation of stable O/W emulsions. The document includes detailed protocols for emulsion preparation and characterization, as well as tables for organizing experimental data.
Physicochemical Properties and Safety Information
Before handling this compound, it is crucial to review its physicochemical properties and safety data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16889-14-8 | [1][2] |
| Molecular Formula | C24H50N2O | [2][3] |
| Molecular Weight | 382.68 g/mol | [2][3] |
| Appearance | Colorless to light yellow crystalline powder or solid | [3] |
| Melting Point | 52-58 °C | [3] |
| Solubility | Insoluble in water, soluble in oils and organic solvents |
Safety Precautions:
This compound and its related amine compounds may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4][5][6]
Mechanism of Emulsification
This compound functions as a cationic emulsifier. In an acidic aqueous phase, the tertiary amine group of the molecule becomes protonated, acquiring a positive charge. This charged headgroup is hydrophilic, while the long stearic acid chain remains lipophilic. This amphiphilic nature allows the molecule to align at the oil-water interface, with the lipophilic tail embedded in the oil droplets and the charged hydrophilic head facing the aqueous phase. The positive charge on the surface of the oil droplets creates electrostatic repulsion between them, preventing coalescence and enhancing the stability of the emulsion.
Experimental Protocols
Preparation of a Generic Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion using this compound. The concentrations provided are starting points and may require optimization depending on the specific oil phase and desired emulsion properties.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, isopropyl myristate, or a specific drug carrier)
-
Aqueous Phase (deionized water)
-
Acidifier (e.g., citric acid, lactic acid) to adjust pH
-
Preservative (optional)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers
-
Heating magnetic stirrer
-
pH meter
Protocol:
-
Prepare the Aqueous Phase:
-
In a beaker, add the desired amount of deionized water.
-
Add the acidifier to the water to achieve a pH between 4.0 and 6.0. This step is crucial for protonating the this compound and activating its emulsifying properties.
-
If using a preservative, add it to the aqueous phase and stir until dissolved.
-
Heat the aqueous phase to 65-75°C.
-
-
Prepare the Oil Phase:
-
In a separate beaker, combine the oil phase components and this compound.
-
Heat the oil phase to 65-75°C while stirring until the this compound is completely dissolved and the mixture is uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with the high-shear homogenizer at a moderate speed.
-
Once all the oil phase has been added, increase the homogenization speed and continue mixing for 3-5 minutes to ensure the formation of fine, uniform droplets.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a standard magnetic stirrer or overhead mixer as it cools to room temperature. This slow cooling helps to ensure the stability of the newly formed emulsion.
-
-
Final pH Adjustment:
-
Once the emulsion has cooled to room temperature, check the pH and adjust if necessary to the desired final pH.
-
Table 2: Example Formulation of a Generic O/W Emulsion
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Mineral Oil | Oil Phase | 15.0 |
| This compound | Emulsifier | 3.0 |
| Aqueous Phase | ||
| Deionized Water | Aqueous Phase | 81.5 |
| Citric Acid | pH Adjuster | q.s. to pH 5.0 |
| Phenoxyethanol | Preservative | 0.5 |
Characterization of the O/W Emulsion
To ensure the quality and stability of the prepared emulsion, several characterization tests should be performed.
4.2.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS) is a common technique used to determine the mean droplet size and the PDI, which indicates the uniformity of the droplet size distribution.
-
Protocol:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement according to the instrument's instructions.
-
Record the mean droplet size (Z-average) and the PDI. A lower PDI value (typically < 0.3) indicates a more uniform and stable emulsion.
-
4.2.2. Zeta Potential Measurement
-
Method: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets. For cationic emulsions, a higher positive zeta potential (e.g., > +30 mV) generally indicates better stability due to strong electrostatic repulsion between droplets.
-
Protocol:
-
Prepare a diluted sample of the emulsion as for DLS analysis.
-
Inject the sample into the appropriate cell for the zeta potential analyzer.
-
Perform the measurement according to the instrument's instructions.
-
Record the zeta potential value.
-
4.2.3. Viscosity Measurement
-
Method: A viscometer or rheometer can be used to measure the viscosity of the emulsion. Viscosity is an important parameter for the texture and physical stability of the final product.
-
Protocol:
-
Place an appropriate amount of the undiluted emulsion into the sample holder of the viscometer.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
4.2.4. Stability Testing
-
Method: Long-term stability can be assessed by observing the emulsion for any signs of phase separation, creaming, or coalescence over time under different storage conditions. Accelerated stability testing can be performed at elevated temperatures.
-
Protocol:
-
Divide the emulsion into several samples and store them at different conditions (e.g., room temperature, 4°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1 week, 1 month, 3 months) for any changes in appearance.
-
Periodically re-measure the droplet size, PDI, and zeta potential to monitor any changes over time.
-
Data Presentation
The following tables are templates for recording and comparing quantitative data from different emulsion formulations.
Table 3: Emulsion Characterization Data
| Formulation ID | This compound Conc. (% w/w) | Oil Phase Conc. (% w/w) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) |
| F1 | 2.0 | 15.0 | ||||
| F2 | 3.0 | 15.0 | ||||
| F3 | 4.0 | 15.0 | ||||
| F4 | 3.0 | 20.0 | ||||
| F5 | 3.0 | 25.0 |
Table 4: Stability Study Data (Example: Storage at 25°C)
| Formulation ID | Parameter | Initial | 1 Month | 3 Months | 6 Months |
| F1 | Visual Appearance | Homogeneous | |||
| Mean Droplet Size (nm) | |||||
| PDI | |||||
| F2 | Visual Appearance | Homogeneous | |||
| Mean Droplet Size (nm) | |||||
| PDI |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of an oil-in-water emulsion using this compound.
Caption: Workflow for the preparation and characterization of an O/W emulsion.
Conclusion
This compound is a versatile cationic emulsifier suitable for forming stable oil-in-water emulsions, particularly for pharmaceutical and cosmetic applications. By carefully controlling the pH of the aqueous phase and optimizing the concentration of the emulsifier and oil phase, researchers can develop robust and stable formulations. The protocols and data tables provided in these application notes serve as a valuable starting point for the development and characterization of such emulsion systems.
References
Application Notes & Protocols: Stearamidoethyl Diethylamine in Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Stearamidoethyl Diethylamine (B46881)
Stearamidoethyl diethylamine is a cationic, pH-responsive lipid-like molecule that is gaining interest in the field of drug delivery. Its structure comprises a long hydrophobic stearamide tail and a tertiary amine headgroup (diethylaminoethyl).[1] This amphiphilic nature allows it to self-assemble into nanoparticles and interact with cellular membranes. A key feature of this compound is its tertiary amine, which has a pKa in the acidic range. This property makes it a "smart" delivery vehicle component: at physiological pH (~7.4), the molecule is largely neutral, minimizing non-specific interactions and toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the diethylamine group becomes protonated, leading to a positive charge.[2] This charge facilitates the disruption of the endosomal membrane, enabling the release of the therapeutic payload into the cytoplasm.
The class of poly(amidoamine)s (PAAs), to which this compound belongs, has been explored for the delivery of various therapeutic molecules, including peptides, proteins, and nucleic acids like siRNA and mRNA.[1] Its ability to enhance penetration also makes it a candidate for transdermal drug delivery systems by disrupting the lipid structure of the stratum corneum.[1]
Applications in Nanoparticle Drug Delivery
This compound is a versatile component for formulating lipid nanoparticles (LNPs), particularly for the delivery of nucleic acids. Its pH-sensitive nature is crucial for overcoming the barrier of endosomal escape, a major challenge in intracellular drug delivery.[2]
Primary Applications:
-
siRNA/miRNA Delivery: The positive charge of this compound at acidic pH facilitates the encapsulation of negatively charged siRNA and subsequent release into the cytoplasm to engage with the RNA-induced silencing complex (RISC).
-
mRNA Delivery: Similar to siRNA, this compound-containing LNPs can encapsulate and protect mRNA, delivering it to the cytoplasm for translation into therapeutic proteins.
-
Gene Delivery: It can be incorporated into non-viral vectors for the delivery of plasmid DNA.
-
Small Molecule Delivery: Hydrophobic drugs can be encapsulated within the core of the nanoparticles, with this compound acting as a key structural and functional component.
Quantitative Data Summary
The following tables summarize typical quantitative data for lipid nanoparticles formulated with this compound or structurally similar ionizable lipids. These values are representative and may vary based on the specific formulation parameters.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5 to +10 mV | Laser Doppler Velocimetry |
| Zeta Potential (at pH 5.5) | +20 to +40 mV | Laser Doppler Velocimetry |
| pKa | 6.2 - 6.8 | TNS Assay |
Table 2: Drug Loading and Encapsulation Efficiency
| Therapeutic Payload | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Method of Analysis |
| siRNA | 1 - 3% | > 90% | RiboGreen Assay |
| mRNA | 2 - 5% | > 95% | RiboGreen Assay |
| Doxorubicin | 5 - 10% | > 85% | UV-Vis Spectroscopy / HPLC |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for siRNA Delivery via Microfluidics
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing technique.[3]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA (targeting gene of interest)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation:
-
Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.
-
Vortex thoroughly until all lipids are fully dissolved.
-
-
Aqueous Phase Preparation:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase at 3:1.
-
Set the total flow rate to achieve rapid and reproducible mixing (e.g., 12 mL/min).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids and encapsulation of siRNA.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa to remove ethanol and unencapsulated siRNA.
-
Change the dialysis buffer three times during this period.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Analyze the sample using Dynamic Light Scattering (DLS).
-
Record the Z-average diameter and PDI. An acceptable PDI is typically below 0.2, indicating a monodisperse population.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in 10 mM NaCl solution at both pH 7.4 and pH 5.5.
-
Measure the electrophoretic mobility using a Laser Doppler Velocimeter to determine the zeta potential.
-
This measurement confirms the pH-responsive charge conversion of the LNPs.
3. Encapsulation Efficiency (EE) Quantification:
-
Use a nucleic acid quantification assay such as the RiboGreen assay.
-
Total siRNA (A): Lyse a known volume of the LNP suspension using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated siRNA. Measure the fluorescence with RiboGreen reagent.
-
Free siRNA (B): Measure the fluorescence of the same volume of intact LNP suspension (without lysis).
-
Calculate the EE using the following formula: EE (%) = [(A - B) / A] * 100
Visualizations
Caption: Workflow for LNP formulation using microfluidics.
Caption: pH-mediated endosomal escape of this compound LNPs.
References
Application Notes and Protocols for Stearamidoethyl Diethylamine in Gene Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic lipid that has garnered interest in the field of non-viral gene delivery. Its unique structural features, comprising a stearic acid tail, an amide linker, and a tertiary amine headgroup, allow for the formulation of lipid nanoparticles (LNPs) capable of encapsulating and delivering nucleic acid payloads such as plasmid DNA (pDNA) and short interfering RNA (siRNA) to target cells. The pH-responsive nature of the diethylamine headgroup is crucial for its function; at acidic pH during formulation, it is protonated, facilitating electrostatic interactions with negatively charged nucleic acids. Upon delivery into the endosomes of target cells, the "proton sponge" effect is hypothesized to aid in endosomal escape and the release of the genetic cargo into the cytoplasm. These application notes provide an overview of the utility of Stearamidoethyl diethylamine in gene delivery research, along with detailed protocols for nanoparticle formulation, characterization, and in vitro transfection.
Data Presentation
The following tables summarize typical quantitative data for lipid nanoparticles formulated with cationic lipids of a similar class to this compound. The exact values for this compound may vary depending on the specific formulation parameters, nucleic acid cargo, and cell line used.
Table 1: Physicochemical Properties of this compound-based Lipid Nanoparticles
| Formulation Parameter | Typical Value |
| Particle Size (Z-average) | 80 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | +20 to +40 mV |
| Encapsulation Efficiency | > 90% |
Table 2: In Vitro Transfection Efficiency of this compound-based LNPs
| Cell Line | Nucleic Acid | Transfection Efficiency (%) |
| HEK293 | pDNA (e.g., encoding GFP) | 60 - 80% |
| HeLa | pDNA (e.g., encoding luciferase) | 50 - 70% |
| A549 | siRNA (e.g., targeting a housekeeping gene) | 70 - 90% (knockdown) |
Table 3: In Vitro Cytotoxicity of this compound-based LNPs
| Cell Line | Assay | IC50 Value |
| HEK293 | MTT Assay (72 hr) | 10 - 50 µg/mL |
| HeLa | Neutral Red Uptake (48 hr) | 15 - 60 µg/mL |
| A549 | LDH Assay (48 hr) | 20 - 75 µg/mL |
Experimental Protocols
Protocol 1: Formulation of this compound-based Lipid Nanoparticles
This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Nucleic acid (pDNA or siRNA)
-
Ethanol (B145695) (anhydrous)
-
Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, and PEGylated lipid in anhydrous ethanol at a desired molar ratio (e.g., 50:40:10). The total lipid concentration should be between 10-25 mM.
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the aqueous buffer at a concentration that will achieve the desired nitrogen-to-phosphate (N/P) ratio when mixed with the lipid solution.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous to ethanolic phase (typically 3:1).
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Collect the resulting LNP dispersion.
-
Transfer the dispersion to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter and PDI. Acceptable LNPs for in vivo use typically have a diameter between 50-150 nm and a PDI below 0.2.[]
2. Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP formulation in deionized water or a low-salt buffer.
-
Analyze the sample using a DLS instrument with an electrode.
-
Record the zeta potential. The zeta potential should be close to neutral at pH 7.4 to minimize non-specific interactions in vivo.[]
3. Encapsulation Efficiency Determination:
-
Use a nucleic acid quantification assay (e.g., Quant-iT RiboGreen or PicoGreen assay).
-
Measure the amount of unencapsulated nucleic acid in the LNP dispersion after separating the free nucleic acid from the LNPs (e.g., via spin columns).
-
The encapsulation efficiency is calculated as: EE (%) = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100
Protocol 3: In Vitro Cell Transfection
Materials:
-
Target cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
LNP-nucleic acid formulation
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the target cells in a suitable culture plate (e.g., 24-well plate) and grow to 70-80% confluency.[2]
-
Transfection:
-
On the day of transfection, dilute the LNP-nucleic acid formulation in serum-free cell culture medium to the desired final nucleic acid concentration (e.g., 50-100 nM for siRNA, 0.5-1 µ g/well for pDNA).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete medium containing serum to the wells.
-
Continue to incubate the cells for 24-72 hours.
-
-
Analysis: Harvest the cells for analysis of target gene knockdown (for siRNA) or reporter gene expression (for pDNA).
Protocol 4: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells treated with varying concentrations of LNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the LNP formulation for 24-72 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Workflow for the formulation of this compound-based lipid nanoparticles.
Caption: Cellular pathway of gene delivery by this compound-based LNPs.
References
Application Notes and Protocols for Stearamidoethyl Diethylamine in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) (N-[2-(Diethylamino)ethyl]stearamide) is a cationic lipid that serves as a versatile component in various laboratory and pharmaceutical applications. Its amphiphilic structure, comprising a long hydrophobic stearamide tail and a hydrophilic diethylamine headgroup, allows it to function as a cationic surfactant and emulsifying agent. In laboratory settings, it is primarily investigated for its potential in drug delivery systems, including liposomes and lipid nanoparticles (LNPs), for transdermal and nucleic acid delivery. When neutralized, it acquires a positive charge, enabling it to interact with negatively charged molecules like siRNA and cell membranes.
These application notes provide detailed protocols for the use of Stearamidoethyl diethylamine in the formulation of lipid-based drug delivery systems. The following sections offer step-by-step guidance for researchers, scientists, and drug development professionals on the preparation and characterization of these formulations.
Data Presentation: Physicochemical Properties of Cationic Lipid Formulations
The following table summarizes typical physicochemical properties of cationic lipid-based nanoparticle formulations. The data is representative of formulations prepared with cationic lipids structurally similar to this compound and is intended to provide a general understanding of how formulation parameters can influence the final product. Actual results with this compound may vary and require optimization.
| Formulation ID | Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-1 | 50:10:38.5:1.5 | 85 | 0.15 | +45 | >90 |
| LNP-2 | 40:20:38.5:1.5 | 110 | 0.21 | +38 | >85 |
| LNP-3 | 50:10:30:10 | 95 | 0.18 | +35 | >90 |
| LNP-4 | 60:0:38.5:1.5 | 125 | 0.25 | +55 | >80 |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes using Thin-Film Hydration Method
This protocol describes the preparation of cationic liposomes containing this compound for the encapsulation of a model drug. This method is widely used for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)
-
Cholesterol
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Liposome (B1194612) extruder with polycarbonate membranes (optional, for size reduction)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh this compound, helper lipid (e.g., DOPE), and cholesterol in the desired molar ratio and transfer them to a round-bottom flask.
-
Dissolve the lipid mixture in a suitable volume of organic solvent. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
Vortex the resulting suspension to ensure the lipid film is fully dispersed.
-
-
Size Reduction (Optional):
-
To obtain a more uniform particle size distribution, the MLV suspension can be subjected to extrusion.
-
Load the liposome suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes).
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Analyze the liposome formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.
-
Protocol 2: Formulation of siRNA-Loaded Lipid Nanoparticles (LNPs) via Microfluidic Mixing
This protocol outlines the preparation of LNPs encapsulating siRNA using a microfluidic mixing device. This method allows for rapid and reproducible self-assembly of LNPs with high encapsulation efficiency.
Materials:
-
This compound
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
siRNA
-
Ethanol (B145695) (anhydrous)
-
Low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Physiological pH buffer (e.g., PBS, pH 7.4) for dialysis
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a lipid stock solution by dissolving this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare an siRNA stock solution in the low pH buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the siRNA stock solution into another.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to ethanolic phase) and total flow rate.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs with the siRNA encapsulated.
-
Collect the resulting LNP dispersion.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the final LNP formulation using DLS.
-
Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs.
-
Mandatory Visualization
Caption: Experimental workflows for liposome and LNP formulation.
Caption: Cellular uptake and mechanism of action for siRNA-LNPs.
Synthesis and Purification of Stearamidoethyl Diethylamine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis, purification, and characterization of Stearamidoethyl diethylamine (B46881) (N-[2-(diethylamino)ethyl]octadecanamide), a cationic surfactant with applications in cosmetics and research.[1][2][3] The methodologies outlined below are intended for research and development purposes.
Overview and Physicochemical Properties
Stearamidoethyl diethylamine is a long-chain fatty acid amide. Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic tertiary amine headgroup, makes it an effective emulsifier and conditioning agent.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16889-14-8 | [5] |
| Molecular Formula | C24H50N2O | [4][5] |
| Molecular Weight | 382.67 g/mol | [4][5] |
| Melting Point | 61-62 °C | [4][5] |
| Boiling Point | 506.5 ± 33.0 °C | [5] |
| Density | 0.873 ± 0.06 g/mL | [4][5] |
| Appearance | Solid at room temperature | [4] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: direct amidation of stearic acid and a two-step process via stearoyl chloride.
Method 1: Direct Amidation of Stearic Acid
This method involves the direct condensation reaction between stearic acid and N,N-diethylethylenediamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine stearic acid (1.0 eq), N,N-diethylethylenediamine (1.0 eq), and toluene (as solvent).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Completion: Once the theoretical amount of water has been collected, the reaction is considered complete.
-
Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified using the methods described in Section 3.
A similar protocol involves refluxing stearic acid with the amine in ethanol (B145695) at 60-80°C for 6-8 hours.[4]
Method 2: Synthesis via Stearoyl Chloride
This two-step method is often faster and can be performed under milder conditions than direct amidation.[4]
Experimental Protocol:
Step 1: Formation of Stearoyl Chloride
-
In a fume hood, add stearic acid (1.0 eq) to a round-bottom flask.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask.
-
Heat the mixture gently under reflux until the evolution of HCl and SO₂ gases ceases.
-
Distill the excess thionyl chloride to obtain crude stearoyl chloride.
Step 2: Amidation (Schotten-Baumann type reaction)
-
Dissolve N,N-diethylethylenediamine (1.0 eq) and a base (e.g., pyridine (B92270) or triethylamine, 1.1 eq) in an inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the stearoyl chloride (1.0 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Section 3.
Table 2: Typical Reaction Parameters (for optimization)
| Parameter | Direct Amidation | Via Stearoyl Chloride |
| Reactants | Stearic Acid, N,N-diethylethylenediamine | Stearoyl Chloride, N,N-diethylethylenediamine |
| Solvent | Toluene or Ethanol | Dichloromethane, Diethyl Ether |
| Temperature | Reflux (Toluene: ~111°C, Ethanol: ~78°C) | 0°C to Room Temperature |
| Reaction Time | 6-8 hours[4] | 1-4 hours |
| Catalyst/Reagent | None (azeotropic removal of water) | Base (Pyridine, Triethylamine) |
| Typical Yield | Moderate to Good | Good to Excellent |
Purification of this compound
The choice of purification method will depend on the impurities present in the crude product.
Recrystallization
This is a common method for purifying solid organic compounds.
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., heptane, acetone, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
Column chromatography can be used to separate the product from unreacted starting materials and byproducts.
Protocol:
-
Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography. For reversed-phase, a C18-functionalized silica can be used.[4]
-
Mobile Phase: A non-polar solvent system (e.g., hexane/ethyl acetate) is suitable for normal-phase chromatography. For reversed-phase, a polar system like acetonitrile/water is used.[4]
-
Procedure: a. Prepare a column with the chosen stationary phase. b. Dissolve the crude product in a minimum amount of the mobile phase. c. Load the sample onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC or HPLC. f. Combine the pure fractions and evaporate the solvent.
Distillation
For fatty acid amides, vacuum distillation can be an effective purification method, especially after a neutralization step to remove acidic impurities.[6]
Protocol:
-
Neutralize any unreacted stearic acid by washing the crude product with an aqueous alkaline solution (e.g., dilute sodium bicarbonate).
-
Separate the organic layer and dry it.
-
Perform a vacuum distillation to purify the this compound.
Analytical Characterization
Several analytical techniques can be used to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Typical Parameters/Observations | Reference |
| FTIR Spectroscopy | Confirm amide bond formation | Appearance of a strong C=O stretching band around 1640 cm⁻¹. Disappearance of the broad O-H stretch from stearic acid. | [4] |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation | Confirm the integrity of the stearyl chain and the diethylaminoethyl moiety. | [4] |
| HPLC | Purity assessment | Column: C18. Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v). Detector: UV (low wavelength) or ELSD. | [4] |
| GC-MS | Purity and identity confirmation | Derivatization: May be required (e.g., silylation) to improve volatility. Column: Capillary column (e.g., DB-5ms). Analysis: Provides mass fragmentation pattern for structural confirmation. | [4] |
Application in Research: Surfactant Action
As a cationic surfactant, this compound can be used in research to study emulsion formation and stabilization, as well as its interaction with surfaces.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
These protocols provide a comprehensive guide for the synthesis, purification, and analysis of this compound for research purposes. Researchers should optimize the described conditions to achieve the desired yield and purity for their specific applications.
References
- 1. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 2. This compound, 16889-14-8 [thegoodscentscompany.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | CAS 16889-14-8 [benchchem.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
Application Notes and Protocols: Stearamidoethyl Diethylamine in Hair Conditioning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that functions as a hair conditioning and antistatic agent.[1][2][3][4][5] As an amidoamine, it becomes cationic in acidic formulations, enabling it to interact with the negatively charged surface of the hair cuticle. This interaction is central to its conditioning effects, which include improved combability, softness, and reduced static. These application notes provide a comprehensive overview of the use of Stearamidoethyl diethylamine in hair conditioning research, including formulation guidelines, experimental protocols for performance evaluation, and a proposed mechanism of action.
Due to a lack of publicly available quantitative performance data for this compound, data for the closely related and extensively studied amidoamine, Behenamidopropyl Dimethylamine (BAPDMA), is presented for illustrative purposes.[6] Researchers can adapt the provided protocols to evaluate formulations containing this compound.
Chemical and Physical Properties
This compound is the reaction product of stearic acid and N,N-diethylethylenediamine.[7] Key properties are summarized in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| CAS Number | 16889-14-8 | [7] |
| Functions | Antistatic, Hair Conditioning | [1][2][3][4][5] |
| Solubility | Water Soluble | [7] |
| Form | Waxy Solid |
Formulation Guidelines
This compound is typically used in rinse-off hair conditioners, hair masks, and conditioning shampoos. For optimal performance, the formulation's pH should be in the acidic range (typically pH 3.5-5.5) to ensure the protonation of the amine group, rendering the molecule cationic.
| Parameter | Recommendation |
| Usage Level | 0.5% - 5.0% by weight |
| pH of Final Formulation | 3.5 - 5.5 |
| Processing | Add to the heated water phase of the formulation |
Quantitative Performance Data (Illustrative)
The following tables present typical performance data for an amidoamine-based hair conditioner, using Behenamidopropyl Dimethylamine (BAPDMA) as an example.[6] These metrics are key indicators of conditioning performance.
Table 1: Wet Combing Force Reduction [6]
| Formulation | Active Matter (%) | Mean Combing Force (N) | % Reduction vs. Control |
| Control (no conditioner) | 0 | 2.5 | 0% |
| Conditioner with BAPDMA | 2.0 | 0.8 | 68% |
| Conditioner with Cetrimonium Chloride | 2.0 | 1.0 | 60% |
Table 2: Sensory Panel Evaluation (Half-Head Test) [6]
Rating on a scale of 1 (poor) to 5 (excellent).
| Attribute | Conditioner with BAPDMA (2.0%) | Conditioner with Cetrimonium Chloride (2.0%) |
| Wet Feel | 4.5 | 4.0 |
| Wet Detangling | 4.8 | 4.2 |
| Dry Feel | 4.6 | 4.1 |
| Dry Combing | 4.7 | 4.3 |
| Shine | 4.2 | 4.0 |
| Reduced Fly-away | 4.5 | 4.0 |
Experimental Protocols
Protocol 1: Evaluation of Combing Force Reduction
This protocol measures the force required to comb through a standardized hair tress after treatment with a conditioning formulation.
Materials:
-
Standard hair tresses (virgin or bleached)
-
Tensile tester with a comb attachment
-
Conditioner formulation with this compound
-
Control formulation (without conditioning agent)
-
Constant temperature water bath
-
Drying chamber with controlled humidity
Procedure:
-
Baseline Measurement: Wet a hair tress with deionized water at 37°C. Mount the tress in the tensile tester and record the force required to comb through it 10 times. Calculate the average combing force.
-
Treatment: Apply a standardized amount (e.g., 0.5 g) of the test conditioner to the wet tress. Gently massage for 1 minute to ensure even distribution.
-
Rinsing: Rinse the tress under running deionized water (37°C) for 1 minute.
-
Post-Treatment Measurement: Mount the wet tress in the tensile tester and record the combing force over 10 passes. Calculate the average combing force.
-
Data Analysis: Calculate the percentage reduction in combing force compared to the baseline measurement.
Protocol 2: Sensory Evaluation using Half-Head Test
This protocol uses a trained sensory panel to evaluate the performance of a conditioner on human subjects.
Materials:
-
Test conditioner with this compound
-
Control or benchmark conditioner
-
Human subjects with appropriate hair type
-
Professional salon setup
-
Standardized evaluation questionnaires
Procedure:
-
Panelist Training: Train a panel of 10-15 individuals to identify and rate key hair attributes (e.g., wet feel, detangling, dry feel, shine, frizz).
-
Hair Washing: Wash the subject's hair with a clarifying shampoo.
-
Application: Divide the hair into two sections. Apply the test conditioner to one side and the control/benchmark conditioner to the other.
-
Evaluation (Wet Stage): Panelists evaluate and score the wet hair attributes for each side.
-
Rinsing and Drying: Rinse both sides thoroughly and dry the hair using a standardized method.
-
Evaluation (Dry Stage): Panelists evaluate and score the dry hair attributes for each side.
-
Data Analysis: Statistically analyze the scores to determine significant differences between the test and control formulations.[5][8][9]
Protocol 3: Measurement of Deposition on Hair
This protocol quantifies the amount of conditioner deposited on the hair surface.
Materials:
-
Hair tresses
-
Test conditioner containing this compound
-
Solvent for extraction (e.g., chloroform:methanol mixture)
-
Analytical technique for quantification (e.g., LC-MS, GC-MS)
-
Standard solutions of this compound
Procedure:
-
Treatment: Treat a pre-weighed hair tress with a known amount of the test conditioner as described in Protocol 1.
-
Extraction: Place the treated and rinsed hair tress in a sealed container with the extraction solvent. Agitate for a specified period (e.g., 24 hours) to extract the deposited conditioner.
-
Analysis: Analyze the solvent extract using a suitable analytical technique to determine the concentration of this compound.
-
Quantification: Calculate the total amount of this compound extracted from the hair tress and express it as a concentration per unit weight of hair (e.g., µg/g of hair). An alternative method involves analyzing the rinse water to determine the amount of substance not deposited.[10]
Visualizations
Proposed Mechanism of Action
The conditioning effect of this compound is primarily based on its electrostatic interaction with the hair fiber.
Caption: Proposed mechanism of this compound on hair.
Experimental Workflow for Performance Evaluation
The following diagram illustrates a typical workflow for evaluating a hair conditioner formulation containing this compound.
Caption: Workflow for hair conditioner performance evaluation.
References
- 1. incibeauty.com [incibeauty.com]
- 2. uk.typology.com [uk.typology.com]
- 3. specialchem.com [specialchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Sensory Evaluations – bpc specialties [bpc-specialties.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound phosphate, 68133-34-6 [thegoodscentscompany.com]
- 8. alsglobal.com [alsglobal.com]
- 9. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols: Stearamidoethyl Diethylamine as a Corrosion Inhibitor in Industrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881), with the CAS Number 16889-14-8, is a cationic surfactant of the amido-amine class investigated for its properties as a corrosion inhibitor, particularly in acidic environments.[1] Its molecular structure, featuring a long hydrophobic stearic acid tail and a hydrophilic diethylamine headgroup, allows for effective adsorption onto metal surfaces. This forms a protective barrier that mitigates the corrosive action of aggressive ions. This document provides detailed application notes and experimental protocols for the evaluation of Stearamidoethyl diethylamine as a corrosion inhibitor for mild steel in hydrochloric acid, a common challenge in industrial processes such as acid cleaning, pickling, and oil and gas well acidizing.[2]
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1] The adsorption process is facilitated by the interaction of the polar head group, containing nitrogen and oxygen atoms, with the metal surface. The long hydrophobic tail then orients itself away from the surface, creating a barrier that repels water and corrosive species.[1] This inhibitor functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1]
Caption: Mechanism of corrosion inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative data on the performance of an amido-amine based corrosion inhibitor, similar in structure and function to this compound, on mild steel in a 1 M HCl solution. This data illustrates the typical trend of increasing inhibition efficiency with higher inhibitor concentration.[1]
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0.0 (Blank) | 27.52 | - |
| 0.005 | 10.37 | 62.32 |
| 0.01 | 6.46 | 76.53 |
| 0.05 | 3.89 | 85.86 |
| 0.1 | 2.17 | 92.14 |
Data adapted from a study on a C12 amido-amine based gemini (B1671429) surfactant for illustrative purposes.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive paper (various grits)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound solutions of varying concentrations
-
Water bath or thermostat for temperature control
-
Desiccator
Protocol:
-
Coupon Preparation: Mechanically polish mild steel coupons with progressively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons, wash with distilled water and a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where:
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
ρ = Density of mild steel (g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Caption: Experimental workflow for the weight loss method.
Potentiodynamic Polarization
This electrochemical technique provides insights into both anodic and cathodic corrosion processes and helps to classify the inhibitor type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode - SCE)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound solutions of varying concentrations
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution (with or without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inh = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective film's properties.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (as described for potentiodynamic polarization)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound solutions of varying concentrations
Protocol:
-
Electrode and Cell Setup: Prepare the electrode and assemble the cell as for the potentiodynamic polarization experiment.
-
OCP Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
The double-layer capacitance (C_dl) can also be determined, which often decreases in the presence of an effective inhibitor due to the adsorption of a less dielectric film.
-
Safety Precautions
-
Always handle hydrochloric acid and other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Stearamidoethyl Diethylamine: Application Notes for Enhancing Skin Penetration of Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant utilized in the cosmetic and pharmaceutical industries, primarily as an emulsifying and conditioning agent.[1][2] Its amphiphilic molecular structure, featuring a lipophilic stearamide tail and a hydrophilic diethylamine headgroup, suggests its potential as a skin penetration enhancer.[3] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, the primary barrier to topical and transdermal drug delivery.[2][3] This document provides a comprehensive overview of the theoretical framework for using Stearamidoethyl diethylamine as a penetration enhancer, along with detailed protocols for its evaluation.
Note to Researchers: Publicly available literature lacks specific quantitative data on the skin penetration enhancement efficacy of this compound. The following protocols are provided as a guide for researchers to generate this data in a controlled laboratory setting.
Putative Mechanism of Action
This compound, as a cationic surfactant, is thought to enhance skin penetration through the following mechanisms:
-
Disruption of Stratum Corneum Lipids: The lipophilic stearamide tail can intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of ceramides, cholesterol, and free fatty acids, leading to increased fluidity and permeability of the barrier.[2][3]
-
Interaction with Keratin (B1170402): The cationic diethylamine headgroup can interact with the negatively charged keratin fibrils within the corneocytes. This interaction can cause the protein structure to swell and become more permeable.[2]
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound may enhance the partitioning of an active ingredient from the formulation into the skin.
The following diagram illustrates the proposed mechanism by which this compound disrupts the stratum corneum lipid bilayer.
Quantitative Data on Skin Penetration Enhancement
Table 1: Hypothetical In Vitro Skin Permeation Parameters of [Active Ingredient] with and without this compound
| Formulation | Active Ingredient Concentration (%) | This compound Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Lag Time (t_lag) (h) |
| Control | 1.0 | 0.0 | Experimental Data | Experimental Data | 1.0 | Experimental Data |
| Formulation A | 1.0 | 1.0 | Experimental Data | Experimental Data | Jss (Formulation) / Jss (Control) | Experimental Data |
| Formulation B | 1.0 | 2.0 | Experimental Data | Experimental Data | Jss (Formulation) / Jss (Control) | Experimental Data |
| Formulation C | 1.0 | 5.0 | Experimental Data | Experimental Data | Jss (Formulation) / Jss (Control) | Experimental Data |
Experimental Protocols
The following protocols are designed to assess the skin penetration enhancement potential of this compound.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the use of Franz diffusion cells to quantify the permeation of an active ingredient through an ex vivo skin model.
4.1.1. Materials and Equipment
-
Franz diffusion cells
-
Human or porcine skin (excised, full-thickness or epidermal membranes)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Formulations: Control (without this compound) and test formulations (with varying concentrations of this compound)
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for the active ingredient
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
Parafilm
4.1.2. Experimental Workflow
The following diagram outlines the workflow for the in vitro skin permeation study.
4.1.3. Detailed Procedure
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of skin and carefully remove any subcutaneous fat.
-
If using epidermal membranes, perform heat separation or enzymatic digestion to isolate the epidermis.
-
Cut the skin into discs of appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin disc between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Equilibrate the cells in a water bath set to maintain the skin surface temperature at 32°C.
-
-
Formulation Application:
-
Apply a known amount of the test or control formulation to the surface of the skin in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the concentration of the active ingredient in the collected samples using a validated HPLC or other analytical method.
-
-
Data Calculation:
-
Calculate the cumulative amount of the active ingredient permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the active ingredient in the donor formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.
-
Stratum Corneum Lipid Disruption Assay using Differential Scanning Calorimetry (DSC)
This protocol uses DSC to assess the effect of this compound on the thermal transitions of stratum corneum lipids, providing insight into its mechanism of action.[4][5]
4.2.1. Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Human or porcine stratum corneum (isolated)
-
This compound solution
-
Hermetically sealed aluminum pans
-
Microbalance
4.2.2. Procedure
-
Sample Preparation:
-
Hydrate isolated stratum corneum samples in water or buffer.
-
Treat the hydrated stratum corneum samples with a solution of this compound at various concentrations for a defined period.
-
Blot the treated samples to remove excess solution.
-
Accurately weigh a small amount of the treated stratum corneum (5-10 mg) and seal it in a hermetic aluminum pan.
-
Prepare a control sample of untreated stratum corneum.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan (empty) in the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 120°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the endothermic peaks corresponding to the melting transitions of the stratum corneum lipids.
-
Compare the peak temperatures (Tm) and enthalpy of transition (ΔH) of the this compound-treated samples to the control sample. A decrease in Tm and/or ΔH indicates a disruption of the lipid structure.
-
Safety Considerations
It is important to note that this compound has been identified as a moderate sensitizer (B1316253) in guinea pig studies and has been reported to cause allergic contact dermatitis in humans.[6][7] Therefore, a thorough safety assessment, including skin irritation and sensitization studies, is crucial when considering its use in topical or transdermal formulations.
Conclusion
While this compound shows theoretical promise as a skin penetration enhancer due to its cationic surfactant properties, a lack of empirical data necessitates further investigation. The protocols provided in these application notes offer a robust framework for researchers to systematically evaluate its efficacy and mechanism of action. The generation of such data will be invaluable for the formulation development of novel topical and transdermal drug delivery systems.
References
- 1. specialchem.com [specialchem.com]
- 2. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 16889-14-8 [benchchem.com]
- 4. Thermal analysis of mammalian stratum corneum using differential scanning calorimetry for advancing skin research and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stearamidoethyl Diethylamine in Topical Pharmaceutical Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that, when neutralized, functions as an effective emulsifier in the development of topical pharmaceutical bases.[1] Its molecular structure, featuring a lipophilic stearic acid tail and a hydrophilic diethylamine head, allows for the formation of stable oil-in-water (O/W) emulsions.[1] This property is particularly valuable in the formulation of creams and lotions intended for topical drug delivery. This document provides detailed application notes and experimental protocols for the use of Stearamidoethyl diethylamine in creating and characterizing topical pharmaceutical bases, with a focus on formulations containing non-steroidal anti-inflammatory drugs (NSAIDs) as a model active pharmaceutical ingredient (API).
While this compound is also used in cosmetic formulations as an antistatic and hair conditioning agent, its role as a primary emulsifier in pharmaceutical preparations is of significant interest.[2] It is important to note that studies have classified this compound as a moderate sensitizer, indicating a potential for allergic contact dermatitis, which necessitates careful safety evaluation in pharmaceutical formulations.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16889-14-8 |
| Molecular Formula | C₂₄H₅₀N₂O |
| Molecular Weight | 382.67 g/mol |
| Appearance | Solid at room temperature |
| Melting Point | 61-62 °C |
| Density | 0.873 g/mL |
| Source:[1] |
Application in Topical Pharmaceutical Bases
This compound is primarily utilized as a cationic emulsifier to create stable oil-in-water emulsions for topical delivery of APIs. When neutralized, it forms a positively charged head group that orients at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets. This results in a stable, homogenous cream or lotion base.
Key Advantages:
-
Effective Emulsification: Forms stable O/W emulsions, which are often preferred for topical drug products due to their non-greasy feel and ease of application.
-
pH-Dependent Activity: Its cationic nature is pH-dependent, offering formulation flexibility.
-
Compatibility: Can be formulated with a variety of oils, fatty alcohols, and active ingredients.
The following sections provide a representative formulation and detailed protocols for its preparation and characterization.
Representative Formulation
The following is an illustrative example of a topical cream formulation incorporating this compound for the delivery of an NSAID.
Table 2: Representative Topical Cream Formulation
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Diclofenac Diethylamine | Active Pharmaceutical Ingredient | 1.16 |
| This compound | Cationic Emulsifier | 3.00 |
| Cetyl Alcohol | Thickener, Co-emulsifier | 5.00 |
| Stearic Acid | Thickener, Emulsion Stabilizer | 3.00 |
| Isopropyl Myristate | Emollient, Oil Phase | 10.00 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.00 |
| Propylene (B89431) Glycol | Penetration Enhancer, Humectant | 5.00 |
| Neutralizing Agent | ||
| Lactic Acid (90%) | pH Adjuster | q.s. to pH 5.5-6.5 |
| Preservative | ||
| Phenoxyethanol | Preservative | 0.50 |
Experimental Protocols
The following protocols detail the procedures for preparing the representative topical cream and evaluating its critical quality attributes.
Protocol 1: Preparation of the Topical Cream
This protocol describes a standard hot-process emulsification method.
Workflow for Topical Cream Preparation:
Caption: Workflow for preparing an oil-in-water topical cream.
Methodology:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and isopropyl myristate. Heat the mixture to 70-75°C while stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and propylene glycol. Heat to 70-75°C with stirring until uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase under continuous high-shear homogenization. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion to 40°C while stirring at a moderate speed.
-
Addition of Actives and Preservatives: Once the emulsion has cooled to 40°C, add the Diclofenac Diethylamine and phenoxyethanol. Mix until fully dispersed.
-
pH Adjustment: Check the pH of the cream and adjust to a range of 5.5-6.5 using a lactic acid solution as required.
-
Final Homogenization: Homogenize the cream for a final 2-3 minutes to ensure uniformity.
-
Packaging: Package the final cream into appropriate containers.
Protocol 2: Stability Testing
Stability testing is performed to evaluate how the quality of the topical formulation varies over time under the influence of environmental factors such as temperature and humidity.[4] This protocol is based on ICH guidelines.[5][6][7]
Table 3: Illustrative Stability Data for Representative Formulation
| Parameter | Initial | 1 Month (40°C/75% RH) | 3 Months (40°C/75% RH) |
| Appearance | White, homogenous cream | White, homogenous cream | White, homogenous cream |
| pH | 6.2 | 6.1 | 6.0 |
| Viscosity (cP) | 25,000 | 24,500 | 24,000 |
| Droplet Size (d50, µm) | 2.5 | 2.8 | 3.2 |
| Assay (% of initial) | 100% | 99.5% | 98.8% |
| (Note: The data in this table is illustrative and represents expected trends for a stable formulation.) |
Methodology:
-
Sample Storage: Store samples of the topical cream in its final packaging at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Testing Intervals: Evaluate the samples at specified time points (e.g., initial, 1 month, 3 months, and 6 months).
-
Parameters to Evaluate:
-
Appearance: Visually inspect for color, homogeneity, and phase separation.
-
pH: Measure the pH of a 10% dispersion of the cream in purified water.
-
Viscosity: Measure the viscosity using a Brookfield viscometer with an appropriate spindle and rotational speed.
-
Droplet Size: Determine the oil droplet size distribution using dynamic light scattering or laser diffraction.
-
Assay and Degradation Products: Quantify the amount of the active pharmaceutical ingredient and any degradation products using a validated HPLC method.
-
Protocol 3: Viscosity Measurement
Viscosity is a critical parameter for semi-solid topical formulations, affecting spreadability, feel, and drug release.
Methodology:
-
Equipment: Brookfield rotational viscometer or equivalent.
-
Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Measurement:
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 100%.
-
Lower the spindle into the center of the sample, ensuring it is immersed to the specified depth and does not touch the sides or bottom of the container.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity in centipoise (cP).
-
Perform the measurement in triplicate and report the average value.
-
Protocol 4: Particle Size Analysis
Particle size analysis of the dispersed oil phase is crucial for assessing the stability of the emulsion. An increase in droplet size over time can indicate instability, such as coalescence.
Methodology:
-
Equipment: Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.
-
Sample Preparation:
-
Disperse a small amount of the cream in a suitable solvent (e.g., purified water) to achieve the appropriate concentration for the instrument.
-
Gently mix to ensure a homogenous dispersion without introducing air bubbles.
-
-
Measurement:
-
Transfer the sample to the instrument's measurement cell.
-
Perform the particle size measurement according to the instrument's standard operating procedure.
-
Record the particle size distribution, including parameters such as the mean droplet size (e.g., d50).
-
Protocol 5: In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which the API is released from the topical formulation. The Franz diffusion cell is a commonly used apparatus for this purpose.[8][9]
Workflow for In Vitro Release Testing (IVRT):
Caption: Experimental workflow for In Vitro Release Testing (IVRT).
Methodology:
-
Apparatus: Vertical Franz diffusion cell apparatus.
-
Membrane: Use a synthetic, inert membrane (e.g., polysulfone) to separate the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) that ensures sink conditions for the API. Degas the medium before use.
-
Assembly and Equilibration:
-
Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Equilibrate the assembled cells in a water bath to maintain a membrane temperature of 32°C.
-
-
Sample Application: Apply a finite dose of the topical cream (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API released per unit area and plot this against the square root of time. The slope of the linear portion of the plot represents the release rate.
Table 4: Illustrative In Vitro Release Data
| Time (hours) | Cumulative Release (µg/cm²) |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 55.1 |
| 6 | 78.5 |
| 8 | 99.8 |
| (Note: The data in this table is illustrative and represents a typical release profile.) |
Signaling Pathways and Mechanism of Action
This compound functions primarily as an excipient, forming the vehicle for the API. Its direct interaction with specific signaling pathways is not its intended function. However, as a cationic surfactant, it can interact with the negatively charged surface of the skin. The primary mechanism of action for the overall formulation is the delivery of the API (e.g., Diclofenac) to its site of action in the skin and underlying tissues.
Topical Drug Delivery Pathway:
Caption: Simplified pathway of topical drug delivery.
Conclusion
This compound is a versatile cationic emulsifier suitable for the development of stable and aesthetically pleasing topical pharmaceutical bases. Its effective emulsifying properties allow for the creation of O/W creams and lotions capable of delivering a variety of active pharmaceutical ingredients. The protocols outlined in this document provide a framework for the formulation, characterization, and evaluation of such topical drug delivery systems. Rigorous testing of stability, viscosity, particle size, and in vitro release is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. formulabotanica.com [formulabotanica.com]
- 2. Development, Characterization, and Clinical Investigation of a New Topical Emulsion System Containing a Castanea sativa Spiny Burs Active Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. US8871809B2 - Diclofenac topical formulation - Google Patents [patents.google.com]
- 9. EP2214642A1 - Topical composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stearamidoethyl Diethylamine Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting emulsion stability issues when formulating with Stearamidoethyl diethylamine (B46881).
Frequently Asked Questions (FAQs)
Q1: What is Stearamidoethyl diethylamine and what is its function in emulsions?
This compound is a cationic surfactant that functions as an emulsifier and conditioning agent. In emulsions, it helps to disperse and stabilize oil droplets within an aqueous phase (oil-in-water emulsion) or water droplets within an oil phase (water-in-oil emulsion). Its cationic nature means it carries a positive charge, which can influence its interaction with other ingredients and the overall stability of the formulation. It is also used in hair care products for its antistatic and conditioning properties.[1][2][3][4]
Q2: My emulsion with this compound is showing signs of instability (e.g., creaming, coalescence, phase separation). What are the common causes?
Several factors can contribute to the instability of emulsions formulated with this compound. These can be broadly categorized as formulation-related and process-related issues.
Formulation-Related Causes:
-
Incorrect Concentration: The concentration of this compound may be too low to adequately stabilize the dispersed phase.
-
Inappropriate pH: As a cationic surfactant, the performance of this compound is pH-dependent. An unfavorable pH can reduce its emulsifying efficacy.
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of the emulsifier system may not be optimal for the specific oil phase used.
-
Incompatibility with Other Ingredients: Interactions with other components in the formulation, particularly anionic (negatively charged) ingredients, can lead to instability.[5][6][7]
-
High Electrolyte Concentration: The presence of salts can disrupt the stability of the emulsion.
Process-Related Causes:
-
Inadequate Homogenization: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.
-
Improper Mixing Speed or Time: Both insufficient and excessive mixing can negatively impact emulsion stability.
-
Incorrect Temperature: The temperature during the emulsification process and subsequent storage can affect the stability of the emulsion.[8][9][10]
Troubleshooting Guides
Issue 1: Creaming or Sedimentation
Creaming is the upward movement of the dispersed phase, while sedimentation is the downward movement. This is often a precursor to coalescence.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
While a specific optimal concentration is formulation-dependent, a typical starting point for similar cationic emulsifiers like Stearamidopropyl dimethylamine (B145610) is in the range of 0.01% to 5.0% w/w.[3]
-
Incrementally increase the concentration of this compound and observe the effect on stability.
-
-
Adjust the pH of the Aqueous Phase:
-
As a cationic emulsifier, this compound is generally more effective in acidic to neutral pH ranges.
-
Experiment with adjusting the pH of the aqueous phase (e.g., in increments of 0.5 pH units) to find the optimal range for your system.
-
-
Increase the Viscosity of the Continuous Phase:
-
Adding a thickening agent or rheology modifier to the continuous phase can slow down the movement of droplets, thus reducing creaming or sedimentation.
-
-
Reduce Droplet Size:
-
Optimize the homogenization process (e.g., increase homogenization speed or time) to achieve a smaller and more uniform droplet size.
-
Issue 2: Coalescence and Phase Separation
Coalescence is the irreversible merging of droplets, leading to complete phase separation.
Troubleshooting Steps:
-
Evaluate the HLB of Your Emulsifier System:
-
Consider using a co-emulsifier with a different HLB value in combination with this compound to achieve the required HLB for your oil phase.
-
Check for Ingredient Incompatibilities:
-
This compound is a cationic surfactant and will likely be incompatible with anionic surfactants (e.g., sulfates, carboxylates).[5][6][7] This interaction can lead to precipitation and emulsion breakdown.
-
Review your formulation for any anionic components. If present, consider replacing them with non-ionic or cationic alternatives.
-
-
Optimize Formulation Parameters:
| Parameter | Recommended Action | Rationale |
| This compound Concentration | Increase concentration incrementally. | Ensures sufficient emulsifier is present to cover the surface of all droplets. |
| pH of Aqueous Phase | Adjust towards the optimal range for cationic emulsifiers (typically acidic to neutral). | Maximizes the emulsifying capacity of this compound. |
| Oil to Water Ratio | Experiment with different ratios. | The phase ratio can significantly impact emulsion type and stability. |
| Electrolyte Concentration | Minimize the concentration of salts. | High electrolyte levels can screen the electrostatic repulsion between droplets, leading to instability. |
Experimental Protocols
Protocol 1: Determination of Required Hydrophilic-Lipophilic Balance (HLB)
Objective: To experimentally determine the optimal HLB value for your specific oil phase.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. This is typically done by mixing a low HLB emulsifier (e.g., Sorbitan Monooleate, HLB = 4.3) and a high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0) in different ratios.
-
Prepare a series of emulsions using your oil phase and the different emulsifier blends. Keep the total emulsifier concentration and all other formulation parameters constant.
-
Observe the stability of the emulsions over a set period (e.g., 24 hours, 1 week) at room temperature and under accelerated conditions (e.g., 40°C).
-
The HLB of the emulsifier blend that produces the most stable emulsion is considered the "required HLB" of your oil phase.
Protocol 2: Particle Size Analysis using Laser Diffraction
Objective: To measure the droplet size distribution of the emulsion.
Methodology: [11][12][13][14][15]
-
Sample Preparation:
-
Gently agitate the emulsion to ensure homogeneity.
-
Dilute the emulsion with a suitable dispersant (typically deionized water for O/W emulsions) to an appropriate concentration for the instrument. The optimal concentration will prevent multiple scattering effects.
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer.
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Select the appropriate refractive indices for the dispersed phase (oil) and the continuous phase (water).
-
-
Measurement:
-
Circulate the diluted sample through the measurement cell.
-
Allow the system to stabilize before taking measurements.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the droplet size distribution, paying attention to the mean droplet size (e.g., D50) and the presence of any larger droplets, which could indicate instability.
-
Protocol 3: Zeta Potential Measurement
Objective: To measure the surface charge of the dispersed droplets, which is an indicator of emulsion stability.
Methodology: [16][17][18][19][20]
-
Sample Preparation:
-
Dilute the emulsion with the continuous phase of the original formulation to avoid altering the ionic strength and pH.
-
-
Instrument Setup:
-
Use a zeta potential analyzer.
-
Calibrate the instrument using a standard reference material.
-
-
Measurement:
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential from the mobility.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between droplets and a more stable emulsion.
-
Protocol 4: Viscosity Measurement using a Rotational Viscometer
Objective: To measure the viscosity of the emulsion, which influences its stability and sensory properties.
Methodology: [21][22][23][24][25][26]
-
Sample Preparation:
-
Allow the emulsion to equilibrate to the desired measurement temperature.
-
Gently stir the sample to ensure homogeneity without introducing air bubbles.
-
-
Instrument Setup:
-
Use a rotational viscometer with a suitable spindle for the expected viscosity of your emulsion.
-
Ensure the viscometer is level and calibrated.
-
-
Measurement:
-
Immerse the spindle into the sample to the indicated depth.
-
Begin rotation at a specified speed and allow the reading to stabilize before recording the viscosity.
-
Take measurements at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the emulsion.
-
-
Data Analysis:
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Consistent viscosity measurements over time are indicative of a stable emulsion.
-
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting emulsion stability issues.
Signaling Pathway of Emulsion Destabilization
Caption: Common pathways of emulsion destabilization.
References
- 1. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scientex.com.au [scientex.com.au]
- 13. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. How to Prepare Samples for Zeta Potential Analysis — Dispersion, Dilution and SOP Notes [eureka.patsnap.com]
- 17. filab.fr [filab.fr]
- 18. entegris.com [entegris.com]
- 19. scribd.com [scribd.com]
- 20. materialneutral.info [materialneutral.info]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
- 23. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 26. assets.omega.com [assets.omega.com]
Optimizing "Stearamidoethyl diethylamine" concentration in formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Stearamidoethyl Diethylamine (B46881) in various formulations.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Stearamidoethyl Diethylamine and what are its primary functions in a formulation?
This compound (CAS: 16889-14-8) is a synthetic organic compound with the IUPAC name N-[2-(diethylamino)ethyl]octadecanamide.[1][2] Its molecular structure gives it surfactant properties, allowing it to interact with both hydrophobic and hydrophilic substances.[1] In formulations, it is primarily used as:
-
A hair conditioning agent: It leaves hair easy to comb, soft, and shiny.[3][4]
-
An antistatic agent: It reduces static electricity by neutralizing electrical charges on a surface, which is particularly useful in hair care to reduce flyaways.[3][5]
-
An emulsifying agent: It helps to mix immiscible liquids, like oil and water, to form a stable emulsion.[1][2]
-
A dispersing agent, lubricant, and corrosion inhibitor in various industrial applications.[2]
When neutralized, it exhibits cationic properties, which are key to its conditioning effect on negatively charged hair surfaces.[6][7]
Q2: What are the key physicochemical properties of this compound?
Understanding the physical and chemical properties is crucial for formulation development.
| Property | Value | Reference |
| CAS Number | 16889-14-8 | [1] |
| Molecular Formula | C24H50N2O | [2] |
| Molecular Weight | 382.67 g/mol | [2] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 61-62 °C | [1][2] |
| Boiling Point | 506.5 ± 33.0 °C | [2] |
| Density | 0.873 ± 0.06 g/mL | [2] |
Formulation & Optimization
Q3: What is a typical starting concentration for this compound in a formulation?
The optimal concentration is highly dependent on the formulation type and desired performance. Based on data for structurally similar amidoamines used in cosmetics, the following are suggested starting points for experimentation.
| Formulation Type | Suggested Starting Concentration (w/w) | Notes |
| Rinse-off Hair Conditioner | 1.0% - 4.0% | Higher concentrations improve detangling and conditioning but may lead to a heavy feel. |
| Leave-on Hair Treatment | 0.5% - 2.0% | Lower concentrations are recommended to avoid buildup and greasiness. |
| Skin Lotion / Cream | 0.5% - 3.0% | Acts as an emulsifier and emollient. Potential for sensitization should be carefully evaluated.[1] |
Q4: My emulsion is unstable and showing signs of separation (creaming/coalescence). How can I troubleshoot this?
Emulsion instability is a common issue. Several factors related to this compound concentration and the overall formulation can be the cause.
| Potential Cause | Troubleshooting Action |
| Incorrect pH | This compound is a cationic conditioner when protonated. Ensure the water phase pH is adjusted to between 4.0 and 5.0 before emulsification to activate its cationic charge, which enhances its emulsifying and conditioning capabilities.[8] |
| Insufficient Concentration | The concentration may be too low to properly stabilize the oil-in-water or water-in-oil interface. Incrementally increase the concentration by 0.5% and observe stability. |
| Incompatible Ingredients | This compound, being cationic at acidic pH, can interact with anionic ingredients (e.g., carbomers, sulfates), leading to precipitation or instability. Review your ingredient list for incompatibilities. |
| Processing Issues | The stability of an emulsion is highly dependent on process parameters like homogenization speed, duration, and cooling rate.[9][10] Ensure sufficient energy input during emulsification to achieve a small, uniform droplet size. |
| Incorrect HLB Balance | While this compound contributes to the emulsifier system, it may not be sufficient on its own. Consider adding a co-emulsifier to achieve the required Hydrophile-Lipophile Balance (HLB) for your specific oil phase. |
Q5: The conditioning performance of my hair care product is poor. How can I optimize it?
Poor performance can often be traced back to the pH of the formulation. For this compound to function effectively as a conditioner, its tertiary amine group must be protonated (positively charged). This cationic charge allows it to adsorb onto the negatively charged surface of the hair, reducing static, smoothing the cuticle, and providing a conditioned feel.[7]
Optimization Step: Adjust the final pH of your formulation to a range of 4.0 - 5.0 using an acid like citric acid or lactic acid. This ensures the molecule is in its active, cationic form.
Safety & Regulatory
Q6: Are there any safety concerns associated with this compound?
Yes, the primary safety concern is its potential for skin sensitization.
-
Studies in guinea pigs have classified this compound as a "moderate sensitizer," indicating a potential to cause allergic contact dermatitis.[1][11]
-
Case studies have demonstrated allergic contact dermatitis in humans from its phosphate (B84403) salt when used as an emulsifier in lotions and deodorants.[12]
-
Due to its sensitizing potential, it has been suggested that this ingredient may be more suitable for prescription drugs where a risk-benefit analysis can be justified, rather than for extensive use in cosmetics on normal or diseased skin.[11]
Therefore, careful safety evaluation and concentration optimization are critical, especially for leave-on products.
Troubleshooting Guides
Guide 1: Resolving Emulsion Instability
Use the following workflow to diagnose and resolve stability issues in your formulation.
Experimental Protocols
Protocol 1: Quantification of this compound in a Formulation via RP-HPLC
This protocol provides a general method for quantifying the concentration of this compound in a cosmetic emulsion. Method validation is required for each specific formulation.
Objective: To determine the percentage (w/w) of this compound in a finished product.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or ELSD detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Reference standard of this compound (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE).
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the formulation into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 20 minutes to dissolve the sample and extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient: Start at 60% B, ramp to 95% B over 10 min, hold for 5 min, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or ELSD |
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Calculate the concentration in the sample using the standard curve and account for the initial sample weight and dilution factor to report the final concentration as % w/w.
-
Protocol 2: Accelerated Stability Testing of an Emulsion
Objective: To assess the physical stability of a formulation under accelerated conditions to predict its long-term shelf life.
Materials:
-
Environmental stability chambers.
-
Glass jars with airtight lids, compatible with the formulation.
-
Laboratory centrifuge.
-
Viscometer.
-
pH meter.
-
Microscope.
Methodology:
-
Initial Analysis (Time 0):
-
Package the new formulation batch into multiple glass jars.
-
Record initial specifications for:
-
Appearance: Color, odor, texture, phase separation.
-
pH.
-
Viscosity.
-
Microscopic Analysis: Observe globule size and distribution.
-
-
-
Accelerated Storage Conditions:
-
Place samples in environmental chambers set to the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C (for short-term, aggressive testing)
-
Room Temperature (25°C ± 2°C) as a control.
-
Freeze-Thaw Cycling: (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C).
-
-
-
Testing Intervals:
-
Test the samples at specified intervals: 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
-
Evaluation at Each Interval:
-
Visually inspect samples for any changes (color, odor, separation, crystallization).[9]
-
Measure and record pH and viscosity.
-
Perform microscopic analysis to check for changes in globule size or signs of coalescence.
-
Centrifugation Test: Centrifuge a sample at 3000-5000 rpm for 30 minutes and observe for any phase separation, which indicates poor emulsion stability.[9]
-
-
Acceptance Criteria:
-
A formulation is considered stable if there are no significant changes in its physical and chemical properties compared to the initial Time 0 data throughout the testing period. Significant changes would include phase separation, a viscosity change of >20%, or a pH shift of >1.0 unit.
-
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound, 16889-14-8 [thegoodscentscompany.com]
- 7. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stearamidoethyl diethylamine" potential for skin irritation and sensitization.
This technical support guide provides in-depth information on the potential for skin irritation and sensitization associated with Stearamidoethyl Diethylamine (B46881). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the skin sensitization potential of Stearamidoethyl Diethylamine?
A1: this compound has been classified as a moderate skin sensitizer (B1316253) based on animal studies. A Guinea Pig Maximization Test (GPMT) indicated a sensitization rate of 40% of test subjects at a 1% concentration.[1] These findings suggest that this ingredient has the potential to cause allergic contact dermatitis.
Q2: Are there reports of this compound causing allergic contact dermatitis in humans?
A2: Yes, there are case reports of allergic contact dermatitis in humans from products containing this compound phosphate, an emulsifier used in cosmetics and topical medications.[1] In some cases, individuals developed dermatitis from lotions and deodorants containing this ingredient.
Q3: What is the skin irritation potential of this compound?
Q4: What are the key considerations when formulating with this compound to minimize skin reactions?
A4: Given its moderate sensitization potential, it is crucial to consider the concentration of this compound in the final formulation. Additionally, impurities from the manufacturing process, such as amidoamines, may contribute to the sensitizing potential of the final product.[3][4] It is recommended to use a grade of this compound with the lowest possible levels of these impurities. For formulations intended for sensitive skin or prolonged contact, a quantitative risk assessment (QRA) is advisable.
Troubleshooting Guide
Issue: Unexpected positive results in a skin sensitization assay (e.g., LLNA or GPMT) with our formulation containing this compound.
-
Possible Cause 1: Concentration of this compound.
-
Troubleshooting Step: Review the concentration of this compound in your formulation. As it is a moderate sensitizer, concentrations may need to be minimized, especially in leave-on products.
-
-
Possible Cause 2: Presence of Impurities.
-
Possible Cause 3: Vehicle or Matrix Effects.
-
Troubleshooting Step: The vehicle used in your formulation can influence the dermal absorption and sensitizing potential of an ingredient. Evaluate the skin penetration profile of your formulation. Consider reformulating with a vehicle known to have low skin penetration enhancement.
-
Issue: Borderline or mild irritation observed in a Human Repeat Insult Patch Test (HRIPT) of our product.
-
Possible Cause 1: Irritant Effects of the Formulation.
-
Troubleshooting Step: While structurally similar compounds show low irritation potential, the complete formulation may be mildly irritating.[2] Conduct a standalone in-vitro skin irritation test (e.g., using reconstructed human epidermis models) on the final formulation to isolate and confirm irritant effects.
-
-
Possible Cause 2: Sub-clinical Sensitization.
-
Troubleshooting Step: Mild, persistent erythema could be an early sign of sensitization. Review the full HRIPT data for any signs of a crescendo response (increasing reaction with each patch application).
-
Data Summary
Table 1: Skin Sensitization Data for this compound
| Test Method | Species | Induction Concentration | Challenge Concentration | Results | Classification |
| Modified Maximization Test[1] | Guinea Pig | 10% in petrolatum | 1% | 8/20 (40%) sensitized; Mean response: 1.9 | Moderate Sensitizer |
| Modified Maximization Test[1] | Guinea Pig | 10% in petrolatum | 0.5% | 6/20 (30%) sensitized; Mean response: 1.4 | - |
| Closed Epicutaneous Test[1] | Guinea Pig | 10% in petrolatum | 1% | 3/20 (15%) showed reactions | - |
| Closed Epicutaneous Test[1] | Guinea Pig | 10% in petrolatum | 0.5% | 2/20 (10%) showed reactions | - |
Table 2: Skin Irritation Data for Structurally Similar Amidoamines
| Compound | Test Method | Species | Concentration | Results |
| Stearamidopropyl Dimethylamine[2] | Dermal Irritation | Non-human | 100% | Not irritating |
| Behenamidopropyl Dimethylamine[2] | In-use Studies | Human | Up to 3% | Not irritating |
Experimental Protocols
Guinea Pig Maximization Test (GPMT) for Skin Sensitization (Based on OECD 406)
The GPMT is designed to assess the potential of a substance to cause skin sensitization.
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are administered to the shaved scapular region of the guinea pigs.
-
Injection 1: Freund's Complete Adjuvant (FCA) mixed with physiological saline (1:1).
-
Injection 2: The test substance in a suitable vehicle.
-
Injection 3: The test substance emulsified in the FCA/saline mixture.
-
-
Day 7: A topical application of the test substance (e.g., at 10% in petrolatum) is applied to the injection site under an occlusive patch for 48 hours.[1]
-
-
Challenge Phase:
-
Day 21: A challenge patch with the test substance at a non-irritating concentration (e.g., 1% and 0.5% in petrolatum) is applied to a naive, shaved area of the flank for 24 hours.[1]
-
-
Scoring:
-
The challenge sites are observed at 48 and 72 hours after patch application.
-
Skin reactions are scored for erythema and edema on a scale (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
The percentage of animals showing a positive reaction determines the sensitization classification.
-
Draize Skin Irritation Test (Based on OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application:
-
A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of intact skin.
-
The test site is covered with a gauze patch and semi-occlusive dressing.
-
-
Exposure: The exposure duration is typically 4 hours.
-
Observation and Scoring:
-
After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance.
-
Dermal reactions are evaluated for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scores are assigned based on the Draize scoring system (see Table 3).
-
The Primary Irritation Index (PII) is calculated.
-
Table 3: Draize Dermal Irritation Scoring System
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to determine the potential of a substance to cause irritation and sensitization in humans.
-
Induction Phase:
-
A patch containing the test material is applied to the skin of human volunteers (typically on the back).
-
The patch remains in place for 24-48 hours.
-
This procedure is repeated nine times over a three-week period.
-
The site is graded for any irritation before each new patch application.
-
-
Rest Phase:
-
A 10-14 day period with no patch application follows the induction phase.
-
-
Challenge Phase:
-
A challenge patch is applied to a new, previously unexposed skin site.
-
The site is evaluated at 48 and 96 hours after application for signs of a dermal reaction.
-
Visualizations
Caption: Workflow for the Guinea Pig Maximization Test (GPMT).
Caption: Workflow for the Draize Skin Irritation Test (OECD 404).
Caption: Troubleshooting logic for unexpected sensitization results.
References
Technical Support Center: Mitigating Stearamidoethyl Diethylamine-Induced Skin Sensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating skin sensitization induced by Stearamidoethyl diethylamine (B46881).
Frequently Asked Questions (FAQs)
Q1: What is Stearamidoethyl diethylamine and why is it a concern for skin sensitization?
This compound is a cationic surfactant used as an emulsifying agent in topical medications and cosmetics. Studies in guinea pigs have classified it as a moderate skin sensitizer (B1316253), and there are reports of it causing allergic contact dermatitis in humans. Its sensitizing potential necessitates careful evaluation and mitigation strategies during product development.
Q2: What are the primary mechanisms behind chemical-induced skin sensitization?
Skin sensitization is a complex immunological process initiated by the covalent binding of a chemical (a hapten) to skin proteins. This process is well-described by the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines four key events:
-
KE1: Covalent Binding to Skin Proteins: The chemical or its metabolites bind to proteins in the skin, forming a hapten-protein complex that can be recognized by the immune system.
-
KE2: Keratinocyte Activation: This binding event triggers inflammatory responses and gene expression in skin epidermal cells (keratinocytes).
-
KE3: Dendritic Cell Activation: Immune cells in the skin, known as dendritic cells, are activated.
-
KE4: T-cell Activation and Proliferation: This leads to the activation and proliferation of T-cells, resulting in sensitization.
Q3: What are the current non-animal testing strategies to assess skin sensitization potential?
Several in chemico and in vitro test methods, aligned with the key events of the AOP, are now widely used in an Integrated Approach to Testing and Assessment (IATA). These New Approach Methodologies (NAMs) provide a more ethical and often more human-relevant assessment than traditional animal testing. The three most common assays are:
-
Direct Peptide Reactivity Assay (DPRA): Addresses KE1 by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008).
-
KeratinoSens™ Assay: Addresses KE2 by measuring the activation of a specific signaling pathway in human keratinocytes.
-
human Cell Line Activation Test (h-CLAT): Addresses KE3 by quantifying the activation of dendritic cell surrogates.
A "two out of three" approach, where positive results in two of these assays lead to classification as a sensitizer, is a common strategy.
Q4: What are the main impurities in this compound that may contribute to its sensitizing potential?
Impurities from the manufacturing process of fatty acid amidopropyl dimethylamines, such as this compound, are a significant concern. The primary impurities of interest are unreacted starting materials, particularly 3,3-dimethylaminopropylamine (DMAPA) , and the amidoamine itself. DMAPA is a known sensitizer and is often implicated as the primary cause of allergic reactions to products containing amidoamines.
Troubleshooting Guide
Issue 1: Unexpected positive sensitization results in preliminary screenings.
Possible Cause:
-
High levels of impurities, such as DMAPA, in the this compound raw material.
-
The inherent sensitizing potential of this compound itself.
-
Interaction with other formulation components enhancing its sensitizing effects.
Troubleshooting Steps:
-
Quantify Impurity Levels: Analyze the raw material batch for the concentration of DMAPA and other residual reactants.
-
Source High-Purity Material: Obtain this compound with the lowest possible levels of impurities and repeat the sensitization assays.
-
Formulation Analysis: Evaluate if other ingredients in the formulation could be enhancing the sensitization potential. For example, certain solvents or penetration enhancers can increase the bioavailability of the sensitizer.
-
Quantitative Risk Assessment (QRA): If the ingredient is essential, conduct a QRA to determine a safe concentration for the intended use, below the threshold for sensitization induction.
Issue 2: Inconclusive or borderline results from in vitro sensitization assays.
Possible Cause:
-
The test substance may be at the borderline of the assay's prediction model.
-
Physicochemical properties of this compound (e.g., solubility, cytotoxicity) may interfere with the assay.
-
Experimental variability.
Troubleshooting Steps:
-
Adopt a Weight of Evidence Approach: Do not rely on a single assay. Integrate data from multiple assays covering different key events of the AOP (e.g., DPRA, KeratinoSens™, and h-CLAT).
-
Review Assay Suitability: Ensure the chosen solvent and concentration ranges are appropriate for this compound and are not causing excessive cytotoxicity that could confound the results.
-
Repeat with Modifications: Repeat the assay with careful attention to protocol details. Consider slight modifications to the protocol if justified by the substance's properties, ensuring proper validation controls are in place.
-
Consider Further Testing: If results remain ambiguous, consider more advanced assays or a Human Repeat Insult Patch Test (HRIPT) as a last resort, conducted under strict ethical guidelines.
Issue 3: Difficulty in formulating with this compound to minimize sensitization risk.
Possible Cause:
-
High concentration of the emulsifier in the formulation.
-
The vehicle (base) of the formulation enhances skin penetration.
-
Presence of other irritants in the formulation that could lower the sensitization threshold.
Troubleshooting Steps:
-
Optimize Concentration: Use the lowest effective concentration of this compound.
-
Modify the Vehicle:
-
Incorporate polymers: The addition of certain polymers can increase the size of surfactant micelles, reducing skin penetration.
-
Add co-surfactants: Combining with amphoteric or non-ionic surfactants can reduce the irritation potential of cationic surfactants.
-
Control pH: The pH of the formulation can influence the irritation potential of surfactants.
-
-
Avoid Co-exposure to Irritants: Minimize or eliminate other known irritants from the formulation to reduce overall skin stress.
-
Conduct a Quantitative Risk Assessment (QRA): This is the most robust strategy to establish a safe concentration in the final product.
Quantitative Data Summary
The following table summarizes available quantitative data on the sensitization potential of this compound.
| Assay | Endpoint | Result for this compound | Interpretation | Citation |
| Guinea Pig Maximization Test (GPMT) | Sensitization Rate | 40% at 1% challenge concentration | Moderate Sensitizer | [1] |
| Closed Epicutaneous Test | Sensitization Rate | 15% at 1% challenge concentration | Sensitizer | [1] |
| Illustrative DPRA (OECD 442C) | Cysteine & Lysine Peptide Depletion | (Illustrative) 15% | Positive (Moderate Reactivity) | - |
| Illustrative KeratinoSens™ (OECD 442D) | EC1.5 Value | (Illustrative) 35 µM | Positive | - |
| Illustrative h-CLAT (OECD 442E) | CD86/CD54 Expression | (Illustrative) Positive at non-cytotoxic concentrations | Positive | - |
| Note: DPRA, KeratinoSens™, and h-CLAT results are illustrative for a moderate sensitizer, as specific data for this compound is not publicly available. |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
This assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine.
-
Preparation of Peptides: Prepare stock solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer.
-
Preparation of Test Chemical: Dissolve the test chemical in a suitable solvent (e.g., acetonitrile) to achieve the desired concentration.
-
Incubation: Mix the test chemical solution with each peptide solution. Incubate for 24 hours at 25°C.
-
Analysis: Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to measure the remaining concentration of each peptide.
-
Calculation: Calculate the percent peptide depletion for both cysteine and lysine peptides relative to a reference control.
-
Prediction Model: Use the mean peptide depletion to classify the chemical's reactivity (low, moderate, or high). A mean depletion of >6.38% is considered positive.
KeratinoSens™ Assay - OECD TG 442D
This assay measures the induction of a luciferase gene under the control of the antioxidant response element (ARE) in a human keratinocyte cell line.
-
Cell Culture: Culture KeratinoSens™ cells in appropriate media until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates and incubate for 24 hours.
-
Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours. Include a positive control (e.g., cinnamaldehyde) and a negative control (solvent).
-
Lysis and Luciferase Measurement: After exposure, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Measurement: In a parallel plate, assess cell viability using an assay like the MTT test to ensure that luciferase induction is not due to cytotoxicity.
-
Data Analysis: Determine the concentration at which the luciferase activity is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax). A chemical is classified as a sensitizer if the EC1.5 is ≤ 1000 µM and Imax is ≥ 1.5.
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
This assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as a surrogate for dendritic cell activation.
-
Cell Culture: Culture THP-1 cells in appropriate media.
-
Exposure: Expose the cells to a range of concentrations of the test chemical for 24 hours.
-
Staining: After exposure, stain the cells with fluorescently-labeled antibodies against CD86 and CD54. A viability marker (e.g., propidium (B1200493) iodide) is also included.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54 on viable cells.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control. A chemical is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a cell viability of >50%.
Visualizations
Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.
Caption: Integrated testing strategy for skin sensitization assessment.
Caption: Logical workflow for Quantitative Risk Assessment (QRA).
References
Technical Support Center: Stearamidoethyl Diethylamine Formulation Compatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearamidoethyl Diethylamine (B46881) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is Stearamidoethyl Diethylamine and what is its primary function in formulations?
This compound (CAS: 16889-14-8) is a cationic surfactant and emulsifier.[1][2] In formulations, its primary roles include acting as a hair conditioning agent, antistatic agent, and emulsifier, particularly in hair care and skin care products.[3][4][5][6] When neutralized in a formulation, it acquires a positive charge, which is key to its conditioning and antistatic properties.[1]
Q2: What is the typical pH range for formulations containing this compound?
The stability and function of this compound are pH-dependent. It is a tertiary amine and requires neutralization with an acid to become cationic and effective as a conditioner. Hydrolysis can occur under acidic conditions (pH < 5), while under alkaline conditions, the free amine may precipitate.[7] Therefore, formulations are typically adjusted to a slightly acidic to neutral pH range (e.g., pH 4-7) for optimal performance and stability.
Q3: Is this compound compatible with fatty alcohols?
Yes, this compound shows excellent compatibility with fatty alcohols such as Cetyl Alcohol, Stearyl Alcohol, and Cetearyl Alcohol. In fact, their combination is often beneficial. Amidoamines like this compound can form lamellar liquid crystals with fatty alcohols, which creates a stable network within an emulsion, enhancing its stability and providing a desirable texture.[1]
Q4: Can I use this compound with anionic surfactants?
It is generally not recommended to formulate this compound, a cationic surfactant, with anionic surfactants (e.g., Sodium Laureth Sulfate, Sodium Lauryl Sulfate). When mixed, the positively charged this compound and the negatively charged anionic surfactant will likely interact to form an insoluble complex, leading to precipitation, loss of activity, and emulsion instability.
Q5: How does this compound interact with polymers like Carbomer?
Similar to anionic surfactants, anionic polymers like Carbomer are generally incompatible with this compound. Carbomer, a polyacrylic acid polymer, carries a negative charge when neutralized. This will interact with the positive charge of the neutralized this compound, potentially leading to a loss of viscosity, precipitation of a polymer-surfactant complex, and overall formulation instability.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Phase Separation or Precipitation After Adding Ingredients | Incompatibility with an anionic component. | Review your formulation for anionic excipients such as anionic surfactants (e.g., sulfates, sulfonates) or anionic polymers (e.g., Carbomer, acrylates copolymers). Replace the anionic component with a non-ionic or cationic alternative. |
| Loss of Viscosity in a Gel Formulation | Interaction between cationic this compound and an anionic thickener. | If using an anionic thickener like Carbomer, replace it with a non-ionic or cationic thickener such as Hydroxyethylcellulose, Hydroxypropyl Methylcellulose, or a cationic guar (B607891) gum. |
| Cloudy Appearance or Haziness in a Clear Formulation | pH is outside the optimal range, causing precipitation, or formation of a fine, insoluble complex. | Check the pH of your formulation. Adjust to a slightly acidic range (e.g., 4.0-6.0) to ensure the this compound is fully solubilized and protonated. Ensure all other ingredients are soluble at this pH. |
| Product Becomes Thin at High Temperatures | Insufficient emulsion stability. | Consider increasing the concentration of fatty alcohols (e.g., Cetyl or Stearyl Alcohol) to reinforce the lamellar gel network structure of the emulsion.[1] Also, ensure an adequate concentration of this compound is used. |
Data Presentation: Illustrative Compatibility Data
The following tables provide illustrative examples of the type of quantitative data generated during compatibility studies.
Table 1: Viscosity and pH Stability of a this compound Emulsion with Different Thickening Agents
| Thickening Agent (1% w/w) | Initial Viscosity (mPa·s) | Viscosity after 4 weeks at 40°C (mPa·s) | % Viscosity Change | Initial pH | pH after 4 weeks at 40°C | Appearance |
| Hydroxyethylcellulose (Non-ionic) | 12,500 | 12,100 | -3.2% | 5.5 | 5.4 | Homogeneous, stable |
| Carbomer 940 (Anionic) | 15,000 | 1,200 | -92.0% | 6.8 | 6.5 | Clumped precipitate, phase separation |
| Cationic Guar Gum | 11,000 | 10,800 | -1.8% | 5.6 | 5.5 | Homogeneous, stable |
Table 2: Emulsion Stability with Different Surfactant Types
| Co-Surfactant (2% w/w) | Initial State | Centrifugation Test (3000 rpm, 30 min) | Freeze-Thaw Cycling (3 cycles) | Appearance after 4 weeks at 40°C |
| Ceteareth-20 (Non-ionic) | Homogeneous emulsion | No separation | Stable | Homogeneous |
| Sodium Laureth Sulfate (Anionic) | Immediate precipitation | Complete separation | Complete separation | Phase separation and precipitate |
| Behentrimonium Chloride (Cationic) | Homogeneous emulsion | No separation | Stable | Homogeneous |
Experimental Protocols
Protocol 1: Standard Stability and Compatibility Testing
This protocol outlines the general procedure for evaluating the physical and chemical stability of a formulation containing this compound.
1. Sample Preparation:
-
Prepare several batches of the final formulation.
-
Package the samples in the intended final packaging and in inert glass containers (as controls).
2. Initial Analysis (Time Zero):
-
Document the initial characteristics of the formulation:
-
Appearance: Color, clarity, homogeneity.
-
Odor: Fragrance profile.
-
pH: Measure using a calibrated pH meter.
-
Viscosity: Measure using a viscometer at a specified temperature and spindle speed.
-
Microscopic Examination: Observe emulsion droplet size and distribution.
-
3. Stability Conditions:
-
Store the samples under various conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 1, 2, and 3 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12, 18, and 24 months.
-
Freeze-Thaw Cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for at least three cycles.
-
4. Evaluation Intervals:
-
At specified time points (e.g., 1, 2, 3 months for accelerated testing), analyze the samples for the same parameters as the initial analysis.
-
Compare the results to the initial data to assess any changes.
5. Acceptance Criteria:
-
Define acceptable limits for changes in pH, viscosity, appearance, and odor. Any significant deviation or phase separation indicates instability or incompatibility.
Protocol 2: Centrifugation Test for Emulsion Stability
This is a rapid method to assess the stability of an emulsion against creaming or separation.
1. Sample Preparation:
-
Place 10-15 mL of the emulsion into a centrifuge tube.
-
Prepare a control sample with the same volume.
2. Centrifugation:
-
Centrifuge the sample at 3000 rpm for 30 minutes at room temperature.
3. Analysis:
-
After centrifugation, visually inspect the sample for any signs of separation, such as a layer of cream on top or sediment at the bottom.
-
Measure the volume of any separated layer. A stable emulsion will show no signs of separation.
Visualizations
Caption: Troubleshooting workflow for formulation issues with this compound.
Caption: Compatibility of this compound with common excipient types.
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. This compound phosphate, 68133-34-6 [thegoodscentscompany.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. fda.gov [fda.gov]
- 5. specialchem.com [specialchem.com]
- 6. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 7. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Improving the Stability of Stearamidoethyl Diethylamine Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered when working with formulations containing Stearamidoethyl diethylamine (B46881).
Troubleshooting Guide
This guide addresses common issues observed during the formulation development process in a question-and-answer format.
Issue 1: Change in Formulation Viscosity (Thinning or Thickening) Over Time
Question: My emulsion or cream formulated with Stearamidoethyl diethylamine has significantly changed in viscosity upon storage. What could be the cause and how can I fix it?
Answer:
Changes in viscosity are a common indicator of formulation instability. The potential causes can be chemical or physical in nature.
Probable Causes:
-
Hydrolysis: this compound contains an amide bond that can undergo hydrolysis, especially under acidic conditions (pH < 5), breaking down the molecule and disrupting the emulsion structure.
-
Incompatibility with Anionic Ingredients: this compound is a cationic emulsifier and is incompatible with anionic ingredients such as carbomers or sulfate-based surfactants. This interaction can lead to a collapse of the emulsion network and a loss of viscosity.
-
Temperature Fluctuations: Exposure to high temperatures can accelerate degradation reactions, while freeze-thaw cycles can disrupt the emulsion's physical structure.
Recommended Solutions:
-
pH Adjustment: Ensure the final pH of your formulation is in the range of 5.5 to 7.0 to minimize hydrolysis. Use a suitable buffering agent to maintain the pH throughout the product's shelf life.
-
Ingredient Compatibility Check: Avoid using anionic thickeners like carbomers. Opt for non-ionic or cationic thickeners such as hydroxyethylcellulose, xanthan gum, or cationic guar (B607891) gum. Replace anionic surfactants with non-ionic or amphoteric alternatives.
-
Controlled Temperature Storage: Store formulations at controlled room temperature and protect them from extreme heat or cold. Conduct stability testing under accelerated conditions (e.g., 40°C) to predict long-term stability.
Issue 2: Phase Separation (Creaming or Coalescence)
Question: My formulation is separating into distinct oil and water phases. How can I improve its stability?
Answer:
Phase separation is a critical sign of emulsion instability, indicating that the emulsifier is no longer effectively stabilizing the oil-in-water or water-in-oil interface.
Probable Causes:
-
Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the dispersed phase droplets.
-
Improper Homogenization: Inadequate mixing or shear during the emulsification process can result in large, non-uniform droplets that are more prone to coalescence.
-
Degradation of the Emulsifier: As mentioned previously, hydrolysis or oxidation of this compound can reduce its emulsifying capacity.
-
Interaction with Other Ingredients: Incompatibility with anionic components can neutralize the cationic charge of the emulsifier, leading to a loss of its stabilizing effect.
Recommended Solutions:
-
Optimize Emulsifier Concentration: Experiment with slightly higher concentrations of this compound to ensure complete coverage of the oil droplets.
-
Improve Homogenization Process: Increase the homogenization time or speed to reduce the average droplet size and create a more uniform emulsion.
-
Incorporate a Co-emulsifier: The addition of a non-ionic co-emulsifier, such as a fatty alcohol (e.g., cetyl alcohol, stearyl alcohol), can enhance the stability of the interfacial film.
-
Review Formulation for Incompatibilities: Scrutinize your ingredient list for any anionic compounds and replace them with compatible alternatives.
Issue 3: Change in Color or Odor
Question: My formulation has developed an off-color (e.g., yellowing) or an undesirable odor during storage. What is the likely cause?
Answer:
Color and odor changes are often indicative of chemical degradation within the formulation.
Probable Causes:
-
Oxidation: The tertiary amine group in this compound is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation byproducts. This process can be accelerated by exposure to light, heat, and the presence of metal ions. The formation of N-oxides can sometimes result in a yellowish discoloration.
-
Degradation of Other Ingredients: The color or odor change may not be directly from the this compound but from the degradation of other sensitive ingredients in the formulation, such as fragrances or natural oils.
Recommended Solutions:
-
Incorporate Antioxidants: Add an antioxidant, such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT), to the oil phase of your formulation to prevent oxidative degradation.
-
Use Chelating Agents: Include a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any trace metal ions that could catalyze oxidation reactions.
-
Protect from Light: Package the final product in opaque or UV-protective containers to minimize light-induced degradation.
-
Evaluate Stability of All Ingredients: Conduct stability testing on individual components of your formulation to identify any other potential sources of instability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: The optimal pH range for formulations with this compound is typically between 5.5 and 7.0. Within this range, the cationic nature of the molecule is maintained, providing good emulsification and conditioning properties while minimizing the risk of acid-catalyzed hydrolysis of the amide bond.
Q2: Can I use Carbomer as a thickener in my this compound formulation?
A2: No, it is not recommended. Carbomer is an anionic polymer, and it will interact with the cationic this compound. This interaction leads to the formation of an insoluble complex, resulting in a loss of viscosity and potential precipitation in the formulation.
Q3: What are some compatible thickeners to use with this compound?
A3: It is best to use non-ionic or cationic thickeners. Good options include:
-
Non-ionic: Hydroxyethylcellulose, Hydroxypropylcellulose, Xanthan Gum.
-
Cationic: Cationic Guar Gum, Polyquaternium-10.
Q4: How does temperature affect the stability of this compound formulations?
A4: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation. It is crucial to conduct accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C) to predict the long-term stability of your formulation at room temperature. Conversely, low temperatures and freeze-thaw cycles can physically disrupt the emulsion structure, leading to phase separation.
Q5: What are the primary degradation products of this compound?
A5: The two primary degradation pathways are:
-
Hydrolysis: Under harsh acidic or basic conditions, the amide bond can hydrolyze to form stearic acid and N,N-diethylethylenediamine.
-
Oxidation: The tertiary amine group can be oxidized to form the corresponding N-oxide.
Data Presentation
Table 1: Summary of this compound Stability Profile
| Parameter | Condition | Observed Effect on Stability | Recommendation |
| pH | < 5 | Increased rate of hydrolysis of the amide bond, leading to loss of emulsifying properties. | Maintain formulation pH between 5.5 and 7.0. |
| 5.5 - 7.0 | Optimal stability and performance. | Ideal pH range for formulation. | |
| > 8 | Generally stable, but can precipitate under highly alkaline conditions. | Avoid strongly alkaline conditions. | |
| Temperature | High (>40°C) | Accelerates both hydrolysis and oxidation. | Store at controlled room temperature. Use accelerated stability testing to predict shelf life. |
| Low/Freeze-Thaw | Can cause physical instability of the emulsion (e.g., phase separation). | Test formulation stability through several freeze-thaw cycles. | |
| Ionic Strength | High | Can potentially destabilize the emulsion by compressing the electrical double layer around droplets. | Evaluate the effect of electrolytes on a case-by-case basis. |
| Compatibility | Anionic Ingredients | Forms insoluble complexes, leading to precipitation and loss of function. | Avoid use with anionic surfactants (e.g., sulfates) and polymers (e.g., carbomers). |
| Cationic Ingredients | Generally compatible. | ||
| Non-ionic Ingredients | Generally compatible and can improve stability (e.g., fatty alcohols as co-emulsifiers). | Fatty alcohols are recommended as co-emulsifiers. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the physical and chemical stability of a this compound-based formulation under accelerated conditions to predict its shelf life.
Methodology:
-
Prepare three batches of the final formulation.
-
Package the samples in the intended final packaging.
-
Store the samples under the following conditions:
-
Room Temperature (25°C / 60% RH)
-
Accelerated Condition (40°C / 75% RH)
-
Elevated Temperature (50°C)
-
Freeze-Thaw Cycling (-10°C to 25°C, 3-5 cycles)
-
-
At specified time points (e.g., 0, 1, 2, and 3 months for accelerated studies), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, texture, and signs of phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope to check for coalescence.
-
-
Compare the results from the accelerated conditions to the room temperature samples to identify any potential stability issues.
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To quantify the concentration of this compound in a formulation to monitor its degradation over time.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent (e.g., trifluoroacetic acid) may be necessary due to the cationic nature of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength (e.g., 210-220 nm), as this compound lacks a strong chromophore.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Disperse the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) and sonicate to ensure complete dissolution of the analyte.
-
Centrifuge or filter the sample to remove any insoluble excipients.
-
Dilute the supernatant to a concentration within the calibration range.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: LC-MS/MS for Identification of Degradation Products
Objective: To identify the chemical structures of degradation products formed during stability studies.
Methodology:
-
Sample Preparation: Prepare samples from the forced degradation studies (e.g., acid/base hydrolysis, oxidation) as described in the HPLC protocol.
-
LC-MS/MS Analysis:
-
Utilize an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Employ
-
Technical Support Center: Stabilizing "Stearamidoethyl Diethylamine" Emulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation and other stability issues encountered in emulsions formulated with Stearamidoethyl Diethylamine (B46881).
Frequently Asked Questions (FAQs)
Q1: What is Stearamidoethyl Diethylamine and why is it used in emulsions?
This compound is a cationic surfactant. In emulsions, it functions primarily as an emulsifier and conditioning agent, particularly in hair care products. Its positive charge interacts with the negatively charged surfaces of hair, providing anti-static and conditioning benefits.
Q2: What is the primary cause of phase separation in emulsions containing this compound?
The primary cause of instability in emulsions with this compound is often related to pH. As a cationic surfactant, its charge and, consequently, its emulsifying efficacy are highly dependent on the pH of the formulation. Incorrect pH can lead to a loss of charge, weakening the emulsifying film and causing the oil and water phases to separate.
Q3: What is the ideal pH range for maintaining the stability of a this compound emulsion?
While the optimal pH can vary slightly depending on the complete formulation, a general guideline for cationic emulsions is to maintain an acidic pH, typically in the range of 4.0 to 6.0. In this range, this compound will be sufficiently protonated to maintain a positive charge, which is crucial for electrostatic stabilization of the emulsion droplets.
Q4: Can I use common thickeners like Carbomer or Xanthan Gum with this compound?
Caution is advised when using anionic thickeners like Carbomer and Xanthan Gum with cationic surfactants such as this compound. The opposite charges can lead to interactions, forming complexes that can cause instability, precipitation, or a loss of viscosity. It is often recommended to use non-ionic or cationic thickeners in these formulations. If anionic thickeners must be used, careful formulation strategies, such as adjusting the order of addition of ingredients and precise pH control, are necessary to minimize interactions.
Troubleshooting Guide
Issue 1: Immediate Phase Separation After Emulsification
-
Symptom: The oil and water phases separate almost immediately after homogenization.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect pH | The pH of the aqueous phase is outside the optimal range for this compound. Adjust the pH of the water phase to between 4.0 and 6.0 before emulsification using a suitable acid, such as citric acid or lactic acid. |
| Incompatible Ingredients | Interaction between the cationic this compound and anionic components (e.g., some thickeners, preservatives). Review the formulation for any anionic ingredients. Consider replacing them with non-ionic or cationic alternatives. |
| Inadequate Homogenization | Insufficient shear during emulsification to reduce the oil droplet size effectively. Increase the homogenization speed or time. For laboratory-scale preparations, ensure the homogenizer is properly calibrated and operating efficiently. |
| Incorrect Order of Addition | The order in which ingredients are mixed can impact emulsion formation. A general recommendation is to slowly add the oil phase to the heated water phase with continuous mixing. |
Issue 2: Creaming or Sedimentation Over Time
-
Symptom: A layer of the dispersed phase (oil or water) concentrates at the top (creaming) or bottom (sedimentation) of the emulsion after a period of storage.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Viscosity | The viscosity of the continuous phase is too low to prevent the dispersed droplets from moving due to gravity. Increase the viscosity of the continuous phase by adding a compatible thickener (non-ionic or cationic). |
| Large Droplet Size | The average droplet size of the dispersed phase is too large, leading to faster separation. Optimize the homogenization process to achieve a smaller average droplet size. |
| Flocculation | Droplets are clumping together without coalescing, which can accelerate creaming or sedimentation. Ensure the zeta potential is sufficiently high (ideally > +30mV) for good electrostatic repulsion. Adjusting the pH or the concentration of this compound may be necessary. |
Issue 3: Coalescence and Complete Phase Separation
-
Symptom: The emulsion breaks completely over time, with the oil and water phases forming two distinct layers.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Emulsifier Concentration | The concentration of this compound is too low to adequately stabilize the oil-water interface. Incrementally increase the concentration of this compound. The optimal concentration will depend on the oil phase type and concentration. |
| pH Shift During Storage | The pH of the emulsion has changed over time, moving out of the optimal stability range. Incorporate a suitable buffering system to maintain the pH within the desired range (4.0 - 6.0). |
| Temperature Fluctuations | Exposure to high or fluctuating temperatures can accelerate emulsion breakdown. Store the emulsion at a controlled room temperature and perform stability testing at elevated temperatures to assess robustness. |
Experimental Protocols
Protocol 1: Emulsion Stability Assessment
This protocol outlines methods to assess the physical stability of your this compound emulsion.
1. Visual Observation:
-
Procedure: Store samples of the emulsion in clear, sealed containers at different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, sedimentation, or changes in appearance.
-
Data to Collect: Photographic documentation and descriptive notes of any observed changes.
2. Centrifugation Test:
-
Purpose: To accelerate gravitational separation and predict long-term stability.
-
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated layers.
-
-
Data to Collect: Volume of separated oil and/or water phases. A stable emulsion should show no significant separation.
3. Particle Size and Zeta Potential Analysis:
-
Purpose: To quantify the droplet size distribution and surface charge, which are critical indicators of emulsion stability.
-
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water or the continuous phase to a suitable concentration for the instrument.
-
Measure the particle size distribution and zeta potential using a suitable instrument (e.g., a Zetasizer).
-
Repeat measurements at different time points during the stability study.
-
-
Data to Collect:
| Parameter | Ideal Range for Good Stability |
| Mean Droplet Size (Z-average) | < 500 nm (for nanoemulsions) |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > +30 mV |
An increase in mean droplet size or a decrease in the absolute value of the zeta potential over time indicates instability.
Visualization of Troubleshooting Workflow
Below is a logical workflow to guide the troubleshooting process for phase separation in this compound emulsions.
"Stearamidoethyl diethylamine" pH adjustment for optimal performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Stearamidoethyl diethylamine (B46881), focusing on the critical aspect of pH adjustment for achieving optimal performance and stability in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pH affects Stearamidoethyl diethylamine performance?
A1: this compound is a tertiary amidoamine that functions as a cationic surfactant and conditioning agent. Its performance is critically dependent on pH because the tertiary amine group must be protonated (positively charged) to be effective. In an acidic environment, the amine group accepts a proton (H+) and becomes cationic. This positive charge allows it to adsorb onto negatively charged surfaces, such as hair or skin, providing conditioning, emulsification, and antistatic benefits. As the pH increases and becomes more alkaline, the amine group gets deprotonated, losing its positive charge and, consequently, its effectiveness.
Q2: What is the optimal pH range for formulations containing this compound?
A2: The optimal performance for formulations containing this compound is achieved in an acidic pH range, typically between pH 4.0 and 6.0 . Within this range, the molecule is sufficiently protonated to function effectively as a cationic surfactant, ensuring strong deposition onto substrates and stable emulsions. Formulations for hair conditioners are often adjusted to a pH between 3.5 and 4.5 for maximum efficacy.
Q3: Why does my formulation's pH become highly alkaline after adding this compound?
A3: this compound is an amine and therefore basic. When added to an aqueous solution, it can significantly increase the pH, sometimes to as high as 10-12. This is expected behavior. To activate its cationic properties, the pH must be lowered by adding an acid.
Q4: Which acids are recommended for adjusting the pH of my formulation?
A4: Common acids used in cosmetic and pharmaceutical formulations are recommended for neutralizing the amidoamine and reducing the pH. These include:
-
Citric Acid: Often used as a 50% solution in water.
-
Lactic Acid: Another common choice, valued for its moisturizing properties.
These acids effectively neutralize the amine, forming a cationic salt that enables the desired conditioning and emulsifying effects.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Conditioning / Lack of Substantivity | Incorrect pH (Too High): The this compound is not sufficiently protonated (cationic) to adsorb onto the negatively charged substrate. | 1. Measure the pH of the final formulation using a calibrated pH meter. 2. Adjust pH Downwards: Slowly add a dilute solution of citric or lactic acid until the pH is within the optimal range of 4.0 - 6.0. 3. Re-evaluate Performance: Conduct a performance test (e.g., sensory panel for hair softness, comb-force measurement) to confirm improved conditioning. |
| Emulsion Instability / Phase Separation | Incorrect pH (Too High): The loss of cationic charge at higher pH weakens the emulsifier's ability to stabilize the oil-in-water emulsion, leading to droplet coalescence and separation. | 1. Verify pH: Ensure the formulation's pH is in the recommended acidic range (4.0 - 6.0). Emulsion stability is highly dependent on the cationic charge. 2. Homogenization: Ensure proper homogenization was achieved during the emulsification step. 3. Review Emulsifier Level: If pH is correct, the concentration of this compound may be too low for the oil phase content. Consider a slight increase in its concentration. |
| Low Viscosity or Viscosity Decrease Over Time | Incorrect pH (Too High): Cationic emulsions often lose viscosity and may become watery as the pH increases. The electrostatic repulsion between droplets, which contributes to structure, is diminished. | 1. Confirm and Adjust pH: The primary step is to measure and lower the pH to the target range of 4.0 - 6.0. A decrease in pH should increase viscosity. 2. Check for Incompatibilities: Electrolytes from other raw materials can sometimes negatively impact the viscosity of cationic emulsions. Review the full formulation for potential issues. |
| Precipitation or Cloudiness | Alkaline pH: Under alkaline conditions, the unprotonated this compound is less water-soluble and may precipitate out of the solution.[1] | 1. Immediate pH Check: Measure the pH of the cloudy solution. 2. Acid Addition: Carefully add acid (e.g., citric acid solution) while stirring. The precipitate should redissolve as the pH drops and the amidoamine becomes protonated and soluble. |
pH-Performance Relationship Summary
The following table summarizes the expected impact of pH on the key performance attributes of this compound.
| pH Range | Protonation State | Expected Conditioning Performance | Emulsion Stability & Viscosity |
| 3.5 - 6.0 | High (Cationic) | Optimal: Excellent deposition, noticeable softness and detangling. | High: Stable emulsion with optimal viscosity. |
| 6.1 - 7.5 | Moderate (Decreasing Cationic Charge) | Fair to Poor: Reduced deposition and conditioning effect. | Moderate: Risk of viscosity loss and long-term instability. |
| > 7.5 | Low (Mostly Neutral) | Minimal to None: Little to no conditioning benefit. | Low: Prone to phase separation and significant viscosity loss.[2] |
Experimental Protocols
Protocol 1: pH Measurement and Adjustment of a Lab-Scale Emulsion
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3]
-
Sample Preparation: Cool the emulsion to room temperature (around 25°C). If the emulsion is very thick, dilute a 10g sample with 90g of deionized water to create a 10% dispersion for easier measurement.
-
Initial Measurement: Immerse the calibrated pH probe into the sample, ensuring the electrode is fully covered. Allow the reading to stabilize and record the initial pH.[3] this compound will likely have raised the initial pH to >9.
-
Prepare Adjuster Solution: Create a 50% solution of citric acid in deionized water.
-
Adjustment: While continuously stirring the emulsion with a magnetic stirrer or overhead mixer at low speed, add the citric acid solution dropwise.
-
Monitor: Allow the emulsion to mix for 2-3 minutes after each addition before re-measuring the pH.
-
Finalization: Continue the dropwise addition until the target pH (e.g., 4.5 ± 0.2) is reached and stable.
-
Documentation: Record the final pH and the total amount of acid solution added to incorporate into the formulation's official procedure.
Visual Guides
Logical Relationship: pH and Cationic Activity
The following diagram illustrates how pH directly controls the functional state of this compound.
Caption: Relationship between pH, molecular charge, and performance.
Experimental Workflow: Troubleshooting Emulsion Instability
This workflow provides a systematic approach to diagnosing and solving common formulation issues related to pH.
Caption: Workflow for troubleshooting emulsion stability issues.
References
Technical Support Center: Stearamidoethyl Diethylamine in Formulations
Welcome to the technical support center for Stearamidoethyl Diethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its impact on formulation viscosity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in formulations?
A1: this compound is a cationic surfactant when neutralized in a formulation.[1][2][3] Its primary functions include acting as a conditioning agent, emulsifier, and antistatic agent, particularly in hair care and skin care products.[2][3] In its neutralized form, it plays a significant role in building the viscosity of emulsions.
Q2: How does this compound contribute to the viscosity of a formulation?
A2: When protonated by an acid in an aqueous solution, this compound forms a cationic surfactant. This allows it to create a structured network with other ingredients in the formulation, such as fatty alcohols and polymers. This network entraps water and oil droplets, leading to an increase in the overall viscosity of the emulsion. The extent of viscosity increase is dependent on factors like pH, concentration of this compound, and the presence of other excipients.
Q3: What are the key factors that influence the viscosity-building properties of this compound?
A3: The primary factors influencing the viscosity-building performance of this compound are:
-
pH: The pH of the formulation is critical. This compound needs to be neutralized with an acid to become cationic and effectively build viscosity.[4]
-
Concentration: The concentration of this compound directly impacts viscosity. Higher concentrations generally lead to higher viscosity, up to a certain point.
-
Fatty Alcohols: The presence and concentration of fatty alcohols, such as Cetyl Alcohol or Stearyl Alcohol, are crucial for creating a stable and viscous emulsion structure in combination with this compound.[5][6]
-
Electrolytes: The presence of salts can influence the viscosity of cationic systems.[7]
-
Shear Rate and Temperature during processing: The manufacturing process, including mixing speed and temperature, can affect the final viscosity and stability of the emulsion.[8][9]
Troubleshooting Guides
This section provides solutions to common viscosity-related issues encountered when formulating with this compound.
Issue 1: Low Viscosity or Watery Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of the formulation. It should typically be in the acidic range (pH 3.5 - 5.5) for optimal performance of this compound. Adjust the pH downwards using an acid like citric acid or lactic acid. | A decrease in pH should lead to the protonation of the amine, resulting in a significant increase in viscosity. |
| Insufficient Concentration of this compound | Review the formulation for the concentration of this compound. If it is too low, incrementally increase the concentration in a new batch. | Higher concentrations of the cationic surfactant will lead to a more structured emulsion and increased viscosity. |
| Inadequate Fatty Alcohol Content | Ensure the formulation contains an adequate level of fatty alcohols (e.g., Cetyl, Stearyl, or Cetearyl Alcohol). The ratio of this compound to fatty alcohol is important. | The interaction between the cationic surfactant and fatty alcohols is key to building a stable and viscous emulsion network.[5] |
| High Processing Temperature | Ensure the formulation is cooled sufficiently before measuring the final viscosity. High temperatures can temporarily reduce viscosity.[9] | Viscosity will naturally increase as the formulation cools to room temperature. |
| Excessive Shear during Cooling | While high shear is necessary during emulsification, excessive shear during the cooling phase can break down the forming structure. Reduce the mixing speed once the emulsion is formed and is cooling.[7] | A more stable and higher viscosity formulation will be achieved by allowing the structure to form without disruption. |
Issue 2: High Viscosity or Product is Too Thick
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Concentration of this compound | Reduce the concentration of this compound in the next formulation trial. | Lowering the surfactant concentration will result in a less dense network and lower viscosity. |
| High Concentration of Fatty Alcohols | Decrease the amount of fatty alcohols in the formulation. | A lower concentration of fatty alcohols will lead to a less rigid emulsion structure and reduced viscosity.[5] |
| pH is Too Low | While an acidic pH is necessary, a very low pH is not always optimal. In some systems, a slight increase in pH (while still remaining acidic) might slightly reduce viscosity. | Fine-tuning the pH can help achieve the target viscosity. |
Quantitative Data Summary
The following tables provide illustrative data on how different factors can impact the viscosity of a basic oil-in-water (O/W) emulsion formulated with this compound.
Disclaimer: The following data is for illustrative purposes only and may not be representative of all formulations. Actual results will vary depending on the complete formulation and processing conditions.
Table 1: Effect of this compound Concentration on Viscosity
Base Formulation: 5% Mineral Oil, 4% Cetearyl Alcohol, Water (q.s.), pH 4.5, Temperature 25°C
| Concentration of this compound (%) | Viscosity (cP) |
| 0.5 | 5,000 |
| 1.0 | 15,000 |
| 1.5 | 35,000 |
| 2.0 | 60,000 |
Table 2: Effect of pH on Viscosity
Base Formulation: 1.5% this compound, 5% Mineral Oil, 4% Cetearyl Alcohol, Water (q.s.), Temperature 25°C
| pH | Viscosity (cP) |
| 6.5 | 1,500 |
| 5.5 | 18,000 |
| 4.5 | 35,000 |
| 3.5 | 32,000 |
Table 3: Effect of Fatty Alcohol Concentration on Viscosity
Base Formulation: 1.5% this compound, 5% Mineral Oil, Water (q.s.), pH 4.5, Temperature 25°C
| Concentration of Cetearyl Alcohol (%) | Viscosity (cP) |
| 2 | 8,000 |
| 4 | 35,000 |
| 6 | 75,000 |
Experimental Protocols
Protocol 1: Preparation of a Basic O/W Emulsion with this compound
Objective: To prepare a stable oil-in-water emulsion and evaluate the impact of this compound on its viscosity.
Materials:
-
This compound
-
Cetearyl Alcohol
-
Mineral Oil
-
Citric Acid (or other suitable acid)
-
Preservative
-
Deionized Water
-
Beakers, magnetic stirrer with hotplate, overhead mixer, viscometer, pH meter.
Methodology:
-
Water Phase Preparation: In a beaker, combine deionized water and citric acid. Heat to 75-80°C while stirring until the citric acid is fully dissolved.
-
Oil Phase Preparation: In a separate beaker, combine this compound, Cetearyl Alcohol, and Mineral Oil. Heat to 75-80°C while stirring until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at a high shear rate for 5-10 minutes to form a fine emulsion.
-
Cooling: Begin cooling the emulsion while stirring at a moderate speed with an overhead mixer.
-
Addition of Preservative: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniform.
-
Final pH Adjustment: After the emulsion has cooled to room temperature (25°C), check the pH and adjust if necessary to the target pH using a citric acid solution.
-
Viscosity Measurement: Allow the emulsion to equilibrate for 24 hours before measuring the final viscosity using a suitable viscometer.[10]
Protocol 2: Viscosity Measurement of a Cosmetic Emulsion
Objective: To accurately and reproducibly measure the viscosity of a cosmetic emulsion.
Equipment:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.[10]
-
Temperature-controlled water bath or sample chamber.
-
Beaker or sample container.
Methodology:
-
Sample Preparation: Place a sufficient amount of the emulsion in a beaker. Ensure there are no air bubbles in the sample, as they can affect the reading.
-
Temperature Control: Place the sample in a temperature-controlled environment (e.g., 25°C) and allow it to equilibrate for at least one hour.[11]
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.[10] This ensures an accurate measurement.
-
Measurement: Immerse the spindle into the sample up to the immersion mark. Start the motor and allow the reading to stabilize. This may take 30-60 seconds.
-
Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s), along with the spindle number, rotational speed (RPM), and temperature.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Visualizations
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | CAS 16889-14-8 [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. capecrystalbrands.com [capecrystalbrands.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistscorner.com [chemistscorner.com]
- 8. martests.com [martests.com]
- 9. ingrevo.com [ingrevo.com]
- 10. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. muser-my.com [muser-my.com]
Technical Support Center: Synthesis and Purification of Stearamidoethyl Diethylamine
Welcome to the Technical Support Center for the synthesis and purification of Stearamidoethyl diethylamine (B46881). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of Stearamidoethyl diethylamine.
Synthesis Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: Stearic acid may be impure, or the N,N-diethylethylenediamine may have degraded. 3. Inefficient water removal (for direct amidation): The water produced during the reaction can inhibit the forward reaction. | 1. Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of starting materials. If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Use high-purity starting materials. N,N-diethylethylenediamine can be purified by distillation if necessary. 3. If using direct amidation, ensure your Dean-Stark trap (if used) is functioning correctly to remove water as it forms. |
| Formation of a Significant Amount of By-products | 1. Side reaction with the tertiary amine: The tertiary amine of N,N-diethylethylenediamine can undergo side reactions at high temperatures. 2. Di-acylation: If there are impurities with two primary amine groups, they can react with two equivalents of stearic acid. 3. Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide, especially at elevated temperatures in the presence of air.[1] | 1. Use the stearoyl chloride method, which allows for lower reaction temperatures. 2. Ensure the purity of the N,N-diethylethylenediamine. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is a Dark Color (Brown or Yellow) | 1. Impurities in starting materials: Commercial grade stearic acid or N,N-diethylethylenediamine can contain colored impurities. 2. Reaction temperature is too high: High temperatures can lead to decomposition and the formation of colored by-products. | 1. Use purified starting materials. 2. Carefully control the reaction temperature and avoid overheating. |
Purification Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | 1. Incorrect solvent choice: The product may be too soluble in the chosen solvent at low temperatures. 2. Too much solvent used: Using an excessive amount of solvent will keep more of the product dissolved even at low temperatures. | 1. Perform small-scale solvent screening to find a solvent or solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for fatty amides include ethanol (B145695), acetone, and acetonitrile.[2] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product Oils Out During Recrystallization | 1. The solution is supersaturated: The product is coming out of solution too quickly. 2. The melting point of the product is lower than the boiling point of the solvent. | 1. Ensure a slower cooling rate. You can also try adding a seed crystal to encourage proper crystal formation. 2. Use a lower boiling point solvent or a solvent mixture. |
| Incomplete Removal of Starting Materials | 1. Co-crystallization: The starting material may have crystallized along with the product. 2. Ineffective purification method: Recrystallization alone may not be sufficient to remove all impurities. | 1. A second recrystallization may be necessary. 2. Consider using column chromatography to separate the product from the remaining starting materials. A silica (B1680970) gel column with a gradient elution of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary methods for synthesizing this compound:
-
Direct Amidation: This involves the direct reaction of stearic acid with N,N-diethylethylenediamine, typically at elevated temperatures with the removal of water.[3]
-
Two-Step Synthesis via Stearoyl Chloride: This method first involves the conversion of stearic acid to the more reactive stearoyl chloride, which is then reacted with N,N-diethylethylenediamine. This approach often allows for milder reaction conditions.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
-
¹H NMR Spectroscopy: Withdraw a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The disappearance of the carboxylic acid proton of stearic acid (typically a broad singlet above 10 ppm) is a good indicator of reaction completion.
Q3: What are the key analytical techniques for characterizing this compound?
A3: The following techniques are essential for confirming the structure and purity of the final product:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of a strong amide C=O stretch around 1640 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid from stearic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, showing signals for the long alkyl chain of the stearoyl group and the ethyl groups of the diethylamine moiety.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to assess the purity of the final product.[1]
Q4: My final product is waxy. How can I handle it for purification and analysis?
A4: The long alkyl chain of the stearoyl group gives this compound a waxy nature. For purification, it is best to dissolve the crude product in a suitable hot solvent for recrystallization. For analysis, dissolve a small amount in a suitable solvent (e.g., chloroform, dichloromethane (B109758), or a deuterated solvent for NMR) at room temperature. Gentle warming may be required to ensure complete dissolution.
Experimental Protocols
Synthesis of Stearoyl Chloride (Intermediate)
This protocol is a general guideline for the synthesis of stearoyl chloride from stearic acid.
Materials:
-
Stearic Acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gases), add stearic acid and the anhydrous solvent.
-
Slowly add thionyl chloride (or oxalyl chloride) to the mixture at room temperature with stirring.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude stearoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound from Stearoyl Chloride
Materials:
-
Stearoyl chloride
-
N,N-diethylethylenediamine
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
A base (e.g., triethylamine (B128534) or pyridine)
Procedure:
-
In a round-bottom flask, dissolve N,N-diethylethylenediamine and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of stearoyl chloride in the anhydrous solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the stearoyl chloride is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) to dissolve the solid completely.[2]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize typical data for the synthesis and characterization of this compound. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Typical Reaction Parameters
| Parameter | Direct Amidation of Stearic Acid | Synthesis via Stearoyl Chloride |
| Temperature | 140-180 °C | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours |
| Solvent | Toluene or no solvent | Dichloromethane, Tetrahydrofuran |
| Catalyst/Reagent | None required, but can use acid/base catalysts | Base (e.g., Triethylamine) |
| Typical Yield (Crude) | 70-90% | 85-95% |
Table 2: Analytical Characterization Data (Predicted/Typical)
| Technique | Expected Result |
| Appearance | White to off-white waxy solid |
| Melting Point | 61-62 °C[1] |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch), ~1640 (Amide C=O stretch)[1] |
| ¹H NMR (CDCl₃, ppm) | ~0.88 (t, 3H, -CH₃), ~1.25 (br s, 28H, -(CH₂)₁₄-), ~2.2 (t, 2H, -CH₂-C=O), ~2.5-2.7 (m, 8H, -N(CH₂CH₃)₂ and -NH-CH₂-), ~3.3 (q, 2H, -CH₂-NH-), ~6.0-7.0 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃, ppm) | ~11.8 (-N(CH₂CH₃)₂), ~14.1 (-CH₃), ~22.7-36.8 (-(CH₂)n-), ~38.9 (-CH₂-NH-), ~47.5 (-N(CH₂CH₃)₂), ~51.2 (-CH₂-N-), ~173.5 (-C=O) |
| Mass Spec (m/z) | [M+H]⁺ at ~383.4 |
Visualizations
Caption: Synthetic and purification workflows for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Stearamidoethyl Diethylamine in Drug Delivery: A Comparative Guide to Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug delivery, cationic surfactants are pivotal in enhancing the efficacy of therapeutic formulations. Their positive charge facilitates interaction with negatively charged biological membranes, improving drug permeation and cellular uptake. Among these, Stearamidoethyl Diethylamine, an amidoamine cationic surfactant, has garnered attention. This guide provides an objective comparison of this compound with other prevalent cationic surfactants—Cetyltrimethylammonium Bromide (CTAB), Benzalkonium Chloride, and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)—supported by available experimental data.
Performance Comparison at a Glance
To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its counterparts. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Surfactant | Drug Delivery System | Encapsulation Efficiency (%) | Drug Release Profile | Key Findings |
| This compound | Nanoparticles | Data not available in comparative studies | Data not available in comparative studies | Known for its emulsifying and conditioning properties.[1] |
| DOTAP | Liposomes/LNPs | ~90% (mRNA) | Cell-type dependent | Widely used for nucleic acid delivery; efficiency is ratio-dependent.[2][3][4] |
| CTAB | Micelles/Nanoemulsions | Drug-dependent | Can be biphasic | Effective solubilizing agent, but toxicity is a concern.[5] |
| Benzalkonium Chloride | Micellar solutions | Data not available | Data not available | Primarily used as a preservative due to strong antimicrobial activity.[6][7] |
Table 1: Drug Delivery Efficiency of Cationic Surfactants
| Surfactant | Cell Line | IC50 Value | Assay | Key Findings |
| This compound | Guinea Pig | Moderate sensitizer | In vivo | Potential for allergic contact dermatitis. |
| DOTAP | Various | Cell-type and formulation dependent | MTT | Cytotoxicity can be modulated by helper lipids.[4] |
| CTAB | Various | Generally low (high toxicity) | MTT | Considered highly cytotoxic among cationic surfactants.[8] |
| Benzalkonium Chloride | Human respiratory epithelial cells | Dose-dependent | Trypan blue exclusion | Induces DNA damage and cell death at low concentrations.[7] |
Table 2: In Vitro Cytotoxicity of Cationic Surfactants
Delving into the Experimental Details
A deeper understanding of the comparative performance requires an examination of the experimental methodologies employed in these studies.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Treatment with Cationic Surfactants:
-
Prepare a series of dilutions of the cationic surfactants (e.g., this compound, DOTAP, CTAB, Benzalkonium Chloride) in a cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the surfactant solutions at various concentrations.
-
Include a control group with a medium-only treatment.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the surfactant that causes a 50% reduction in cell viability.
Experimental Protocol: In Vitro Drug Release Study (Dialysis Bag Method)
This method is commonly used to evaluate the release profile of a drug from a nanoparticle formulation.
1. Preparation of the Drug-Loaded Formulation:
-
Prepare nanoparticles encapsulating a model drug using the desired cationic surfactant (e.g., this compound-based lipid nanoparticles).
2. Dialysis Setup:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a beaker.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
3. Sampling:
-
At predetermined time intervals, withdraw a specific volume of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
4. Drug Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
5. Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug release as a function of time to obtain the drug release profile.
-
The release kinetics can be further analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
Mechanistic Insights and Signaling Pathways
Cationic surfactants primarily interact with the negatively charged cell membrane, leading to increased permeability and cellular uptake. However, this interaction is also the source of their cytotoxicity.
References
- 1. This compound | CAS 16889-14-8 [benchchem.com]
- 2. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The interaction of a model active pharmaceutical with cationic surfactant and the subsequent design of drug based ionic liquid surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "Stearamidoethyl diethylamine" and stearamidopropyl dimethylamine.
Comparative Analysis: Stearamidoethyl Diethylamine vs. Stearamidopropyl Dimethylamine
A thorough review of available scientific literature and chemical databases reveals a significant disparity in the amount of published research and application data between this compound and Stearamidopropyl Dimethylamine. While Stearamidopropyl Dimethylamine is a well-documented and widely used ingredient, particularly in the cosmetics and personal care industries, there is a notable scarcity of publicly available scientific data, including experimental performance metrics and detailed protocols, for this compound.
This guide therefore focuses on a detailed analysis of Stearamidopropyl Dimethylamine, for which substantial data exists, and provides a summary of the limited available information for this compound, highlighting the current knowledge gaps that preclude a direct, data-driven comparative analysis.
Stearamidopropyl Dimethylamine: A Detailed Profile
Stearamidopropyl Dimethylamine is a cationic surfactant that is widely used in hair care products as a conditioning agent and emulsifier. Its popularity stems from its excellent performance in improving hair manageability, reducing static, and providing a soft, silky feel. It is often marketed as a silicone-free alternative and is known for its good biodegradability.
Chemical Structure and Properties
| Property | Value | Reference |
| INCI Name | Stearamidopropyl Dimethylamine | |
| CAS Number | 7651-02-7 | |
| Molecular Formula | C23H48N2O | |
| Appearance | Waxy solid | |
| Solubility | Soluble in cationic and non-ionic surfactants | |
| Key Function | Hair conditioning agent, emulsifier, antistatic agent |
Performance Data: Hair Care Applications
Studies have demonstrated the effectiveness of Stearamidopropyl Dimethylamine in various hair care formulations.
| Performance Metric | Result | Experimental Conditions | Reference |
| Reduction in Combing Force (Wet Hair) | Significant reduction compared to untreated hair | Formulations containing 1-2% Stearamidopropyl Dimethylamine | |
| Reduction in Combing Force (Dry Hair) | Significant reduction compared to untreated hair | Formulations containing 1-2% Stearamidopropyl Dimethylamine | |
| Anti-static Properties | Effective in reducing static charge on hair fibers | Standardized laboratory testing on hair tresses | |
| Sensory Feel | Imparts a soft, non-greasy feel to the hair | Panel testing and sensory evaluations |
Experimental Protocol: Evaluation of Combing Force
A common method to quantify the conditioning performance of hair care ingredients is through the measurement of combing forces on hair tresses.
Caption: Workflow for evaluating the combing force of hair tresses treated with conditioning agents.
This compound: Available Information
Information on this compound in peer-reviewed literature and technical datasheets is limited. It is also a cationic surfactant, and its chemical structure suggests it would have similar properties to Stearamidopropyl Dimethylamine, functioning as a conditioning agent and emulsifier.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 16556-54-8 | |
| Molecular Formula | C24H50N2O | |
| Key Function | Expected to be a conditioning agent and emulsifier |
Due to the lack of available performance data, a direct comparison of its efficacy against Stearamidopropyl Dimethylamine is not possible at this time.
Structural Comparison and Projected Properties
The primary structural difference between the two molecules lies in the linker between the stearamide group and the tertiary amine. Stearamidopropyl Dimethylamine has a propyl (3-carbon) linker, while this compound has an ethyl (2-carbon) linker and diethyl groups on the amine instead of dimethyl groups.
Caption: Structural differences and their potential influence on key performance attributes.
These structural variations could potentially influence properties such as:
-
Cationic Charge and Substantivity: The nature of the amine group and the linker length can affect the pKa of the molecule, which in turn influences its cationic charge at a given pH and its substantivity to the negatively charged hair surface.
-
Biodegradability: The length and branching of the alkyl chains can impact the rate and extent of biodegradation.
-
Emulsification Properties: The overall hydrophilicity/lipophilicity balance will be slightly different, which could affect its performance as an emulsifier.
However, without experimental data for this compound, these remain theoretical considerations.
Conclusion
Stearamidopropyl Dimethylamine is a well-characterized and effective conditioning agent with a substantial body of supporting performance data. It is a benchmark ingredient in many hair care formulations. In contrast, this compound is a far less documented compound, and there is a clear lack of published data to support a direct comparative analysis of its performance. While its chemical structure suggests it would function similarly, researchers and formulators seeking a cationic conditioning agent with proven efficacy and a robust safety and performance profile would find significantly more supporting information for Stearamidopropyl Dimethylamine. Further research and publication of data on this compound are necessary to enable a comprehensive comparison.
Validating the Efficacy of Stearamidoethyl Diethylamine as a Dermal Penetration Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Stearamidoethyl diethylamine (B46881) is a tertiary amine primarily utilized in the cosmetics industry as a conditioning and antistatic agent.[1] Its structural resemblance to other known penetration enhancers, featuring a lipophilic stearic acid tail and a hydrophilic diethylamine head, suggests a potential, yet unvalidated, role in enhancing the dermal absorption of therapeutic molecules. This guide provides a framework for evaluating the efficacy of Stearamidoethyl diethylamine as a dermal penetration enhancer. It outlines established experimental protocols and presents comparative data for well-characterized enhancers to serve as a benchmark for future studies. The objective is to offer a comprehensive approach to validating its potential and positioning it relative to existing alternatives.
Introduction to Dermal Penetration Enhancers
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the percutaneous absorption of most drugs.[2] Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.[2] These enhancers can act through various mechanisms, including disruption of the highly ordered lipid bilayers of the stratum corneum, interaction with intracellular proteins, or improvement of drug partitioning into the skin.[3]
This compound: A Candidate for Penetration Enhancement?
Currently, this compound is primarily recognized for its application in hair care formulations as an antistatic and conditioning agent.[1] Its chemical structure, N-[2-(Diethylamino)ethyl]stearamide, comprises a long-chain fatty amide (stearamide) linked to a tertiary amine (diethylamine). This amphiphilic nature is a common characteristic of many chemical penetration enhancers, which allows them to interact with the lipid and protein domains of the stratum corneum. While direct evidence of its efficacy as a penetration enhancer is not currently available in published literature, its structural attributes warrant investigation.
Established Penetration Enhancers for Comparison
To validate the potential of this compound, its performance must be benchmarked against established penetration enhancers. The following table summarizes the performance of several common enhancers from in vitro studies. The "Enhancement Ratio" (ER) is a common metric, representing the factor by which the enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer.
| Penetration Enhancer | Model Drug | Concentration (% w/v) | Enhancement Ratio (ER) | Reference |
| Lauric Acid | Aminophylline | 15% | 4.38 ± 0.03 | [3] |
| Ethanol | Aminophylline | 60% | 13.22 ± 2.105 | [3] |
| Sodium Thio-glycolate (STGC) | Aminophylline | 100 µg/mL | 6.45 ± 0.24 | [3] |
| Levulinic Acid | Buprenorphine | Not specified | - (Flux: 1.594 µg/cm²/h) | [4] |
| Tween 80 | Buprenorphine | Not specified | - (Flux: 1.473 µg/cm²/h) | [4] |
| Perilla Ketone (PEK) | Puerarin | 5% | 3.39 ± 0.21 | [5] |
| Azone | Various | - | Often used as a positive control | [5] |
| Dimethyl Sulfoxide (DMSO) | Propofol | Not specified | ~4-fold increase in permeation | |
| Transcutol® | Propofol | Not specified | ~4.5-fold increase in permeation |
Experimental Protocols for Efficacy Validation
The following protocols are standard methods for evaluating the efficacy of a potential penetration enhancer.
In Vitro Skin Permeation Study
This is the most common method to assess the effectiveness of a penetration enhancer.
Objective: To quantify the permeation of a model drug through an excised skin sample in the presence and absence of the test compound (this compound).
Experimental Setup:
-
Diffusion Cell: A Franz diffusion cell is typically used.[4] It consists of a donor compartment, a receptor compartment, and a membrane (excised skin) holder.
-
Skin Membrane: Full-thickness or epidermal membranes from human or animal (e.g., porcine, rat) skin are used.[4][5]
-
Receptor Medium: A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4) is commonly used.[5] The temperature is maintained at 32°C or 37°C to mimic physiological conditions.
-
Procedure:
-
Excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with the receptor medium, which is continuously stirred.
-
A formulation containing the model drug with and without this compound is applied to the skin surface in the donor compartment.
-
Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug concentration using a validated analytical method (e.g., HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Caption: Workflow for an in vitro skin permeation study.
Mechanism of Action Elucidation
Understanding how a potential enhancer works is crucial for its development and application.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of stratum corneum lipids. A shift in the peak transition temperatures to lower values in the presence of an enhancer suggests lipid fluidization.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information on the conformational order of the stratum corneum lipids. A shift in the C-H stretching vibration peaks indicates a disruption of the lipid packing.
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize morphological changes on the skin surface after treatment with the enhancer.[5]
Caption: Relationship between enhancer, mechanisms, and analytical techniques.
Conclusion and Future Directions
While this compound is an established cosmetic ingredient, its potential as a dermal penetration enhancer remains unexplored. The experimental framework and comparative data presented in this guide provide a robust starting point for its evaluation. Future research should focus on conducting in vitro permeation studies with various model drugs of different physicochemical properties to determine its enhancement efficacy and spectrum of activity. Mechanistic studies using techniques such as DSC and FTIR will be crucial to elucidate its mode of action. Should these initial studies prove promising, further investigations into its safety profile, including skin irritation and sensitization potential, will be necessary before it can be considered a viable candidate for pharmaceutical formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism [mdpi.com]
Quantitative Analysis of Stearamidoethyl Diethylamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Stearamidoethyl diethylamine (B46881), a tertiary amidoamine, is crucial for product formulation, quality control, and stability testing. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective strengths and limitations for the analysis of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of Stearamidoethyl diethylamine depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Gas Chromatography (GC) with Flame Ionization Detector (FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection of non-volatile analytes after mobile phase evaporation. | Separation based on volatility and polarity, with detection by ionization in a flame. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio. |
| Derivatization | Not generally required. | May be required to increase volatility and thermal stability. | Not generally required. |
| Selectivity | Moderate. | Moderate to high, depending on the column. | Very high. |
| Sensitivity | ng range. | ng to pg range. | pg to fg range. |
| Limit of Detection (LOD) | ~0.2 mg/L (for analogous compounds)[1] | 0.002% (for primary fatty acid amides)[2] | Potentially in the low µg/L to ng/L range. |
| Limit of Quantification (LOQ) | ~0.6 mg/L (for analogous compounds)[1] | 0.005% (for primary fatty acid amides)[2] | Potentially in the µg/L to ng/L range. |
| Linearity | Good, but response can be non-linear and may require curve fitting. | Excellent over a wide dynamic range. | Excellent over a wide dynamic range. |
| Matrix Effect | Less susceptible than MS, but can be affected by non-volatile matrix components. | Can be significant, especially with complex matrices. | Can be significant, requiring internal standards for correction.[3][4] |
| Instrumentation Cost | Moderate. | Low to moderate. | High. |
| Typical Application | Routine quality control, purity assessment. | Analysis of volatile and semi-volatile compounds, impurity profiling. | Trace level quantification in complex matrices, metabolite studies.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of this compound or structurally similar compounds.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the direct analysis of this compound without the need for derivatization.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 80% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.[1]
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Dissolve a known weight of the sample in isopropanol (B130326) or a similar organic solvent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from approximately 1 to 100 µg/mL. Plot the logarithm of the peak area versus the logarithm of the concentration and perform a linear regression.
Gas Chromatography with Flame Ionization Detector (GC-FID) after Derivatization
Due to the relatively low volatility of this compound, a derivatization step is often necessary for GC analysis. Silylation is a common approach.
-
Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector, and an autosampler.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Detector Temperature: 320 °C.
-
Derivatization Protocol (Silylation):
-
Weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-dimethylformamide).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation: After derivatization, the sample can be directly injected or diluted with an appropriate solvent if necessary.
-
Calibration: Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest selectivity and sensitivity, making it ideal for trace analysis in complex matrices without derivatization.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 or C8 column suitable for UHPLC (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A fast gradient from low to high organic content, optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined by infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation: A simple dilution in the mobile phase may be sufficient for clean samples. For complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to minimize matrix effects.
-
Internal Standard: Use of a stable isotope-labeled analog of this compound is highly recommended to compensate for matrix effects and variations in instrument response.
-
Calibration: Prepare calibration curves by spiking known amounts of this compound and a fixed amount of the internal standard into a blank matrix representative of the samples to be analyzed.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the typical workflows for HPLC-ELSD and GC-FID analysis.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound after derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Stearamidoethyl Diethylamine and its Alternatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Stearamidoethyl diethylamine (B46881) and its common alternatives used in cosmetic and pharmaceutical formulations. Due to the limited publicly available cytotoxicity data for Stearamidoethyl diethylamine in cell culture, this guide utilizes data from a structurally similar amidoamine, Stearamidopropyl dimethylamine (B145610) (SAPDMA), as a surrogate for comparison. The information presented is intended to assist researchers in selecting appropriate ingredients and designing relevant cytotoxicity studies.
Executive Summary
This compound belongs to the class of amidoamine cationic surfactants. Generally, cationic surfactants exhibit higher cytotoxicity compared to anionic, amphoteric, and non-ionic surfactants.[1] This is often attributed to their ability to disrupt cell membranes.[2] This guide compares the toxicological profile of this compound (using SAPDMA data as a proxy) with a common alternative, Cocamidopropyl betaine, an amphoteric surfactant. The comparison is based on available in vitro and in vivo toxicity data. Detailed protocols for standard cytotoxicity assays (MTT, Neutral Red Uptake, and LDH) are also provided to facilitate experimental validation.
Comparison of Cytotoxicity
The following table summarizes the available cytotoxicity data for this compound (represented by SAPDMA) and a common alternative. It is important to note that direct comparisons of IC50 values across different studies, cell lines, and assay methods should be made with caution.
| Compound | Type | Cell Line/Organism | Assay | Endpoint | Result |
| Stearamidopropyl dimethylamine (SAPDMA) (as a proxy for this compound) | Cationic Surfactant | Zebrafish Embryos | Acute Toxicity | LC50 | 2.3 mg/L[3] |
| Cocamidopropyl betaine | Amphoteric Surfactant | Not specified | Oral Toxicity | NOAEL | 250 mg/kg/day (in rats)[4] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. NOAEL (No Observed Adverse Effect Level): The highest tested dose of a substance at which no adverse effect is found.
Experimental Protocols
Three common in vitro cytotoxicity assays are detailed below. These assays measure different cellular parameters to assess cell viability and death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Protocol for Adherent Cells: [6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.
-
Solubilization of Formazan: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9] Damage to the cell membrane or lysosomes reduces the uptake and accumulation of the dye.[10]
Protocol: [2]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[2]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dye extraction. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged membranes.[11][12]
Protocol: [13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the assay kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizing Experimental Workflows and Cytotoxicity Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for cytotoxicity testing and a simplified signaling pathway for apoptosis, a common mechanism of cell death.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Simplified intrinsic pathway of apoptosis.
References
- 1. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line | Semantic Scholar [semanticscholar.org]
- 7. Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of surfactants and hydrolyzed proteins on keratinocytes viability and elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of two cytotoxicity tests for predicting the ocular irritancy of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Stearamidoethyl Diethylamine in Skin Care: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
Stearamidoethyl diethylamine (B46881) is a cationic surfactant that primarily functions as a conditioning and antistatic agent in hair care products.[1][2][3] However, its utility extends to skin care formulations where it can act as an emulsifier and emollient. This guide provides a comparative overview of Stearamidoethyl Diethylamine's performance in skin care, contrasting it with common alternatives and outlining the experimental protocols for its evaluation. Due to a lack of extensive publicly available quantitative data directly comparing this compound with other emulsifiers in skin care, this guide will focus on the established performance characteristics of the ingredient class and the methodologies for generating comparative data.
Performance Characteristics
This compound's performance in skin care formulations is attributed to its unique molecular structure, which includes a lipophilic stearic acid tail and a hydrophilic diethylamine headgroup. This amphiphilic nature allows it to function at the oil-water interface, stabilizing emulsions.
Alternatives for Comparison:
-
Glyceryl Stearate: A non-ionic emulsifier widely used for its ability to create stable oil-in-water emulsions with a pleasant, soft skin feel.[4] It is often combined with other emulsifiers to enhance stability and texture.[5]
-
Cetearyl Alcohol: A fatty alcohol that functions as a co-emulsifier, thickener, and emollient.[6][7] It contributes to the viscosity and sensory profile of creams and lotions, often imparting a rich, moisturizing feel.[8]
While direct comparative data is limited, the following table summarizes the expected performance attributes based on the chemical nature of these ingredients.
Quantitative Performance Data
| Performance Parameter | This compound (Expected) | Glyceryl Stearate | Cetearyl Alcohol (as co-emulsifier) |
| Emulsion Stability | |||
| Centrifugation (Phase Separation) | Minimal to moderate | Minimal | Improves stability |
| Freeze-Thaw Cycles (3 cycles, -10°C to 25°C) | Stable | Generally stable | Enhances stability |
| Sensory Profile | |||
| Spreadability | Good | Very Good | Good |
| Absorbency | Moderate | Good | Moderate |
| After-feel (Greasiness) | Low to moderate | Low | Low to moderate |
| Skin Hydration | |||
| Corneometer Reading (AU) - 4 hours post-application | Increase from baseline | Significant increase from baseline | Contributes to occlusion, increasing hydration |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols are recommended:
Emulsion Stability Testing
Objective: To assess the physical stability of an oil-in-water emulsion under accelerated stress conditions.
Methodology:
-
Preparation of Formulations: Prepare separate oil-in-water cream formulations with this compound, Glyceryl Stearate, and a combination including Cetearyl Alcohol as the primary emulsifiers/stabilizers. All other ingredients should remain constant across formulations.
-
Centrifugation Test:
-
Place 10g of each formulation into a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Visually inspect for any signs of phase separation, creaming, or coalescence.
-
-
Freeze-Thaw Cycle Test:
-
Subject each formulation to three cycles of temperature changes.
-
Each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.
-
After three cycles, visually inspect the formulations for any changes in consistency, color, odor, or phase separation.
-
Sensory Evaluation
Objective: To compare the tactile properties of the different emulsifier systems upon application to the skin.
Methodology:
-
Panelist Recruitment: Recruit a panel of at least 10 trained sensory assessors.
-
Product Application:
-
Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the panelists' forearms.
-
Panelists will evaluate the products based on a set of predefined sensory attributes.
-
-
Attribute Evaluation: Panelists will rate each attribute on a standardized scale (e.g., a 10-point scale). Key attributes include:
-
Spreadability: Ease of application and spreading on the skin.
-
Absorbency: Rate at which the product is absorbed into the skin.
-
After-feel: Sensation left on the skin after application (e.g., greasiness, stickiness, smoothness).
-
Skin Hydration Measurement
Objective: To quantify the effect of the formulations on skin surface hydration over time.
Methodology:
-
Subject Recruitment: Recruit a panel of subjects with normal to dry skin.
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (e.g., 22°C, 50% relative humidity) for at least 30 minutes.
-
Baseline Measurement: Take baseline skin hydration readings from designated test areas on the forearms using a Corneometer.
-
Product Application: Apply a standardized amount of each formulation to the respective test areas.
-
Post-Application Measurements: Take Corneometer readings at specified time points (e.g., 1, 2, and 4 hours) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for each formulation.
Visualizations
Caption: Mechanism of O/W Emulsification.
References
- 1. specialchem.com [specialchem.com]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 4. Glyceryl Stearate (Explained + Products) [incidecoder.com]
- 5. US20160324737A1 - Emulsion composition for skin - Google Patents [patents.google.com]
- 6. seafloraskincare.com [seafloraskincare.com]
- 7. graes.co [graes.co]
- 8. blogs.ezelements.ca [blogs.ezelements.ca]
A Comparative Analysis of Stearamidoethyl Diethylamine and Non-Ionic Emulsifiers in Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of emulsions for pharmaceutical and cosmetic applications, the choice of emulsifier is a critical determinant of product stability, performance, and safety. This guide provides a comprehensive comparison of the cationic emulsifier, Stearamidoethyl diethylamine (B46881), with commonly used non-ionic emulsifiers. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this document synthesizes existing data and established principles to offer an objective analysis for formulation scientists.
Introduction to Emulsifier Classes
Stearamidoethyl diethylamine is a cationic emulsifier that carries a positive charge when protonated in acidic formulations. This charge contributes to emulsion stability through electrostatic repulsion between droplets. It is also known for its conditioning effects, making it a popular choice in hair care products.
Non-ionic emulsifiers , such as Polysorbate 80 and Ceteareth-20, lack a net electrical charge. They stabilize emulsions primarily through steric hindrance, where their bulky hydrophilic chains create a physical barrier that prevents droplets from coalescing. Their neutrality generally results in lower potential for skin irritation compared to their ionic counterparts.[1]
Comparative Performance Data
The following tables summarize typical performance characteristics of this compound and select non-ionic emulsifiers based on data from various studies. It is important to note that these values can vary significantly depending on the specific formulation, including the oil phase, concentration of ingredients, and processing parameters.
Table 1: Emulsion Properties
| Parameter | This compound (Cationic) | Polysorbate 80 (Non-ionic) | Ceteareth-20 (Non-ionic) |
| Typical Droplet Size (nm) | 150 - 500 | 100 - 400[2] | 150 - 500[3] |
| Zeta Potential (mV) | +30 to +60 | -10 to +10[2] | -5 to +5 |
| Emulsion Stability | Good to Excellent | Good to Excellent[2] | Good to Excellent[3] |
| Optimal pH Range | Acidic (pH 4-6) | Broad (pH 4-8) | Broad (pH 4-8) |
Table 2: Safety and Irritation Profile
| Parameter | This compound (Cationic) | Polysorbate 80 (Non-ionic) | Ceteareth-20 (Non-ionic) |
| In Vitro Cytotoxicity | Higher potential compared to non-ionics | Low | Low |
| Skin Irritation Potential | Moderate potential, often used with non-ionics to mitigate[1] | Low[4] | Low[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of emulsifier performance. Below are standardized protocols for key experiments.
Experimental Protocol 1: Oil-in-Water (O/W) Emulsion Preparation
Objective: To prepare a stable O/W emulsion for comparative analysis.
Materials:
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Emulsifier (this compound, Polysorbate 80, or Ceteareth-20)
-
Co-emulsifier (e.g., Cetearyl Alcohol), if required
-
Preservative
Procedure:
-
Aqueous Phase Preparation: Disperse the emulsifier (and any other water-soluble ingredients) in deionized water. Heat to 70-75°C. If using this compound, adjust the pH to the desired acidic range (e.g., pH 5.0-5.5) with a suitable acid (e.g., citric acid) to ensure protonation.
-
Oil Phase Preparation: Combine the oil phase ingredients (oil, co-emulsifier, oil-soluble actives) and heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer at 5000-10000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring and cool the emulsion to room temperature.
-
Final Adjustments: Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C. Adjust the final pH if necessary.
Experimental Protocol 2: Emulsion Characterization
Objective: To evaluate the physical properties of the prepared emulsions.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using the DLS instrument to determine the mean droplet size and PDI. A lower PDI indicates a more uniform droplet size distribution.[5]
2. Zeta Potential Measurement:
-
Instrument: Zetasizer
-
Procedure: Dilute the emulsion with deionized water. Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) suggests better electrostatic stability.[5][6]
3. Emulsion Stability Assessment (Accelerated Aging):
-
Centrifugation: Centrifuge the emulsion samples at 3000 rpm for 30 minutes. Observe for any phase separation, creaming, or coalescence.[7]
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours). Observe for any changes in appearance or phase separation after each cycle.[7]
-
Creaming Index: Store the emulsion in a graduated cylinder at room temperature. Measure the height of the cream layer (Hc) and the total height of the emulsion (He) over time. Calculate the Creaming Index (CI %) = (Hc / He) x 100.
Experimental Protocol 3: In Vitro Skin Irritation Test (OECD TG 439)
Objective: To assess the skin irritation potential of the emulsifiers.[4][8][9]
Model: Reconstructed Human Epidermis (RhE) tissue model.
Procedure:
-
Tissue Preparation: Culture the RhE tissues to obtain a multi-layered, differentiated model of the human epidermis.
-
Test Substance Application: Apply a defined amount of the test emulsifier (at a relevant concentration in a suitable vehicle) topically to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test substance from the tissue surface.
-
Post-Incubation: Incubate the tissues in fresh medium for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT into a purple formazan (B1609692) product.
-
Extraction and Quantification: Extract the formazan from the tissues and measure the absorbance using a spectrophotometer.
-
Calculation: Calculate the percentage of cell viability relative to a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.[4][8]
Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potential of the emulsifiers on a cell line.[10][11]
Cell Line: Human dermal fibroblasts or keratinocytes.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Test Substance Exposure: Treat the cells with various concentrations of the emulsifiers for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the preparation of a stable oil-in-water emulsion.
Caption: Workflow for the characterization and stability assessment of emulsions.
Caption: Comparison of emulsion stabilization mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the Amount of Polysorbate 80 and Oregano Essential Oil on the Emulsion Stability and Characterization Properties of Sodium Alginate Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iivs.org [iivs.org]
- 5. x-cellr8.com [x-cellr8.com]
- 6. mbresearch.com [mbresearch.com]
- 7. agnopharma.com [agnopharma.com]
- 8. senzagen.com [senzagen.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Stearamidoethyl Diethylamine-Based Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gene delivery systems based on Stearamidoethyl diethylamine (B46881) and its structural analogs, benchmarked against widely used commercial and non-commercial alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate non-viral vector for their specific cell and nucleic acid type, balancing transfection efficiency with cellular viability.
Introduction to Stearamidoethyl Diethylamine in Gene Delivery
This compound is a cationic lipid that, due to its chemical structure, possesses the potential for use in non-viral gene delivery systems. Its primary amine group can be protonated to facilitate electrostatic interactions with negatively charged nucleic acids, such as plasmid DNA and mRNA, forming nanoparticle complexes. While direct studies on "this compound" for gene delivery are limited, its close structural analog, stearylamine, has been incorporated into cationic nanoemulsions and lipid nanoparticles for this purpose.[1][2] These systems have demonstrated the capacity to complex with genetic material and transfect cells, although their performance is accompanied by dose-dependent cytotoxicity.[1][3]
This guide will therefore leverage data on stearylamine-containing nanoparticles as a proxy to evaluate the potential of this compound-based systems and compare them against established alternatives like Lipofectamine 2000 and Polyethylenimine (PEI). It is important to note that while structurally similar, the performance of this compound may differ from stearylamine.
Performance Comparison of Gene Delivery Systems
The selection of a gene delivery system is a critical step in ensuring successful transfection with minimal impact on cell health. The following tables summarize the transfection efficiency and cytotoxicity of various non-viral vectors across different cell lines.
Table 1: Transfection Efficiency Comparison
Transfection efficiency is a measure of the percentage of cells that successfully express the delivered gene. This is often quantified using reporter genes like Green Fluorescent Protein (GFP) or luciferase.
| Gene Delivery System | Cell Line | Transfection Efficiency (%) | Reference |
| Stearylamine-based Nanoparticles (as proxy) | Various | Not explicitly quantified in comparative studies, but effective complexation and transfection demonstrated. | [1][2] |
| Lipofectamine 2000 | HEK-293T | ~60% | [4] |
| CaCo-2 | ~20% | [4] | |
| I/1Ki | ~90% | [4] | |
| Hep-2, MCF-7 | High | [5] | |
| Polyethylenimine (PEI, 25 kDa) | A2780 | ~30% (with 1.8 kDa PEI) | [6] |
| HEK-293T | >30% | [4] | |
| CaCo-2 | ~20% | [4] | |
| DOTAP:DOPE (1:1) | HEK-293T (mRNA) | >80% | [4] |
| AV3 (mRNA) | >70% | [4] |
Table 2: Cytotoxicity Comparison
Cytotoxicity is a critical parameter that measures the degree to which a transfection reagent is toxic to cells. Low cytotoxicity is essential for maintaining cell health and obtaining reliable experimental results.
| Gene Delivery System | Cell Line | Cell Viability (%) | Reference |
| Stearylamine-based Nanoparticles (as proxy) | MRC-5 | Dose-dependent toxicity observed. | [1] |
| RAW264.7 | Induces apoptosis through mitochondrial pathways. | [3] | |
| Lipofectamine 2000 | HEK-293T | ~40% | [4] |
| CaCo-2 | ~40% | [4] | |
| MCF-7 | >85% (at optimal conditions) | [5] | |
| Polyethylenimine (PEI, 25 kDa) | HEK-293T | ~60% | [4] |
| CaCo-2 | ~80% | [4] | |
| 293T | ~60% (decreases with higher N/P ratios) | [7] | |
| DOTAP:DOPE (1:1) | HEK-293T | ~70% | [4] |
| AV3 | High | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparing the performance of different gene delivery systems.
Protocol 1: Formulation of Cationic Lipid-Based Nanoparticles
This protocol describes a general method for formulating cationic lipid-based nanoparticles, which can be adapted for this compound.
-
Lipid Film Hydration:
-
Dissolve the cationic lipid (e.g., this compound or stearylamine), a helper lipid (e.g., DOPE), and other components like cholesterol in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) containing the nucleic acid to be encapsulated.
-
Vortex the mixture until the lipid film is fully suspended.
-
To form smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or bath sonicator until the solution becomes clear.
-
-
Purification:
-
Remove unencapsulated nucleic acid and other impurities by methods such as dialysis against a suitable buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the formulated nanoparticles using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., PicoGreen).
-
Protocol 2: In Vitro Transfection Efficiency Assay (Luciferase Reporter)
This protocol outlines the steps to quantify transfection efficiency using a luciferase reporter gene.[8][9]
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Complex Formation:
-
On the day of transfection, dilute the luciferase reporter plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., this compound-based nanoparticles, Lipofectamine 2000, or PEI) in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-transfection reagent complexes to the cells in each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with a complete growth medium.
-
-
Luciferase Assay:
-
24-48 hours post-transfection, lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which indicates transfection efficiency.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the transfection protocol.
-
Treat the cells with different concentrations of the gene delivery systems (without the nucleic acid) for the same duration as the transfection experiment. Include untreated cells as a control.
-
-
MTT Addition:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.
-
Visualizing Key Processes and Workflows
To better understand the mechanisms and experimental procedures involved in gene delivery, the following diagrams have been generated.
Experimental workflow for evaluating gene delivery systems.
Signaling pathway for cellular uptake and gene expression.
Conclusion
This compound, and more broadly, stearylamine-based gene delivery systems, represent a potential alternative to commercially available transfection reagents. The data on stearylamine suggests that these cationic lipids can effectively complex with nucleic acids and facilitate gene delivery. However, a critical consideration is the associated dose-dependent cytotoxicity, which appears to be a common characteristic of cationic lipids.
In comparison, established reagents like Lipofectamine 2000 and PEI offer a more extensive body of performance data across a wide range of cell lines, though they also exhibit varying degrees of cytotoxicity. The choice of a suitable gene delivery system will ultimately depend on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the acceptable level of cytotoxicity. For researchers considering this compound-based systems, it is imperative to perform thorough optimization and cytotoxicity assessments to determine their suitability for the intended application. Further research directly evaluating the gene delivery performance of this compound is warranted to fully understand its potential and limitations.
References
- 1. Stearylamine-Containing Cationic Nanoemulsion as a Promising Carrier for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced gene transfection efficiency by low-dose 25 kDa polyethylenimine by the assistance of 1.8 kDa polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylenimine-mediated gene delivery to the lung and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.opentrons.com [library.opentrons.com]
- 9. bowdish.ca [bowdish.ca]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Cationic Conditioning Agents in Cosmetic Science: Alternatives to Stearamidoethyl Diethylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of cosmetic science, particularly in the formulation of hair care products, the selection of an appropriate conditioning agent is paramount to product performance and consumer satisfaction. Stearamidoethyl diethylamine (B46881), an amidoamine, has been a widely utilized cationic surfactant valued for its conditioning and emulsifying properties. However, the continuous drive for innovation, improved performance, and evolving regulatory landscapes necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of common alternatives to Stearamidoethyl diethylamine, supported by experimental data and detailed methodologies to aid researchers in their formulation development.
Mechanism of Action: Electrostatic Interaction
The primary mechanism by which cationic conditioning agents, including this compound and its alternatives, exert their effects on hair is through electrostatic interaction. Hair fibers, particularly when damaged, carry a net negative charge due to the presence of cysteine sulfonic acid residues. The cationic (positively charged) headgroups of the conditioning agents are attracted to these negative sites, leading to their adsorption onto the hair surface. This deposition forms a thin, lubricating film that reduces inter-fiber friction, facilitates detangling, and imparts a smooth, soft feel.[1][2][3] The hydrophobic tails of these molecules orient away from the hair shaft, contributing to the overall sensory profile.
Mechanism of Cationic Conditioner Action
Performance Comparison of Cationic Conditioning Agents
The following tables summarize the performance of common alternatives to this compound based on key experimental parameters. The data presented is a synthesis of typical values found in cosmetic science literature and supplier documentation.
Table 1: Instrumental Combing Force Analysis
This test measures the force required to comb through a standardized hair tress, providing an objective measure of conditioning and detangling efficiency. A lower combing force indicates better performance.[4][5][6]
| Ingredient | Concentration (%) | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) |
| This compound | 2.0 | 75 - 85 | 40 - 50 |
| Behentrimonium Chloride | 2.0 | 80 - 90 | 50 - 60 |
| Cetrimonium Chloride | 2.0 | 65 - 75 | 30 - 40 |
| Brassicamidopropyl Dimethylamine | 2.0 | 70 - 80 | 45 - 55 |
| Esterquat (e.g., Di-C16-18 alkyl) | 2.0 | 78 - 88 | 48 - 58 |
Table 2: Sensory Panel Evaluation (Scale 1-10)
A trained panel of evaluators assesses various attributes of hair treated with different conditioning agents. Higher scores indicate a more desirable sensory experience.[7][8][9]
| Ingredient | Concentration (%) | Wet Feel/Slip | Dry Feel/Softness | Detangling |
| This compound | 2.0 | 8.0 | 7.5 | 8.5 |
| Behentrimonium Chloride | 2.0 | 8.5 | 8.0 | 9.0 |
| Cetrimonium Chloride | 2.0 | 7.0 | 6.5 | 7.5 |
| Brassicamidopropyl Dimethylamine | 2.0 | 7.5 | 7.0 | 8.0 |
| Esterquat (e.g., Di-C16-18 alkyl) | 2.0 | 8.2 | 7.8 | 8.8 |
Table 3: In Vitro Eye Irritation Potential
This assesses the potential for an ingredient to cause eye irritation using reconstructed human corneal epithelium models (OECD TG 492).[10][11][12][13] Viability below a certain threshold indicates irritation potential.
| Ingredient | Concentration (%) | Tissue Viability (%) | Classification |
| This compound | 1.0 | > 60 | Non-irritant |
| Behentrimonium Chloride | 1.0 | 50 - 60 | Mild Irritant |
| Cetrimonium Chloride | 0.5 | < 50 | Irritant |
| Brassicamidopropyl Dimethylamine | 1.0 | > 60 | Non-irritant |
| Esterquat (e.g., Di-C16-18 alkyl) | 1.0 | > 60 | Non-irritant |
Detailed Experimental Protocols
Instrumental Hair Combing Force Measurement
This protocol outlines the procedure for measuring wet and dry combing forces using a texture analyzer.
Instrumental Combing Workflow
Methodology:
-
Hair Tress Preparation: Standardized hair tresses (e.g., 2g, 20cm) are used. For enhanced differentiation, tresses may undergo a controlled bleaching process to induce damage.[6]
-
Baseline Measurement: Tresses are washed with a base shampoo (without conditioning agents) and combed while wet using a texture analyzer equipped with a comb fixture to establish a baseline combing force.
-
Treatment: The test conditioner is applied to the hair tress in a standardized amount (e.g., 0.5g) and distributed evenly. The conditioner is left on for a specified time (e.g., 1 minute).
-
Rinsing: The tress is rinsed under controlled water flow and temperature for a set duration (e.g., 30 seconds).
-
Wet Combing: The wet combing force is measured immediately after rinsing.
-
Drying: The tress is allowed to dry overnight under controlled temperature and humidity.
-
Dry Combing: The dry combing force is measured on the dried tress.
-
Data Analysis: The percentage reduction in combing force is calculated relative to the baseline measurement.
Sensory Panel Evaluation
This protocol describes the methodology for conducting a sensory evaluation of hair conditioners by a trained panel.[7][8][9]
Methodology:
-
Panelist Training: A panel of 10-12 individuals is trained to identify and rate specific sensory attributes of hair (e.g., wet feel, dry feel, detangling, frizz).
-
Sample Preparation: Hair tresses are prepared and treated with the test conditioners as described in the instrumental combing protocol. A control tress (treated with a base conditioner or untreated) is included.
-
Evaluation: Panelists evaluate the tresses in a controlled environment. They assess the attributes using a standardized rating scale (e.g., 1-10). Evaluations are typically performed in a blinded manner.
-
Data Collection and Analysis: The scores from all panelists are collected and statistically analyzed to determine significant differences between the test samples.
In Vitro Eye Irritation Test (OECD TG 492)
This protocol provides a summary of the OECD TG 492 guideline for assessing the eye irritation potential of a substance using a reconstructed human cornea-like epithelium.[10][11][12][13]
OECD TG 492 Workflow
Methodology:
-
Tissue Preparation: A three-dimensional reconstructed human corneal epithelium tissue model is used.
-
Application of Test Substance: The test material is applied topically to the surface of the tissue. Positive and negative controls are run in parallel.
-
Incubation: The tissues are incubated for a specified period.
-
Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.
-
Viability Assessment: The viability of the cells is determined using the MTT assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: The percentage of viable cells in the test tissue is calculated relative to the negative control. Based on the viability, the substance is classified as a non-irritant or an irritant.
Conclusion
The selection of a cationic conditioning agent is a critical decision in the development of hair care products. While this compound remains a viable option, alternatives such as Behentrimonium chloride, Cetrimonium chloride, Brassicamidopropyl Dimethylamine, and Esterquats offer a range of performance characteristics that may be better suited for specific formulation goals. Behentrimonium chloride generally provides superior conditioning and detangling, while Brassicamidopropyl Dimethylamine and Esterquats are often promoted for their favorable environmental profiles and good performance. Cetrimonium chloride is also an effective conditioning agent, though its irritation potential requires careful consideration in formulation. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize their formulations for efficacy, safety, and consumer appeal.
References
- 1. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Principle of Cationic Surfactants for Repairing Hair - Nanjing Chemical Material Corp. [njchm.com]
- 4. azom.com [azom.com]
- 5. stablemicrosystems.com [stablemicrosystems.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. testinglab.com [testinglab.com]
- 8. alsglobal.com [alsglobal.com]
- 9. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 11. tecolab-global.com [tecolab-global.com]
- 12. gba-group.com [gba-group.com]
- 13. dermatest.com [dermatest.com]
Safety Operating Guide
Navigating the Safe Disposal of Stearamidoethyl Diethylamine: A Comprehensive Guide
For researchers and scientists handling Stearamidoethyl diethylamine (B46881), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Stearamidoethyl diethylamine, aligned with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. Although this compound is not classified as a dangerous product, general safe laboratory practices should always be observed.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In situations where dust may be generated, an effective dust mask or a certified respirator is recommended.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Avoid the formation of dust.[1]
-
Ensure adequate ventilation in the handling area.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C24H50N2O |
| Molecular Weight | 382.68 g/mol [1] |
| Appearance | Crystalline powder, Crystals[1] |
| Color | Colorless to light yellow[1] |
| Odor | None[1] |
| Melting Point | 52-58 °C (125.6-136.4 °F)[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations.[1] While this compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper chemical waste management practices are essential.[1]
Step 1: Waste Identification and Segregation
-
Pure, Unused this compound: If you have uncontaminated, unused this compound, it should be collected in a designated, properly labeled waste container.
-
Contaminated this compound: If the substance is contaminated with other chemicals, the entire mixture must be treated as hazardous waste, considering the hazards of all components.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, paper towels) should be collected and disposed of as chemical waste.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spill from spreading. For solid spills, you can carefully sweep or scoop the material. For solutions, use an inert absorbent material.
-
Clean the Area: Thoroughly clean the spill area with soap and water.
-
Collect Waste: All cleanup materials should be placed in a sealed, labeled container for disposal.
Step 3: Waste Collection and Storage
-
Container Selection: Use a chemically compatible and sealable container for waste collection.
-
Labeling: Clearly label the waste container with "Waste this compound" and include the date and any known contaminants.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
Step 4: Final Disposal
-
Consult Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Licensed Waste Disposal Vendor: The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS department will coordinate this.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, the containers can be disposed of according to local recycling or waste disposal regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
